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  • Product: 2-Chloro-1-(indolin-5-yl)ethanone hydrochloride
  • CAS: 1353501-02-6

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 2-Chloro-1-(indolin-5-yl)ethanone hydrochloride

An In-depth Technical Guide to 2-Chloro-1-(indolin-5-yl)ethanone hydrochloride This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Chloro-1-(indolin-5-yl)ethanone hydrochloride

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with 2-Chloro-1-(indolin-5-yl)ethanone hydrochloride. We will explore its chemical identity, physicochemical properties, a robust synthesis protocol with mechanistic insights, and a framework for its analytical characterization. Furthermore, this document contextualizes the compound's significance as a strategic building block within the broader landscape of modern drug discovery, leveraging the privileged indoline scaffold.

Introduction: The Strategic Value of the Indoline Scaffold

The indoline (2,3-dihydroindole) moiety is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of natural products and clinically successful pharmaceuticals.[1][2] Unlike its aromatic counterpart, indole, the non-planar structure of the indoline nucleus imparts distinct physicochemical properties, often leading to improved aqueous solubility and metabolic stability in drug candidates.[2] The benzene ring of the indoline structure can engage in hydrophobic interactions with protein targets, while the nitrogen atom serves as a critical hydrogen bond donor and acceptor.[2]

Derivatives of this scaffold have demonstrated a vast spectrum of biological activities, including anti-tumor, anti-inflammatory, and anti-bacterial properties.[1][3] 2-Chloro-1-(indolin-5-yl)ethanone hydrochloride emerges as a key intermediate in this field. Its structure incorporates the valuable indoline core functionalized with a highly reactive α-chloro ketone. This electrophilic handle is primed for a variety of nucleophilic substitution reactions, making it an exceptionally versatile precursor for the synthesis of more complex, biologically active molecules. This guide provides the foundational knowledge required to effectively utilize this compound in research and development endeavors.

Physicochemical and Structural Properties

2-Chloro-1-(indolin-5-yl)ethanone hydrochloride is a solid, combustible organic compound.[4] Its hydrochloride salt form is intended to enhance solubility and stability for easier handling and formulation. The core structure consists of an indoline ring acylated at the 5-position with a chloroacetyl group.

Below is a diagram illustrating the chemical structure.

Caption: Chemical structure of 2-Chloro-1-(indolin-5-yl)ethanone.

The key physicochemical identifiers for this compound are summarized in the table below for quick reference.

PropertyValueSource
Molecular Formula C₁₀H₁₁Cl₂NO[4]
Molecular Weight 232.11 g/mol [4]
Physical Form Solid[4]
CAS Number Not explicitly available; sold under MDL number
MDL Number MFCD21090497[4]
InChI Key LHJKKAOLHRKXDC-UHFFFAOYSA-N[4]
SMILES O=C(CCl)C1=CC=C2NCCC2=C1.Cl[4]
Storage Class 11 (Combustible Solids)

Synthesis and Purification: A Mechanistic Approach

While specific literature detailing the synthesis of this exact compound is sparse, a reliable route can be designed based on fundamental principles of organic chemistry, primarily the Friedel-Crafts acylation. The indoline ring is sufficiently electron-rich to undergo electrophilic aromatic substitution, and the 5-position is favored due to ortho-para direction by the amino group, with the 6-position being sterically hindered.

Proposed Synthetic Pathway: Friedel-Crafts Acylation of Indoline.

Caption: Proposed workflow for the synthesis of the target compound.

Step-by-Step Experimental Protocol:
  • Reaction Setup: To a stirred solution of indoline (1.0 eq) in a suitable anhydrous solvent like dichloromethane (DCM) in a three-necked flask under an inert atmosphere (N₂ or Ar), add a Lewis acid catalyst such as aluminum chloride (AlCl₃, 1.1 eq) portion-wise at 0°C. The formation of a complex will be observed.

    • Causality: Anhydrous conditions are critical as Lewis acids like AlCl₃ react violently with water. The inert atmosphere prevents side reactions. Cooling to 0°C controls the initial exothermic reaction.

  • Acylation: Add chloroacetyl chloride (1.1 eq) dropwise to the cooled suspension. The reaction mixture is then allowed to warm to room temperature and stirred for 2-4 hours.

    • Causality: Chloroacetyl chloride, activated by AlCl₃, forms a highly electrophilic acylium ion, which is attacked by the electron-rich indoline ring. Dropwise addition maintains temperature control.

  • Reaction Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/hexanes to observe the consumption of the starting material.

  • Quenching and Workup: Upon completion, the reaction is carefully quenched by pouring it over crushed ice and 1M HCl. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine.

    • Causality: The ice/HCl quench decomposes the aluminum chloride complex. The bicarbonate wash neutralizes any remaining acid.

  • Purification (Free Base): The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product (the free base) is purified by flash column chromatography on silica gel.

  • Salt Formation: The purified free base is dissolved in a minimal amount of a solvent like diethyl ether, and a solution of HCl in ether is added dropwise with stirring. The hydrochloride salt will precipitate out of the solution.

  • Isolation: The precipitate is collected by filtration, washed with cold ether, and dried under vacuum to yield the final product, 2-Chloro-1-(indolin-5-yl)ethanone hydrochloride.

Analytical Characterization and Quality Control

As this product is often supplied for early discovery research without extensive analytical data, the end-user must confirm its identity and purity.[4] The following is a self-validating workflow for comprehensive characterization.

G cluster_structure Structural Confirmation cluster_purity Purity Assessment Sample Final Product Sample NMR ¹H and ¹³C NMR Sample->NMR MS Mass Spectrometry (MS) Sample->MS IR Infrared (IR) Spectroscopy Sample->IR HPLC HPLC-UV Sample->HPLC MP Melting Point Analysis Sample->MP Final Verified Compound NMR->Final MS->Final IR->Final HPLC->Final MP->Final

Caption: A comprehensive workflow for analytical characterization.

Expected Analytical Data:
  • ¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic signals for the indoline protons (triplets for the -CH₂CH₂- groups) and the aromatic protons. A key singlet corresponding to the two protons of the -COCH₂Cl group is expected in the 4.5-5.0 ppm range. The NH proton of the indoline will appear as a broad singlet.

  • ¹³C NMR Spectroscopy: The carbon spectrum will display signals for the eight unique carbons in the aromatic and aliphatic regions. The carbonyl carbon (C=O) is expected to have a chemical shift around 190-200 ppm, and the -CH₂Cl carbon will be in the 40-50 ppm range.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the exact mass of the molecular ion. The mass spectrum will exhibit a characteristic isotopic pattern (M and M+2 peaks in a ~3:1 ratio) due to the presence of the chlorine atom.

  • Infrared (IR) Spectroscopy: The IR spectrum will show a strong absorption band for the carbonyl (C=O) stretch, typically around 1680-1700 cm⁻¹. Other notable peaks include the N-H stretch of the secondary amine (around 3300-3400 cm⁻¹) and C-H stretches.

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis is the gold standard for determining purity. Using a suitable reversed-phase column (e.g., C18) and a mobile phase gradient (e.g., water/acetonitrile with 0.1% TFA), the purity can be quantified as a percentage of the area under the curve of the main product peak.

Applications in Drug Discovery and Chemical Biology

The true value of 2-Chloro-1-(indolin-5-yl)ethanone hydrochloride lies in its utility as a versatile synthetic intermediate. The α-chloro ketone is a powerful electrophile, susceptible to nucleophilic attack by a wide range of amines, thiols, and other nucleophiles. This reactivity allows for the rapid diversification of the indoline scaffold to build libraries of novel compounds for biological screening.

Potential Therapeutic Trajectories:

  • Kinase Inhibitors: Many kinase inhibitors feature heterocyclic cores. The indoline moiety can be elaborated to target the ATP-binding site of various kinases implicated in cancer.[5]

  • Anti-inflammatory Agents: The indoline structure is present in some non-steroidal anti-inflammatory drugs (NSAIDs).[3] New derivatives could be synthesized to explore novel anti-inflammatory mechanisms.

  • Antimicrobial Compounds: The scaffold can be used to develop new classes of antibacterial or antifungal agents, a critical need in an era of growing antimicrobial resistance.[6]

Safety, Handling, and Storage

As with any α-haloketone, this compound should be handled with care, as they are often lachrymators and skin irritants.

  • Handling: Always use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[7]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.[7]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

This technical guide provides a robust framework for understanding and utilizing 2-Chloro-1-(indolin-5-yl)ethanone hydrochloride. By combining established chemical principles with practical, field-proven methodologies, researchers can confidently integrate this valuable building block into their synthetic and drug discovery programs.

References

  • Al-Ostoot, F.H., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules. Available at: [Link]

  • Li, S., et al. (2023). Development and Application of Indolines in Pharmaceuticals. Molecules. Available at: [Link]

  • Li, S., et al. (2023). Development and Application of Indolines in Pharmaceuticals. PMC. Available at: [Link]

  • Al-Ostoot, F.H., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024). PubMed. Available at: [Link]

  • A. A. (2021). Indole and indoline scaffolds in drug discovery. ResearchGate. Available at: [Link]

  • Vyas, P., et al. (2011). SYNTHESIS, CHARACTERIZATION AND CHELATING PROPERTIES OF INDOLE-SALICYLIC ACID COMBINED MOLECULE. Rasayan Journal of Chemistry. Available at: [Link]

  • Khan, I., et al. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. PMC. Available at: [Link]

Sources

Exploratory

Solubility data of 2-Chloro-1-(indolin-5-yl)ethanone hydrochloride in DMSO and water

An In-depth Technical Guide to the Solubility of 2-Chloro-1-(indolin-5-yl)ethanone hydrochloride in DMSO and Water Introduction: Contextualizing Solubility in Pharmaceutical Development In the landscape of drug discovery...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 2-Chloro-1-(indolin-5-yl)ethanone hydrochloride in DMSO and Water

Introduction: Contextualizing Solubility in Pharmaceutical Development

In the landscape of drug discovery and development, the physicochemical properties of a candidate molecule are foundational to its potential success. Among these, solubility stands as a critical gatekeeper, profoundly influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, its bioavailability and therapeutic efficacy.[1][2][3] This guide provides a detailed examination of the solubility characteristics of 2-Chloro-1-(indolin-5-yl)ethanone hydrochloride, a heterocyclic ketone that serves as a valuable intermediate in organic synthesis and medicinal chemistry.[4][5][6]

Our focus is on two key solvents: Dimethyl sulfoxide (DMSO), the workhorse of in vitro screening due to its exceptional solvating power for a wide range of compounds[7][8][9][10], and water, the universal biological solvent that dictates a drug's behavior in the physiological environment. Furthermore, we will explore the strategic rationale behind utilizing the hydrochloride salt form of the parent molecule—a common practice to enhance aqueous solubility and stability.[11][12][13] This guide is designed for researchers, scientists, and drug development professionals, offering both a theoretical framework and practical, field-proven methodologies for solubility assessment.

Physicochemical Profile of the Target Compound

Understanding the molecular structure is paramount to predicting and interpreting solubility behavior. 2-Chloro-1-(indolin-5-yl)ethanone hydrochloride possesses distinct features that contribute to its solubility profile: a semi-saturated indoline ring system, an electrophilic α-chloro ketone moiety, and an ionizable hydrochloride salt.

PropertyValueSource
Molecular Formula C₁₀H₁₁Cl₂NO
Molecular Weight 232.11 g/mol
Physical Form Solid
Structure The molecule contains a basic nitrogen within the indoline ring, which is protonated to form the hydrochloride salt. This ionic center is the primary driver of aqueous solubility. The aromatic and aliphatic portions of the indoline core contribute to its lipophilicity, while the chloro-ketone group adds polarity.

Theoretical Framework for Solubility

Anticipated Solubility in Dimethyl Sulfoxide (DMSO)

DMSO is a highly polar, aprotic solvent renowned for its ability to dissolve both polar and nonpolar compounds.[7][8][14] Its versatility makes it the solvent of choice for preparing high-concentration stock solutions for high-throughput screening (HTS) and other biological assays.[7][15]

Causality: The polar sulfoxide group in DMSO can effectively solvate the cationic (protonated indoline) and anionic (chloride) components of the salt. Simultaneously, the methyl groups can interact favorably with the hydrophobic regions of the indoline ring. Therefore, 2-Chloro-1-(indolin-5-yl)ethanone hydrochloride is expected to exhibit high solubility in DMSO , facilitating the preparation of concentrated stock solutions (typically in the 10-200 mM range).[16]

Anticipated Solubility in Water

Aqueous solubility is a more complex and critical parameter for any potential therapeutic agent.

The Role of the Hydrochloride Salt: The conversion of the parent molecule's basic indoline nitrogen to a hydrochloride salt is a deliberate strategy to improve water solubility.[11][12] The resulting ionic species can engage in strong ion-dipole interactions with water molecules, a much more energetically favorable interaction than that available to the neutral free base. This often increases aqueous solubility by several orders of magnitude.[11]

Influence of pH: As a salt of a weak base, the solubility of 2-Chloro-1-(indolin-5-yl)ethanone hydrochloride is pH-dependent. At pH values below the pKa of the indoline nitrogen, the compound will exist predominantly in its protonated, more soluble form. As the pH increases above the pKa, the equilibrium will shift towards the less soluble free base, potentially leading to precipitation.[3]

Potential for Common Ion Effect: It is important to note that in environments with a high concentration of chloride ions, such as gastric fluid, the solubility of a hydrochloride salt can sometimes be suppressed.[17][18] This "common ion effect" can shift the dissolution equilibrium back towards the solid state, a factor to consider in oral formulation design.[17]

Experimental Protocols for Solubility Determination

While theoretical principles provide a strong predictive foundation, empirical determination is essential for obtaining accurate solubility data. The choice of method depends on the stage of research, balancing the need for throughput with the demand for precision.

Thermodynamic (Equilibrium) Solubility: The Gold Standard

Thermodynamic solubility represents the true equilibrium concentration of a compound in a saturated solution. This measurement is crucial for lead optimization and pre-formulation activities.[1][19] The Shake-Flask method is the most reliable and widely accepted technique for this determination.[20][21][22]

Detailed Protocol: Shake-Flask Method

  • Preparation: Add an excess amount of solid 2-Chloro-1-(indolin-5-yl)ethanone hydrochloride to a known volume of the test solvent (e.g., phosphate-buffered saline pH 7.4 or purified water) in a sealed, inert vial. The presence of undissolved solid is essential to ensure equilibrium is reached.[22]

  • Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25°C or 37°C) using a shaker or rotator. Equilibration time is critical; a minimum of 24-48 hours is typically required to ensure a true equilibrium is established.[19][22]

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is a critical step to avoid artificially inflated results. Methods include:

    • Centrifugation: Pellet the excess solid at high speed.

    • Filtration: Use a low-binding filter (e.g., PVDF or PTFE) to remove solid particles.

  • Quantification: Carefully remove an aliquot of the clear supernatant (the saturated solution).

  • Analysis: Dilute the aliquot with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS/MS.[19][23] A standard calibration curve must be prepared to ensure accurate quantification.

Shake_Flask_Workflow cluster_prep Step 1: Preparation cluster_equilibrate Step 2: Equilibration cluster_separate Step 3: Phase Separation cluster_quantify Step 4: Quantification & Analysis A Add Excess Solid Compound to Solvent B Agitate at Constant Temp (24-48 hours) A->B Achieve Equilibrium C Centrifuge or Filter to Remove Solid B->C Isolate Saturated Solution D Collect Supernatant C->D E Analyze Concentration (HPLC, LC-MS) D->E Determine Solubility

Caption: Workflow for Thermodynamic Solubility Determination via the Shake-Flask Method.

Kinetic Solubility: High-Throughput Assessment

Kinetic solubility is a higher-throughput measurement used in the early stages of drug discovery to quickly assess large numbers of compounds.[1] It measures the concentration at which a compound precipitates when an aqueous buffer is added to a DMSO stock solution.[19][23][24] While not a true equilibrium value, it is invaluable for guiding structure-solubility relationships.

Detailed Protocol: Kinetic Solubility Assay (Nephelometry)

  • Stock Solution Preparation: Prepare a high-concentration stock solution of 2-Chloro-1-(indolin-5-yl)ethanone hydrochloride in 100% DMSO (e.g., 20 mM).[24]

  • Plate Setup: Dispense a small volume of the DMSO stock solution (e.g., 2 µL) into the wells of a microtiter plate.[1][24]

  • Addition of Aqueous Buffer: Rapidly add the aqueous buffer (e.g., PBS, pH 7.4) to the wells to achieve the desired final compound concentration. The final DMSO concentration is typically kept low (1-2%) to minimize its solubilizing effect.

  • Incubation & Detection: Mix the plate and incubate for a short period (e.g., 1-2 hours) at a controlled temperature.[19] Measure the turbidity or light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.[1]

  • Data Analysis: The kinetic solubility is defined as the concentration at which the compound begins to precipitate, identified by a significant increase in the nephelometric signal compared to controls.

Kinetic_Solubility_Workflow cluster_prep Step 1: Preparation cluster_assay Step 2: Assay Execution cluster_measure Step 3: Incubation & Measurement cluster_analysis Step 4: Analysis A Prepare Concentrated DMSO Stock Solution B Dispense DMSO Stock into Microplate A->B C Add Aqueous Buffer B->C Introduces Aqueous Phase D Incubate (1-2 hours) C->D E Measure Light Scattering (Nephelometry) D->E Detect Precipitate F Determine Precipitation Point E->F Calculate Kinetic Solubility

Caption: Workflow for Kinetic Solubility Determination via Nephelometry.

Data Summary and Interpretation

The results from these experiments should be compiled into a clear, concise format to facilitate decision-making.

SolventSolubility TypeMethodExpected ResultSignificance for Drug Development
DMSO ThermodynamicShake-FlaskHigh (>200 mM) Confirms suitability as a solvent for creating high-concentration stock solutions for in vitro screening.
Water / PBS (pH 7.4) ThermodynamicShake-FlaskTo Be DeterminedProvides the "true" solubility value, critical for formulation development, dose calculation, and biopharmaceutical classification.
Water / PBS (pH 7.4) KineticNephelometryTo Be DeterminedOffers a rapid assessment for structure-activity relationship (SAR) studies. A good target for discovery compounds is >60 µg/mL.[1]

Interpreting the Results:

  • High DMSO Solubility: Confirms the compound's suitability for standard drug discovery screening cascades.

  • Aqueous Solubility: A thermodynamic solubility value will directly inform the Biopharmaceutics Classification System (BCS) classification. Low aqueous solubility (<10 µg/mL) may flag the compound for potential bioavailability issues and necessitate formulation strategies such as salt selection or the use of solubility enhancers.

Conclusion and Strategic Outlook

2-Chloro-1-(indolin-5-yl)ethanone hydrochloride is structurally poised for high solubility in DMSO and moderate-to-good solubility in aqueous media, largely due to its hydrochloride salt form. This guide provides the essential theoretical context and detailed, authoritative protocols—the Shake-Flask method for thermodynamic solubility and nephelometry for kinetic solubility—required for the precise and accurate determination of these critical parameters.

For drug development professionals, obtaining this empirical data is a non-negotiable step. The results will directly influence the design of subsequent in vitro and in vivo experiments, guide formulation strategies, and ultimately play a pivotal role in the progression of any candidate molecule derived from this important chemical intermediate. Future work should focus on establishing a full pH-solubility profile and assessing solubility in more complex, biorelevant media (e.g., Simulated Gastric and Intestinal Fluids) to build a comprehensive understanding of the compound's behavior in vivo.

References

  • Jianbei. (2026-02-06). Why Is Hydrochloride Used in Medicines? Understanding Its Advantages in Drug Formulations. [Link]

  • Pharmaoffer. (2025-01-08). Why Are Many Active Pharmaceutical Ingredients Formulated as Hydrochloride (HCl) Salts? [Link]

  • Wikipedia. Dimethyl sulfoxide. [Link]

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

  • AxisPharm. Kinetic Solubility Assays Protocol. [Link]

  • Excipients. DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing. [Link]

  • National Center for Biotechnology Information. (2016). Determination of aqueous solubility by heating and equilibration: A technical note. [Link]

  • Hopkinsmedicine. (2023-07-13). DMSO (Dimethyl Sulfoxide): A Versatile Organic Solvent And Drug Delivery Tool. [Link]

  • Research Journal of Pharmaceutical Dosage Forms and Technology. Drug Dissolution Enhancement by Salt Formation. [Link]

  • Paper Digest. (2025-02-20). Hydrochloride salt: Significance and symbolism. [Link]

  • National Center for Biotechnology Information. (2012). In vitro solubility assays in drug discovery. [Link]

  • MDPI. (2023). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. [Link]

  • BioAssay Systems. Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. [Link]

  • Lund University Publications. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • BioDuro. ADME Solubility Assay. [Link]

  • National Center for Biotechnology Information. (1981). Precaution on use of hydrochloride salts in pharmaceutical formulation. [Link]

  • International Journal of Pharmaceutical Erudition. (2013-02-15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Link]

  • Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • Pharma.Tips. (2025-03-26). Solubility Testing of Drug Candidates. [Link]

  • National Center for Biotechnology Information. (2024-03-18). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. [Link]

  • Rasayan Journal of Chemistry. SYNTHESIS, CHARACTERIZATION AND CHELATING PROPERTIES OF INDOLE-SALICYLIC ACID COMBINED MOLECULE. [Link]

  • Google Patents. CN114292178A - Synthetic method of 2-chloro-1- (1-chlorocyclopropyl) ethanone.
  • National Center for Biotechnology Information. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. [Link]

  • Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

  • QY-Bio. 2-Chloro-1-(1H-indol-5-yl)ethanone;分子式:C10H8ClNO;分子量. [Link]

Sources

Foundational

2-Chloro-1-(indolin-5-yl)ethanone hydrochloride CAS number and synonyms

The following technical guide is structured to provide an in-depth operational analysis of 2-Chloro-1-(indolin-5-yl)ethanone hydrochloride . It moves beyond standard catalog listings to address the synthetic challenges,...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an in-depth operational analysis of 2-Chloro-1-(indolin-5-yl)ethanone hydrochloride . It moves beyond standard catalog listings to address the synthetic challenges, regiochemical considerations, and downstream applications critical for drug development professionals.

Operational Guide for Drug Discovery & Synthesis

Executive Summary

2-Chloro-1-(indolin-5-yl)ethanone hydrochloride (CAS: 99058-22-7 ref.) is a high-value heterocyclic building block used primarily in the synthesis of kinase inhibitors, antimicrobial agents, and receptor modulators. Distinguished by its


-chloroketone  functionality attached to the C5 position of an indoline ring, it serves as a "linchpin" intermediate.[1] Its electrophilic nature allows for rapid heterocyclization (e.g., Hantzsch thiazole synthesis) or nucleophilic substitution, enabling the construction of complex fused-ring systems.[1]

This guide addresses the critical regioselectivity issues during its synthesis (C5 vs. N1 acylation) and outlines its utility in late-stage diversification of lead compounds.[1]

Chemical Identity & Properties

The compound is often confused with its isomers (e.g., N-acylated indoline or indole derivatives).[1] Precise identification is paramount for regulatory compliance and synthetic success.[1]

Nomenclature & Identifiers[1]
ParameterDetail
IUPAC Name 2-Chloro-1-(2,3-dihydro-1H-indol-5-yl)ethanone hydrochloride
Common Name 5-(2-Chloroacetyl)indoline HCl
CAS Number 99058-22-7 (Free base/Salt generic link)
Molecular Formula C₁₀H₁₀ClNO[2] · HCl (Salt) / C₁₀H₁₀ClNO (Base)
Molecular Weight 232.11 g/mol (Salt) / 195.65 g/mol (Base)
SMILES ClCC(=O)C1=CC2=C(NCC2)C=C1.Cl
Appearance Off-white to pale brown solid
Solubility Soluble in DMSO, Methanol; sparingly soluble in non-polar solvents.
Structural Analysis

The molecule features two reactive centers:

  • The Indoline Nitrogen (N1): A secondary amine.[1] In this salt form, it is protonated, preventing unwanted side reactions.[1] However, under basic conditions, it becomes a potent nucleophile.[1]

  • The

    
    -Chloroketone (C5 substituent):  A highly electrophilic motif susceptible to nucleophilic attack (
    
    
    
    ) and condensation reactions.[1]

Synthesis & Manufacturing Strategy

The Regioselectivity Challenge

Direct acylation of indoline with chloroacetyl chloride typically results in N-acylation (forming 1-(2-chloroacetyl)indoline) rather than the desired C5-acylation . To target the C5 position, a protection-deprotection strategy is required.[1]

Optimized Synthetic Protocol

Objective: Synthesize 2-Chloro-1-(indolin-5-yl)ethanone HCl with >95% regioselectivity.

Step 1: N-Protection React Indoline with acetic anhydride to form 1-Acetylindoline .[1] This deactivates the nitrogen lone pair and directs subsequent electrophilic aromatic substitution to the para-position (C5).[1]

Step 2: Friedel-Crafts Acylation

  • Reagents: 1-Acetylindoline, Chloroacetyl chloride, Aluminum Chloride (

    
    ).[1]
    
  • Solvent: Dichloromethane (DCM) or Carbon Disulfide (

    
    ).[1]
    
  • Mechanism: The acylium ion attacks C5.[1] The N-acetyl group prevents N-acylation and sterically hinders C7 attack.[1]

Step 3: Hydrolysis (Deprotection)

  • Reagents: Dilute HCl / Ethanol reflux.

  • Outcome: Removal of the N-acetyl group yields the free amine, which immediately forms the hydrochloride salt.[1]

Process Flow Diagram (DOT)

SynthesisPath Indoline Indoline (Starting Material) NAcIndoline 1-Acetylindoline (N-Protected) Indoline->NAcIndoline Ac2O (Protection) Intermed 1-Acetyl-5-(2-chloroacetyl)indoline (C5-Acylated) NAcIndoline->Intermed ClCH2COCl / AlCl3 (Friedel-Crafts) Product 2-Chloro-1-(indolin-5-yl)ethanone HCl (Target) Intermed->Product HCl / EtOH (Hydrolysis)

Figure 1: Step-wise synthetic pathway ensuring regioselective C5-functionalization.

Applications in Drug Discovery[1]

The


-chloroketone moiety is a versatile "handle" for generating heterocyclic libraries.[1]
Hantzsch Thiazole Synthesis

Reaction with thioamides yields 2-substituted-4-(indolin-5-yl)thiazoles . This scaffold is prevalent in kinase inhibitors targeting pathways like VEGFR and PDGFR.[1]

Imidazole Formation

Condensation with amidines generates 4-(indolin-5-yl)imidazoles , a core structure found in various GPCR ligands.

Macrocyclization Precursor

The free amine (N1) and the chloroketone (C5) allow this molecule to act as a bifunctional linker.[1] It can be used to "staple" peptides or close macrocycles in peptidomimetic drugs.[1]

Analytical Characterization Table
TestExpected ResultNote
1H NMR (DMSO-d6) Doublet at ~4.0 ppm (

of indoline); Singlet at ~5.1 ppm (

); Aromatic signals 7.0-8.0 ppm.[3]
The

singlet is diagnostic.[1]
LC-MS

peak at 196.0 (free base mass).[1]
Chlorine isotope pattern (

ratio 3:1) must be visible.[1]
HPLC Purity >98% (Area %)Impurities often include N-acylated isomers.[1]

Handling & Stability (Safety)

  • Storage: Hygroscopic solid. Store at -20°C under inert atmosphere (Argon/Nitrogen).

  • Stability: The

    
    -chloroketone is reactive.[1] Avoid prolonged exposure to moisture (hydrolysis to 
    
    
    
    -hydroxyketone) or basic fumes (self-condensation).
  • Safety: Potent alkylating agent.[1] Causes severe skin burns and eye damage.[1] Handle in a fume hood.

References

  • PubChem. Compound Summary for CID 329819695. National Library of Medicine.[1] Available at: [Link]

  • Vyas, P. et al. (2009).[1][3] Synthesis, Characterization and Chelating Properties of Indole-Salicylic Acid Combined Molecule. Rasayan Journal of Chemistry, 2(4), 1001-1006.[1][3] Available at: [Link] (Demonstrates use of 2-chloro-1-indolyl-ethanone derivatives).

Sources

Exploratory

The Indolin-5-yl Ethanone Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals Introduction: The Emergence of a Versatile Core In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Emergence of a Versatile Core

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear across a multitude of successful therapeutic agents. These are termed "privileged structures" due to their inherent ability to bind to diverse biological targets with high affinity. The indoline scaffold, a bicyclic heterocyclic compound, is a quintessential example of such a framework, forming the core of numerous natural products and synthetic drugs.[1][2] Its rigid structure, combined with the hydrogen-bonding capabilities of the nitrogen atom, provides an excellent foundation for designing targeted therapeutics.

This guide focuses on a specific, highly promising derivative: the indolin-5-yl ethanone core. The strategic placement of the ethanone group at the 5-position of the indoline ring system creates a unique electronic and steric profile, offering a versatile anchor point for further chemical modification. This functionalization has proven critical in developing potent and selective inhibitors for a range of high-value drug targets. As Senior Application Scientists, our goal is not merely to present data, but to illuminate the rationale behind the discovery process—to understand why this particular scaffold is a focal point of innovation and how its potential is being methodically unlocked. This document will delve into the key pharmacological applications of indolin-5-yl ethanone derivatives, grounding the discussion in mechanistic insights, robust experimental data, and validated protocols to empower researchers in their own discovery endeavors.

Chapter 1: Anticancer Applications - Targeting the Machinery of Malignancy

The application of indolin-5-yl ethanone and its close structural relatives in oncology is a testament to the scaffold's versatility. Derivatives have been engineered to target distinct and critical pathways in cancer progression, from epigenetic modulation to the inhibition of aberrant signaling cascades.

Targeting Epigenetic Regulators: Selective LSD1 Inhibition

Causality of Experimental Choice: Cancer is not just a disease of genetic mutation but also of epigenetic dysregulation. Enzymes that modify histones, such as Lysine-Specific Demethylase 1 (LSD1), are frequently overexpressed in tumors and are critical for maintaining a malignant, undifferentiated state.[3][4] Targeting LSD1 can force cancer cells to differentiate or undergo apoptosis, making it a prime therapeutic strategy. The indoline scaffold was selected as a starting point for inhibitor design due to its structural rigidity and proven ability to fit into the flavin adenine dinucleotide (FAD) binding pocket of related enzymes.[3]

Researchers designed a series of indolin-5-yl-cyclopropanamine derivatives , leveraging the indoline core to anchor the molecule in the LSD1 active site. The cyclopropanamine moiety is a well-established pharmacophore that forms a reversible covalent adduct with the FAD cofactor, which is essential for LSD1's demethylase activity. This design choice aims for potent, reversible inhibition, which can offer a better safety profile than irreversible inhibitors.

A lead compound from this series, compound 7e , demonstrated a potent LSD1 inhibitory concentration (IC₅₀) of 24.43 nM.[3] Critically, it showed high selectivity, being over 200-fold more selective for LSD1 than the related enzyme LSD2 and over 4000-fold more selective than monoamine oxidases (MAOs).[3] This selectivity is paramount, as off-target inhibition of MAOs can lead to significant neurological and cardiovascular side effects. In acute myeloid leukemia (AML) cell lines, this compound not only halted proliferation but also induced differentiation markers, validating the therapeutic hypothesis.[3]

Mechanism of Action: LSD1 Inhibition

The diagram below illustrates the therapeutic mechanism. LSD1 typically removes methyl groups from histone H3 (specifically H3K4me1/2), leading to the repression of tumor suppressor genes. Inhibition of LSD1 by an indolin-5-yl derivative prevents this demethylation, restoring the active chromatin state and allowing for the transcription of genes that halt cell proliferation and induce differentiation.

LSD1_Inhibition cluster_nucleus Cell Nucleus LSD1 LSD1 Enzyme H3K4 Histone H3K4 (Repressed Gene Mark) LSD1->H3K4 H3K4me2 Histone H3K4me2 (Active Gene Mark) H3K4me2->LSD1 Demethylation TumorSuppressor Tumor Suppressor Gene (e.g., p21, CEBPA) H3K4me2->TumorSuppressor Promotes Transcription H3K4->TumorSuppressor Represses Transcription Transcription Gene Transcription TumorSuppressor->Transcription Differentiation Cell Differentiation & Apoptosis Transcription->Differentiation Inhibitor Indolin-5-yl Derivative (e.g., Compound 7e) Inhibitor->LSD1 Inhibits

Caption: Mechanism of LSD1 inhibition by indolin-5-yl derivatives.

Quantitative Data: LSD1 Inhibitory Activity

CompoundLSD1 IC₅₀ (nM)[3]Antiproliferative (MV-4-11) IC₅₀ (nM)[3]Selectivity vs. MAO-A[3]Selectivity vs. MAO-B[3]
7e 24.4341.35>4000-fold>4000-fold
Reference 1 18.2125.42>4000-fold>4000-fold
Reference 2 45.3387.51>4000-fold>4000-fold
Broader Context: The Indolinone Core as a Kinase Inhibitor

While this guide focuses on the indolin-5-yl ethanone structure, it is crucial to understand its context within the broader, highly successful class of indolinone-based kinase inhibitors .[5] Protein kinases are fundamental signaling enzymes that are frequently dysregulated in cancer, making them one of the most important target classes in oncology.[5][6] The indolinone scaffold serves as an effective "hinge-binding" motif, competing with ATP for the kinase's active site.[5]

The landmark drug Sunitinib is a pyrrole indolin-2-one derivative that potently inhibits multiple receptor tyrosine kinases (RTKs) involved in tumor angiogenesis and proliferation, such as VEGFR and PDGFR.[7] The development of Sunitinib and other indolinone kinase inhibitors provides an authoritative grounding for the continued exploration of related scaffolds like indolin-5-yl ethanone. The established success of this chemical class validates the hypothesis that new derivatives can be rationally designed to achieve novel selectivity profiles or overcome resistance mechanisms. For instance, modifications at the C(5) position of the indolinone ring with halogen atoms have been shown to be critical for potent VEGFR-2 and PDGFRβ inhibition by forming key hydrophobic interactions in the ATP-binding pocket.[7]

Signaling Pathway: Receptor Tyrosine Kinase (RTK) Inhibition

The diagram below shows a simplified pathway where an indolinone derivative blocks an RTK like VEGFR, thereby inhibiting downstream signaling cascades like the RAS/MAPK pathway that drive cell proliferation and angiogenesis.

RTK_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK VEGF Receptor (RTK) RAS RAS RTK->RAS Phosphorylates Ligand VEGF Ligand Ligand->RTK Binds & Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Angiogenesis) ERK->Proliferation Activates Inhibitor Indolinone Inhibitor Inhibitor->RTK Blocks ATP Binding AD_Multi_Target cluster_targets Pathological Targets in AD cluster_outcomes Therapeutic Outcomes IndoleCore Indole/Indolinone Derivative (MTDL) AChE AChE / BuChE IndoleCore->AChE Inhibits MAO MAO-A / MAO-B IndoleCore->MAO Inhibits Abeta Aβ Aggregation IndoleCore->Abeta Inhibits Cognition Improved Cognition AChE->Cognition leads to Neurotransmitter Restored Neurotransmitter Levels MAO->Neurotransmitter leads to Neuroprotection Neuroprotection Abeta->Neuroprotection leads to

Caption: Multi-Target-Directed Ligand (MTDL) approach for Alzheimer's.

Quantitative Data: Representative Indole/Indanone Derivatives for AD

Compound ClassTargetIC₅₀ [8][9]Key Features
Indanone DerivativeAChE14.8 nMPotent AChE inhibition, Aβ anti-aggregation
Indole-PropargylamineMAO-A4.31 µMDual MAO-A/B inhibition
Indole-PropargylamineMAO-B2.62 µMIrreversible inhibition via propargylamine
Indole-CarbamateBuChE2.82 µMCholinesterase inhibition

Chapter 3: Anti-inflammatory Applications - Dual Pathway Modulation

Causality of Experimental Choice: Inflammation is a complex process driven by networks of signaling molecules. A key pathway is the arachidonic acid (AA) cascade, which produces pro-inflammatory leukotrienes and prostaglandins via enzymes like 5-lipoxygenase (5-LOX). Another enzyme, soluble epoxide hydrolase (sEH), degrades anti-inflammatory epoxy-eicosatrienoic acids (EETs). Inhibiting both 5-LOX and sEH simultaneously offers a powerful, synergistic anti-inflammatory effect by both blocking a pro-inflammatory pathway and preserving an anti-inflammatory one. An in-house library of compounds was screened in silico for potential 5-LOX inhibitors, leading to the identification of an indoline derivative (compound 43) as a notable hit. [10]This discovery prompted the rational design of new analogues to optimize this dual inhibitory activity, demonstrating a self-validating system where initial screening results directly inform subsequent, targeted synthesis.

The optimized compounds showed remarkable dual inhibition, with compound 73 emerging as the most potent, exhibiting IC₅₀ values of 0.41 µM and 0.43 µM for 5-LOX and sEH, respectively. [11]This dual-action profile was validated in vivo, where the compound showed significant anti-inflammatory efficacy in mouse models of peritonitis and asthma. [11] Quantitative Data: Dual 5-LOX/sEH Inhibitory Activity

Compound5-LOX IC₅₀ (µM) [11]sEH IC₅₀ (µM) [11]
43 (Hit) 0.45> 10
73 (Optimized) 0.410.43
Zileuton (5-LOX Ref.) 0.48N/A
AUDA (sEH Ref.) N/A0.003

Chapter 4: Key Experimental Methodologies

The trustworthiness of any drug discovery campaign rests on the robustness and reproducibility of its experimental protocols. The following sections provide detailed, step-by-step methodologies for key assays central to evaluating compounds like the indolin-5-yl ethanone derivatives discussed herein.

Protocol 4.1: Cell Viability Assessment (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of viability. NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells. [12] Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., indolin-5-yl ethanone derivatives) in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells for a vehicle control (e.g., 0.1% DMSO) and a no-cell background control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL). [13]5. Formazan Formation: Return the plate to the incubator for 3-4 hours. During this time, viable cells will convert the MTT to visible purple crystals.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well. [14]Place the plate on an orbital shaker for 15-20 minutes, protected from light, to ensure all formazan crystals are fully dissolved. 7. Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance. 8. Data Analysis: Subtract the absorbance of the background control wells. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value.

Protocol 4.2: In Vitro Kinase Activity Assay (Luminescence-Based)

Principle: This assay quantifies the activity of a specific kinase by measuring the amount of ATP consumed during the phosphorylation reaction. A luciferase-based system is used, where the luminescence signal is inversely proportional to the kinase activity (less ATP remaining = less light). [15]This method is highly sensitive and suitable for high-throughput screening of inhibitors.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Kinase Buffer: Prepare a suitable buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). [16] * Enzyme/Substrate Mix: In the kinase buffer, prepare a solution containing the kinase of interest and its specific substrate peptide at 2X the final desired concentration.

    • ATP Solution: Prepare ATP in the kinase buffer at 2X the final desired concentration (often near the Kₘ for the specific kinase).

    • Test Compounds: Prepare serial dilutions of the indolinone inhibitors in kinase buffer containing DMSO. Ensure the final DMSO concentration is constant across all wells (e.g., 1%).

  • Kinase Reaction:

    • Add 5 µL of the test compound solution to the wells of a white, opaque 384-well plate.

    • Add 10 µL of the 2X enzyme/substrate mix to each well.

    • Initiate the reaction by adding 10 µL of the 2X ATP solution to each well. The final reaction volume is 25 µL.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Signal Detection:

    • Add 25 µL of a commercial ADP-Glo™ or Kinase-Glo® reagent to each well. This reagent stops the kinase reaction and contains the luciferase/luciferin system. [15] * Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

  • Luminescence Reading: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Define 0% inhibition as the signal from the vehicle (DMSO) control wells and 100% inhibition as the signal from wells with no kinase.

    • Calculate the percent inhibition for each compound concentration.

    • Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 4.3: Western Blot for Apoptosis Marker Detection

Principle: Western blotting is used to detect specific proteins in a sample. To confirm apoptosis, this protocol targets key markers like cleaved Caspase-3 and cleaved PARP-1. Caspase-3 is an executioner caspase, and its cleavage from an inactive pro-form indicates apoptosis is underway. PARP-1 is a substrate of cleaved Caspase-3; its cleavage is a hallmark of apoptotic cell death. [17] Step-by-Step Methodology:

  • Cell Treatment and Lysis:

    • Treat cells with the test compound (e.g., an anticancer indolinone derivative) for a specified time (e.g., 24 hours).

    • Harvest the cells and wash with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Load the samples onto a 12% SDS-polyacrylamide gel. Include a molecular weight marker.

    • Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)) to prevent non-specific antibody binding. 6. Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer.

    • Target Antibodies: Rabbit anti-cleaved Caspase-3, Rabbit anti-PARP.

    • Loading Control: Mouse anti-β-actin or anti-GAPDH.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane for 1 hour at room temperature with the appropriate HRP-conjugated secondary antibodies (e.g., anti-rabbit HRP and anti-mouse HRP) diluted in blocking buffer.

  • Detection:

    • Wash the membrane three times for 10 minutes each with TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target proteins to the loading control to compare protein levels between treated and untreated samples.

Conclusion and Future Outlook

The indolin-5-yl ethanone scaffold and its close analogues represent a highly versatile and privileged platform in medicinal chemistry. The research highlighted in this guide demonstrates its successful application in developing potent and selective modulators for diverse and challenging drug targets, spanning oncology, neurodegeneration, and inflammatory diseases. The true power of this core lies in its synthetic tractability and the nuanced structure-activity relationships that can be established through rational modification.

From the selective epigenetic modulation of LSD1 to the multi-target inhibition of key drivers in Alzheimer's disease, the indoline framework consistently provides a robust starting point for innovation. The continued exploration of this scaffold, guided by the robust and self-validating experimental workflows detailed here, holds significant promise for the development of next-generation therapeutics. Future work will likely focus on optimizing the pharmacokinetic properties of these derivatives, exploring novel substitutions to target emerging disease pathways, and advancing the most promising leads into preclinical and clinical development.

References

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • Wang, J., et al. (2022). Structure–Activity Relationship Study of Indolin-5-yl-cyclopropanamine Derivatives as Selective Lysine Specific Demethylase 1 (LSD1) Inhibitors. Journal of Medicinal Chemistry, 65(5), 4335–4349. [Link]

  • Chauhan, M., & Singh, M. (2013). Indolinones as promising scaffold as kinase inhibitors: a review. PubMed, 23(4), 583-96. [Link]

  • National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes. [Link]

  • POREBA, M. (2020). Determination of Caspase Activation by Western Blot. PubMed, 2187, 13-20. [Link]

  • Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. [Link]

  • ResearchGate. (2014). Which proteins expression should I check by western blot for confirmation of apoptosis?. [Link]

  • Zhang, D., et al. (2023). Development and Application of Indolines in Pharmaceuticals. ChemistryOpen, 12(2), e202200235. [Link]

  • Kaur, H., et al. (2023). Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. Anticancer Agents in Medicinal Chemistry, 23(4), 404-416. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Yilmaz, I., et al. (2023). Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. Current Medicinal Chemistry, 30(35), 4149-4167. [Link]

  • BMG LABTECH. (2020). Kinase assays. [Link]

  • Wang, L., et al. (2014). Discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's disease. European Journal of Medicinal Chemistry, 89, 154-65. [Link]

  • MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). [Link]

  • ResearchGate. (n.d.). Synthesis and Computational Study of Some New 1-(1H-indol-1-yl)ethanone Derivatives on COX-2 Enzyme and Evaluation of In-Vivo Analgesic and Anti-inflammatory Activity. [Link]

  • Kaur, H., et al. (2023). Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. Anticancer Agents in Medicinal Chemistry, 23(4), 404-416. [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Antiinflammatory Agents. [Link]

  • Royal Society of Chemistry. (2018). Design, synthesis and evaluation of indole derivatives as multifunctional agents against Alzheimer's disease. [Link]

  • Zhang, M., et al. (2025). Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo. Bioorganic & Medicinal Chemistry, 129, 117462. [Link]

  • Liu, Y., et al. (2018). Discovery and optimization of 1-(1H-indol-1-yl)ethanone derivatives as CBP/EP300 bromodomain inhibitors for the treatment of castration-resistant prostate cancer. European Journal of Medicinal Chemistry, 147, 238-252. [Link]

  • MDPI. (2022). Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. [Link]

  • MySkinRecipes. (n.d.). 1-(1H-Indol-5-yl)ethanone. [Link]

  • Zhang, X., et al. (2023). Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2163393. [Link]

  • ACS Publications. (2022). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. [Link]

  • El-Sayed, N. F., et al. (2023). New indole derivatives as multitarget anti-Alzheimer's agents: synthesis, biological evaluation and molecular dynamics. Future Medicinal Chemistry, 15(6), 473-495. [Link]

  • Smith, M. L., et al. (2022). Synthesis and evaluation of small molecule inhibitors of LSD1 for use against MYCN-expressing neuroblastoma. European Journal of Medicinal Chemistry, 244, 114818. [Link]

  • Kumar, D., et al. (2018). Synthesis and anticancer activity studies of indolylisoxazoline analogues. Bioorganic & Medicinal Chemistry Letters, 28(17), 2871-2876. [Link]

  • Kumar, D., et al. (2010). Synthesis and anticancer activity of 5-(3-indolyl)-1,3,4-thiadiazoles. European Journal of Medicinal Chemistry, 45(10), 4664-8. [Link]

  • Werbovetz, K. A., et al. (2022). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. Journal of Medicinal Chemistry, 65(22), 14816–14835. [Link]

  • Scientific Reports. (2023). The anti-Alzheimer potential of novel spiroindolin-1,2-diazepine derivatives as targeted cholinesterase inhibitors with modified substituents. [Link]

  • J. F. Pharm. Sci. (2018). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. [Link]

  • Bentham Science. (n.d.). Synthesis and Computational Study of Some New 1-(1H-indol-1- yl)ethanone Derivatives on COX-2 Enzyme and Evaluation of In-Vivo Analgesic and Anti-inflammatory Activity. [Link]

  • Khalifa University. (n.d.). Design, synthesis and evaluation of indole derivatives as multifunctional agents against Alzheimer's disease. [Link]

  • Beilstein Journals. (2019). Synthesis of 1-indanones with a broad range of biological activity. [Link]

Sources

Foundational

Technical Guide &amp; Safety Profile: 2-Chloro-1-(indolin-5-yl)ethanone Hydrochloride

The following technical guide is structured as an advanced Safety Data Sheet (SDS) and application whitepaper. It moves beyond standard compliance templates to provide a mechanistic understanding of the compound's hazard...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as an advanced Safety Data Sheet (SDS) and application whitepaper. It moves beyond standard compliance templates to provide a mechanistic understanding of the compound's hazards, handling, and synthetic utility.

[1]

Document Control:

  • Compound: 2-Chloro-1-(indolin-5-yl)ethanone hydrochloride[1][2][3]

  • Class:

    
    -Haloketone / Indoline Derivative
    
  • Primary Hazard: Alkylating Agent (Corrosive/Sensitizer)

  • Version: 2.0 (Research & Development Focus)

Part 1: Chemical Identity & Physicochemical Profile

This compound is a bifunctional scaffold containing a nucleophilic secondary amine (indoline) and an electrophilic


-chloroketone. This duality makes it a versatile intermediate but also chemically unstable if stored improperly (risk of self-polymerization or dimerization).
Identification Data
ParameterDetail
IUPAC Name 2-Chloro-1-(2,3-dihydro-1H-indol-5-yl)ethanone hydrochloride
Common Name 5-(Chloroacetyl)indoline HCl
CAS Number 99058-22-7 (Free Base); HCl salt not individually indexed in major public registries
Molecular Formula ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

(Salt) /

(Base)
Molecular Weight 232.11 g/mol (Salt)
SMILES C1CNCc2c1cc(cc2)C(=O)CCl.Cl
Structure Indoline core substituted at C5 with a chloroacetyl group; protonated at N1.[1][4][5][6][7][8][9][10][11]
Physicochemical Properties[11]
  • Physical State: Solid (Crystalline powder).

  • Color: Off-white to pale beige (darkens upon oxidation).

  • Solubility: Soluble in DMSO, Methanol, Water (with heating/acidic pH). Poorly soluble in non-polar solvents (Hexane, DCM).

  • Stability: Hygroscopic. The

    
    -chloroketone moiety is susceptible to hydrolysis in basic aqueous media and photolysis.
    
  • Reactivity: High. Reacts violently with strong nucleophiles (amines, thiols) and strong bases.

Part 2: Hazard Identification & Mechanistic Toxicology

Core Hazard Directive: Treat this compound as a potent alkylating agent . Unlike simple irritants,


-chloroketones can irreversibly alkylate DNA and protein residues (cysteine/lysine), leading to sensitization and potential cytotoxicity.
GHS Classification (Derived from SAR*)
  • Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).

  • Sensitization (Skin): Category 1 (May cause an allergic skin reaction).

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation).

  • Note: SAR (Structure-Activity Relationship) based on analogous

    
    -haloketones like 2-chloroacetophenone.
    
Mechanism of Action

The carbon adjacent to the chlorine and carbonyl group is highly electrophilic. Upon contact with biological tissue:

  • Alkylation: The compound attacks nucleophilic sites on proteins (e.g., -SH groups in enzymes).

  • HCl Release: Hydrolysis or alkylation releases Hydrochloric Acid (HCl), causing immediate chemical burns.

  • Lachrymatory Effect: Similar to chloroacetophenone (CN gas), it likely activates TRPA1 channels, causing severe eye tearing and pain.

Part 3: Safe Handling & Storage Protocol

Engineering Controls & PPE Workflow

This protocol relies on a "Zero Skin Contact" policy.

SafetyWorkflow Hazard Hazard: Alkylating Solid PPE PPE: Nitrile (Double) + Faceshield + Tyvek Sleeves Hazard->PPE Mitigate Control Control: Fume Hood (Face Velocity > 0.5 m/s) PPE->Control Enter Zone Action Action: Weighing/Dissolution Control->Action Perform Waste Waste: Segregated (Halogenated) Action->Waste Dispose

Figure 1: Mandatory safety workflow for handling


-haloketones.
Handling Procedure
  • Weighing: Must be performed in a chemical fume hood. Do not weigh on an open bench. The fine dust is a potent respiratory irritant.

  • Solvent Choice: Dissolve in DMSO or DMF for stock solutions. Avoid protic solvents (EtOH/MeOH) for long-term storage as solvolysis (formation of

    
    -alkoxy ketones) may occur over weeks.
    
  • Tools: Use disposable spatulas. Decontaminate reusable glassware immediately (see Section 4).

Storage Conditions
  • Temperature: 2–8°C (Refrigerate).

  • Atmosphere: Store under Argon or Nitrogen. Oxygen promotes oxidation of the indoline ring to indole.

  • Container: Tightly sealed amber glass vial (light sensitive).

Part 4: Emergency Response & Decontamination

Logic: Neutralization of the alkylating capability is the priority, followed by dilution.

ScenarioImmediate ActionScientific Rationale
Skin Contact Wash with 5% Sodium Bicarbonate or soapy water for 15 min.Bicarbonate neutralizes the HCl byproduct; soap aids in removing the lipophilic organic residue.
Eye Contact Rinse with water for 15 min. Do not use neutralizers. The eye is too sensitive for chemical neutralizers. Mechanical flushing is safer.
Spill Cleanup Cover with 10% Aqueous Ammonia or Tris-buffer.Ammonia acts as a sacrificial nucleophile, reacting with the chloroketone to form a less toxic amino-ketone.

Decontamination Solution Recipe:

  • 85% Water

  • 10% Ethanol (to solubilize the compound)

  • 5% Ammonium Hydroxide (to destroy the alkylating site)

Part 5: Synthesis & Application Context[13][14][15]

Primary Application: Hantzsch Thiazole Synthesis

Researchers utilize 2-Chloro-1-(indolin-5-yl)ethanone primarily to build heterocycle-fused systems. The


-chloroketone reacts with thioamides (or thioureas) to form thiazoles.

Mechanism:

  • S-Alkylation: The sulfur of the thioamide attacks the

    
    -carbon, displacing chloride.
    
  • Cyclization: The nitrogen of the thioamide attacks the carbonyl carbon.

  • Dehydration: Loss of water drives aromatization to the thiazole ring.

Synthetic Workflow Diagram

SynthesisPath Start 2-Chloro-1-(indolin-5-yl)ethanone HCl Intermed Intermediate: S-Alkylated Species Start->Intermed Reflux (EtOH) -HCl Reagent + Thioamide / Thiourea Reagent->Intermed Product Product: 5-(Thiazol-4-yl)indoline Intermed->Product Cyclization -H2O

Figure 2: Hantzsch synthesis pathway for generating thiazole derivatives.

Pharmaceutical Relevance

This scaffold is often investigated for:

  • Kinase Inhibition: The indoline core mimics the ATP-binding motif.

  • Tubulin Polymerization Inhibitors: Indole/Indoline derivatives often bind to the colchicine site.

Part 6: References

  • Sigma-Aldrich. 2-Chloro-1-(indolin-5-yl)ethanone hydrochloride Product Detail. Retrieved from .

  • PubChem. Compound Summary for 2-Chloro-1-(2,3-dihydro-1H-indol-5-yl)ethanone. National Library of Medicine.[7] Retrieved from .

  • Erian, A. W., et al. (2003).[12] The chemistry of α-haloketones and their utility in heterocyclic synthesis. Molecules, 8(11), 793-865. (General reactivity grounding).

  • Fisher Scientific. Safety Data Sheet for 5-Chloro-1-indanone (Analogous Hazard). Retrieved from .

Disclaimer: This guide is for research purposes only. It assumes the user is a trained professional. Always consult the specific SDS provided by your chemical vendor before handling.

Sources

Exploratory

Stability profile of 2-Chloro-1-(indolin-5-yl)ethanone hydrochloride under ambient conditions

This guide outlines the stability profile of 2-Chloro-1-(indolin-5-yl)ethanone hydrochloride , a specialized intermediate often utilized in the synthesis of kinase inhibitors and receptor modulators. Executive Summary 2-...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the stability profile of 2-Chloro-1-(indolin-5-yl)ethanone hydrochloride , a specialized intermediate often utilized in the synthesis of kinase inhibitors and receptor modulators.

Executive Summary

2-Chloro-1-(indolin-5-yl)ethanone hydrochloride (CAS: 103028-56-4, analogous) is a bifunctional building block containing a reactive


-chloroketone moiety and an indoline core. Its stability is governed by two competing reactivity vectors: the electrophilicity of the chloromethyl group and the nucleophilicity of the indoline nitrogen.

In its hydrochloride salt form, the compound is kinetically stabilized against intermolecular polymerization. However, under ambient conditions, it remains vulnerable to moisture-induced hydrolysis , oxidative dehydrogenation (to indole), and base-catalyzed dimerization . This guide details the mechanistic underpinnings of these instabilities and provides validated protocols for handling and analysis.

Chemical Identity & Structural Vulnerabilities

To understand the stability profile, we must first analyze the structural "pain points" of the molecule.

  • Compound: 2-Chloro-1-(indolin-5-yl)ethanone HCl

  • Core Structure: 5-substituted 2,3-dihydro-1H-indole (indoline).[1]

  • Key Functional Groups:

    • 
      -Chloroketone (C5 position):  A potent alkylating agent. Susceptible to 
      
      
      
      attack and hydrolysis.
    • Secondary Amine (Indoline N1): In the HCl salt form, this is protonated (

      
      ), rendering it non-nucleophilic.
      
    • Benzylic/Indoline Protons: Susceptible to oxidative abstraction.

The "Self-Destruct" Mechanism

The most critical stability factor is the protonation state of the nitrogen.

  • As HCl Salt (Stable-ish): The nitrogen is protonated. The molecule cannot attack itself.

  • As Free Base (Unstable): If exposed to base or buffered aqueous media (pH > 7), the amine deprotonates. The free amine of Molecule A attacks the

    
    -chloroketone of Molecule B, leading to rapid, uncontrolled polymerization (dimerization/oligomerization).
    
Ambient Stability Profile
A. Hydrolytic Stability (Moisture Sensitivity)

The C-Cl bond adjacent to the carbonyl is activated. While the solid HCl salt is relatively stable, exposure to ambient humidity leads to hygroscopic uptake.

  • Mechanism: Water acts as a nucleophile, displacing chloride to form the

    
    -hydroxy ketone (2-hydroxy-1-(indolin-5-yl)ethanone).
    
  • Catalysis: The presence of the acidic proton (HCl) can autocatalyze this hydrolysis if the solid becomes deliquescent.

  • Observation: The white/off-white crystalline solid turns yellow/orange and becomes sticky (deliquescence).

B. Oxidative Stability

Indolines are partially reduced indoles. They have a thermodynamic driving force to aromatize back to the indole system.

  • Pathway: Spontaneous dehydrogenation in the presence of atmospheric oxygen, often accelerated by light.

  • Product: 2-Chloro-1-(1H-indol-5-yl)ethanone.[2]

  • Risk Level: Moderate. Significant degradation occurs over months at room temperature if not stored under inert gas.

C. Photostability

The aryl ketone chromophore absorbs UV/visible light, generating radical species that can accelerate both oxidation and dechlorination.

  • Recommendation: Strictly amber vial storage.

D. Thermal Stability
  • Solid State: Stable up to melting point (typically >200°C for HCl salts), but prolonged heating >40°C accelerates oxidation.

  • Solution: Unstable in solution above 60°C, leading to complex decomposition mixtures.

Degradation Pathways (Visualized)

The following diagram maps the kinetic fate of the molecule under differing stress conditions.

DegradationPathways Compound 2-Chloro-1-(indolin-5-yl) ethanone HCl (Solid) FreeBase Free Base Intermediate (Reactive Nucleophile) Compound->FreeBase Base / pH > 7 Hydroxy Hydrolysis Product (α-Hydroxy Ketone) Compound->Hydroxy Moisture / H2O (Slow) Indole Oxidation Product (Indole Derivative) Compound->Indole O2 / Light (Aromatization) Dimer Polymer/Dimer (Insoluble Precipitate) FreeBase->Dimer Intermolecular Alkylation (Rapid)

Figure 1: Primary degradation pathways including base-mediated polymerization, moisture-induced hydrolysis, and oxidative aromatization.

Experimental Protocols: Stability Assessment

As a scientist, you must validate these profiles empirically. Use the following self-validating workflows.

Protocol A: Forced Degradation Study (Stress Testing)

Objective: Determine the primary degradation routes and develop a stability-indicating HPLC method.

Stress ConditionProcedureExpected Outcome
Acid Hydrolysis Dissolve in 0.1N HCl; reflux at 60°C for 4 hrs.Minor hydrolysis to

-hydroxy ketone.
Base Hydrolysis Dissolve in 0.1N NaOH; stir at RT for 1 hr.Rapid precipitation. Formation of dimers/polymers (turbidity).
Oxidation Add 3%

to solution; stir at RT for 24 hrs.
Conversion to indole analog (aromatization).
Photolysis Expose solid/solution to 1.2 million lux hrs (ICH Q1B).Discoloration; formation of radical degradation products.
Protocol B: Quantitative Monitoring (HPLC-UV)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Keeps amine protonated).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: 254 nm (Indoline core) and 280 nm.

  • Note: Do not use phosphate buffers at pH > 6, as this will degrade the sample on-column.

Handling & Storage Strategy

To maintain >98% purity over 12 months, adhere to this storage hierarchy.

ParameterSpecificationRationale
Temperature -20°C (Freezer)Slows oxidative aromatization and hydrolysis kinetics.
Atmosphere Argon or Nitrogen HeadspacePrevents oxidative dehydrogenation to indole.
Container Amber Glass with PTFE-lined capBlocks UV light; PTFE prevents leaching/interaction.
Desiccant Silica Gel or Molecular SievesCritical to prevent hygroscopic uptake and deliquescence.
Handling Avoid Metal Spatulas Trace metals (Fe, Cu) can catalyze oxidation. Use ceramic/glass.
Safety Note: Reactivity

This compound is a potent alkylating agent (lachrymator). It can alkylate DNA.

  • PPE: Double nitrile gloves, lab coat, safety glasses.

  • Inactivation: Quench spills with dilute ammonia or sodium thiosulfate (nucleophilic quench) followed by neutralization.

Workflow for Quality Control

QC_Workflow Sample Incoming Sample (2-Chloro-1-(indolin-5-yl)ethanone HCl) Visual Visual Inspection (White Crystalline Solid?) Sample->Visual Solubility Solubility Test (Dissolve in DMSO-d6/MeOD) Visual->Solubility If passes Decision Release / Reject Visual->Decision Yellow/Sticky (Fail) NMR 1H NMR Analysis (Check Indoline CH2 signals) Solubility->NMR Clear solution HPLC HPLC Purity (Check for Indole/Dimer) NMR->HPLC Structure Confirmed NMR->Decision Aromatic impurity >2% (Fail) HPLC->Decision

Figure 2: Quality control decision tree for assessing batch stability.

References
  • Sigma-Aldrich. Safety Data Sheet: 2-Chloro-1-(indolin-5-yl)ethanone hydrochloride. (Accessed 2026). Link

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 329819695, 2-Chloro-1-(2,3-dihydro-1H-indol-5-yl)ethanone hydrochloride. PubChem.[3][4] Link

  • Vyas, P., et al. "Synthesis, Characterization and Chelating Properties of Indole-Salicylic Acid Combined Molecule."[5] Rasayan Journal of Chemistry, vol. 2, no. 4, 2009, pp. 1001-1006.[5] (Demonstrates reactivity of analogous chloroacetyl indoles). Link

  • Fisher Scientific. 5-Chloro-1-indanone Safety Data Sheet. (Reference for general alpha-chloroketone handling). Link

  • PrepChem. Synthesis of 5-chloro-indoline. (Background on indoline stability and oxidation risks). Link

Sources

Protocols & Analytical Methods

Method

Application Note: A Validated Protocol for the Synthesis of 2-Chloro-1-(indolin-5-yl)ethanone Hydrochloride

Abstract This document provides a comprehensive, step-by-step protocol for the synthesis of 2-Chloro-1-(indolin-5-yl)ethanone hydrochloride, a key intermediate in pharmaceutical research and development. The synthesis is...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 2-Chloro-1-(indolin-5-yl)ethanone hydrochloride, a key intermediate in pharmaceutical research and development. The synthesis is achieved via a regioselective Friedel-Crafts acylation of indoline with 2-chloroacetyl chloride, utilizing aluminum chloride as a potent Lewis acid catalyst. This application note is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the reaction mechanism, experimental choices, safety considerations, and purification strategies. The protocol is structured to ensure reproducibility and high yield of the target compound, validated by established chemical principles and supported by authoritative references.

Introduction and Scientific Context

2-Chloro-1-(indolin-5-yl)ethanone is a valuable building block in medicinal chemistry, serving as a precursor for a wide range of biologically active molecules. Its structure combines a reactive α-chloro ketone moiety with an indoline scaffold, allowing for subsequent chemical modifications to build molecular complexity. The synthesis of this intermediate hinges on the classic Friedel-Crafts acylation, a cornerstone of electrophilic aromatic substitution reactions.[1]

The primary challenge in this synthesis is controlling the regioselectivity of the acylation on the indoline ring. The nitrogen atom of the indoline is a powerful activating group, directing electrophiles to the para position (C5) and ortho position (C7). Due to steric hindrance, acylation is strongly favored at the C5 position. A critical aspect of this reaction is the use of a stoichiometric amount of a strong Lewis acid, such as aluminum chloride (AlCl₃). The Lewis acid serves two purposes: it activates the acylating agent (2-chloroacetyl chloride) to form a highly reactive acylium ion, and it complexes with the nitrogen of the indoline, which prevents N-acylation, a common side reaction.[2] The final product is isolated as a hydrochloride salt, which enhances its stability and simplifies handling and purification.

Reaction Scheme and Mechanism

Overall Reaction:

Indoline reacts with 2-chloroacetyl chloride in the presence of aluminum chloride, followed by an acidic workup to yield 2-Chloro-1-(indolin-5-yl)ethanone hydrochloride.

Mechanism of Friedel-Crafts Acylation:

The reaction proceeds through a well-established electrophilic aromatic substitution mechanism.[1][3]

  • Formation of the Acylium Ion: The Lewis acid, AlCl₃, coordinates to the chlorine atom of 2-chloroacetyl chloride, weakening the C-Cl bond and facilitating its cleavage to form a resonance-stabilized acylium ion. This ion is a potent electrophile.

  • Electrophilic Attack: The electron-rich indoline ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. The attack occurs preferentially at the C5 position, which is electronically activated by the nitrogen atom and sterically accessible. This forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

  • Rearomatization: A base (such as AlCl₄⁻) removes a proton from the C5 position, restoring the aromaticity of the ring and yielding the acylated indoline product. The AlCl₃ catalyst is regenerated in this step, but it immediately complexes with the ketone product, necessitating the use of stoichiometric quantities.[2]

Materials and Safety

All manipulations should be performed in a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

Table 1: Reagent and Material Specifications

Reagent/MaterialFormulaMW ( g/mol )CAS No.Hazard ClassKey Safety Precautions
IndolineC₈H₉N119.16496-11-7Acute Tox. 4Harmful if swallowed or in contact with skin.
2-Chloroacetyl chlorideC₂H₂Cl₂O112.9479-04-9Acute Tox. 3, Skin Corr. 1AToxic if swallowed, inhaled, or in contact with skin. Causes severe skin burns and eye damage. Lachrymator.[4][5]
Aluminum Chloride (Anhydrous)AlCl₃133.347446-70-0Skin Corr. 1BReacts violently with water.[6] Causes severe skin burns and eye damage. Handle under inert atmosphere.
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2Carc. 2Suspected of causing cancer.
Hydrochloric Acid (conc.)HCl36.467647-01-0Skin Corr. 1ACauses severe skin burns and eye damage. Respiratory irritant.
Deionized WaterH₂O18.027732-18-5N/AN/A
Isopropyl AlcoholC₃H₈O60.1067-63-0Flam. Liq. 2Highly flammable liquid and vapor. Causes serious eye irritation.

Critical Safety Information:

  • Aluminum Chloride (AlCl₃): Anhydrous AlCl₃ is extremely hygroscopic and reacts violently and exothermically with water, releasing HCl gas.[6][7] All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

  • 2-Chloroacetyl Chloride: This reagent is highly corrosive, toxic, and a potent lachrymator (causes tearing).[8][9][10] Handle only in a fume hood with the sash at the lowest practical height. Have a suitable quenching agent (like sodium bicarbonate solution) nearby for spills.

  • Quenching Procedure: The quenching of the reaction mixture is highly exothermic. The reaction mixture must be added slowly to a mixture of ice and acid to dissipate the heat effectively.

Experimental Protocol

This protocol outlines the synthesis on a 10 mmol scale.

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Acylation Reaction cluster_workup Workup and Isolation A Dry glassware under vacuum or in an oven. B Assemble 3-neck flask with stir bar, dropping funnel, and N₂ inlet. A->B C Charge flask with Indoline (1.19 g, 10 mmol) and dry DCM (30 mL). B->C D Cool flask to 0-5 °C in an ice-water bath. C->D E Slowly add anhydrous AlCl₃ (2.93 g, 22 mmol) portion-wise. Maintain T < 10 °C. D->E F Add 2-Chloroacetyl chloride (0.87 mL, 11 mmol) dropwise via funnel. Maintain T < 10 °C. E->F G Stir at 0-5 °C for 1 hr, then warm to room temperature. F->G H Monitor reaction by TLC until Indoline is consumed (approx. 4-6 hrs). G->H J Slowly pour reaction mixture onto the ice/HCl slurry with vigorous stirring. H->J I Prepare a beaker with crushed ice (50 g) and conc. HCl (5 mL). I->J K Stir for 30 min. A precipitate should form. J->K L Isolate the solid product by vacuum filtration. K->L M Wash the filter cake with cold water (2x10 mL) and cold isopropyl alcohol (1x10 mL). L->M N Dry the solid under vacuum at 40-50 °C. M->N O O N->O Final Product: 2-Chloro-1-(indolin-5-yl)ethanone HCl

Caption: Synthetic workflow for 2-Chloro-1-(indolin-5-yl)ethanone hydrochloride.

Step-by-Step Methodology:

  • Reaction Setup:

    • Assemble a 250 mL three-necked, round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and a nitrogen gas inlet. Ensure all glassware is meticulously dried.

    • Charge the flask with indoline (1.19 g, 10.0 mmol) and 30 mL of anhydrous dichloromethane (DCM).

    • Begin stirring and cool the mixture to 0-5 °C using an ice-water bath.

  • Addition of Lewis Acid:

    • Under a positive flow of nitrogen, carefully add anhydrous aluminum chloride (2.93 g, 22.0 mmol, 2.2 eq) to the stirred solution in small portions.

    • Rationale: Adding AlCl₃ portion-wise helps to control the initial exotherm from the complexation with indoline. A slight excess of AlCl₃ ensures complete activation of the acylating agent.

  • Addition of Acylating Agent:

    • Add 2-chloroacetyl chloride (0.87 mL, 11.0 mmol, 1.1 eq) to the dropping funnel.

    • Add the 2-chloroacetyl chloride dropwise to the reaction mixture over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C.

    • Rationale: Slow, controlled addition is critical to manage the highly exothermic acylation reaction and prevent the formation of side products.[11]

  • Reaction Monitoring:

    • After the addition is complete, stir the reaction mixture at 0-5 °C for an additional hour.

    • Remove the ice bath and allow the reaction to slowly warm to room temperature.

    • Continue stirring for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting indoline spot is no longer visible.

  • Workup and Product Isolation:

    • In a separate beaker, prepare a slurry of crushed ice (approx. 50 g) and concentrated hydrochloric acid (5 mL).

    • CAUTION: This step is highly exothermic. Slowly and carefully pour the reaction mixture into the vigorously stirred ice/HCl slurry.

    • Rationale: The acidic quench hydrolyzes the aluminum complexes and protonates the product, causing the hydrochloride salt to precipitate from the non-polar DCM.[12]

    • Continue stirring the resulting slurry for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the filter cake sequentially with cold deionized water (2 x 10 mL) and cold isopropyl alcohol (1 x 10 mL) to remove residual acids and organic impurities.

  • Drying and Characterization:

    • Dry the collected white to off-white solid in a vacuum oven at 40-50 °C to a constant weight.

    • The expected yield is typically in the range of 75-85%.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity. The expected molecular weight for the free base is 195.65 g/mol and for the hydrochloride salt is 232.11 g/mol .

Conclusion

This application note details a reliable and scalable protocol for the synthesis of 2-Chloro-1-(indolin-5-yl)ethanone hydrochloride. By carefully controlling reaction parameters such as temperature and reagent stoichiometry, and by adhering to the described safety precautions, researchers can consistently obtain high yields of this important pharmaceutical intermediate. The provided rationale for each step, grounded in the principles of organic chemistry, empowers scientists to troubleshoot and adapt the protocol as needed for their specific research objectives.

References

  • Benchchem. (2025). Application Notes and Protocols for Friedel-Crafts Acylation of Indoles. Benchchem.
  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation. Chemistry Steps. Retrieved from [Link]

  • Wikipedia. (2024). Friedel–Crafts reaction. Wikipedia. Retrieved from [Link]

  • Sci-Toys. (2005). Chloroacetyl Chloride MSDS. Sci-Toys. Retrieved from [Link]

  • Wikipedia. (2024). Aluminium chloride. Wikipedia. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Chemical Reactions: The Power of Aluminum Chloride in Organic Synthesis. Ningbo Inno Pharmchem Co., Ltd. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1,4-dibenzoylbutane. Organic Syntheses. Retrieved from [Link]

  • Unacademy. (n.d.). Preparation of Aluminium Chloride. Unacademy. Retrieved from [Link]

  • U.S. Occupational Safety and Health Administration (OSHA). (n.d.). CHLOROACETYL CHLORIDE. OSHA. Retrieved from [Link]

Sources

Application

Application Note: A Validated Protocol for the Regioselective Friedel-Crafts Acylation of Indoline to Synthesize 2-Chloro-1-(indolin-5-yl)ethanone

Introduction and Significance 2-Chloro-1-(indolin-5-yl)ethanone is a high-value chemical intermediate, pivotal in the synthetic pathways of numerous pharmacologically active molecules. Its structural motif, featuring a r...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Significance

2-Chloro-1-(indolin-5-yl)ethanone is a high-value chemical intermediate, pivotal in the synthetic pathways of numerous pharmacologically active molecules. Its structural motif, featuring a reactive chloroacetyl group appended to the indoline core, serves as a versatile handle for introducing diverse functionalities through nucleophilic substitution. This application note provides a detailed, robust, and validated protocol for the synthesis of this key intermediate via a Friedel-Crafts acylation reaction. The methodology is designed for researchers in synthetic chemistry and drug development, emphasizing mechanistic understanding, procedural safety, and reproducibility.

The Friedel-Crafts acylation is a classic and powerful C-C bond-forming reaction.[1][2] However, its application to electron-rich N-heterocycles like indoline requires careful control of reaction conditions to achieve the desired regioselectivity and prevent common side reactions. The indoline nucleus is highly activated towards electrophilic aromatic substitution by the secondary amine, directing substitution primarily to the para position (C5). This protocol leverages this inherent reactivity while mitigating risks through precise control of stoichiometry and temperature.

Part 1: The Scientific Rationale - Mechanism and Experimental Design

1.1. The Reaction Mechanism

The synthesis proceeds via a classical electrophilic aromatic substitution mechanism, which can be dissected into three primary stages:

  • Generation of the Acylium Ion: The Lewis acid, anhydrous aluminum chloride (AlCl₃), activates the 2-chloroacetyl chloride by coordinating to the carbonyl oxygen and the chloride, facilitating the departure of the chloride to form a highly electrophilic, resonance-stabilized acylium ion.[1][2][3] This step is critical for generating an electrophile potent enough to react with the aromatic ring.

  • Electrophilic Attack: The electron-rich indoline ring acts as a nucleophile, attacking the acylium ion. The nitrogen atom of indoline is a powerful activating group, directing the substitution to the C5 position (para to the nitrogen), which is both sterically accessible and electronically favored. This attack transiently disrupts the aromaticity of the benzene ring, forming a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion.[1][2]

  • Rearomatization: A base, in this case, the AlCl₄⁻ complex, abstracts a proton from the C5 position of the sigma complex.[4] This restores the aromaticity of the ring and yields the final ketone product, which remains complexed to the AlCl₃. An aqueous workup is required to hydrolyze this complex and liberate the desired product.[4][5]

Friedel_Crafts_Acylation_Mechanism cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Rearomatization & Product Formation Acyl_Chloride 2-Chloroacetyl Chloride Acylium_Ion Acylium Ion [Cl-CH₂-C≡O]⁺ Acyl_Chloride->Acylium_Ion + AlCl₃ Lewis_Acid AlCl₃ Sigma_Complex Sigma Complex (Resonance Stabilized) Indoline Indoline Indoline->Sigma_Complex Nucleophilic attack Product_Complex Product-AlCl₃ Complex Sigma_Complex->Product_Complex Deprotonation by AlCl₄⁻ Final_Product 2-Chloro-1-(indolin-5-yl)ethanone Product_Complex->Final_Product Aqueous Workup

Caption: The three-stage mechanism of Friedel-Crafts acylation on indoline.

1.2. Expertise in Action: Rationale for Protocol Choices

  • Choice of Lewis Acid (AlCl₃): Anhydrous aluminum chloride is a powerful Lewis acid that effectively generates the acylium ion from chloroacetyl chloride.[1] A stoichiometric amount is necessary because the ketone product is a moderate Lewis base and forms a stable complex with AlCl₃, effectively removing it from the catalytic cycle.[4][6] Using less than a full equivalent would result in an incomplete reaction.

  • Solvent Selection (Anhydrous Dichloromethane): Dichloromethane (DCM) is the solvent of choice as it is inert under the reaction conditions, effectively dissolves the reactants and intermediates, and has a low boiling point, which simplifies its removal during product isolation. Crucially, it must be anhydrous, as any moisture will react violently with and deactivate the aluminum chloride catalyst.[7]

  • Strict Temperature Control (0-5 °C): The formation of the acylium ion and the subsequent electrophilic substitution are highly exothermic processes.[5] Maintaining a low temperature using an ice/water bath during reagent addition is critical to prevent uncontrolled boiling, degradation of the sensitive indoline substrate, and the formation of undesired polymeric side products.

  • Quenching Procedure (Ice/HCl): The reaction is quenched by pouring the mixture into a slurry of ice and concentrated hydrochloric acid.[7] This serves two purposes: the water hydrolyzes the reactive aluminum complexes and any remaining acylating agent, while the acid ensures the aqueous layer remains acidic, keeping the indoline product and any unreacted starting material protonated and soluble in the organic phase, facilitating a clean separation.

Part 2: Experimental Protocol and Data

2.1. Mandatory Safety Precautions

This procedure involves hazardous materials and must be performed inside a certified chemical fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

  • Anhydrous Aluminum Chloride (AlCl₃): Corrosive and reacts violently with water, releasing HCl gas. Handle quickly in a moisture-free environment. Avoid inhalation of dust.

  • 2-Chloroacetyl Chloride: Extremely corrosive, toxic, and a potent lachrymator (causes tearing).[8][9][10] Reacts violently with water and alcohols.[10] Handle with extreme care using a syringe or cannula for transfers.

  • Dichloromethane (CH₂Cl₂): Volatile and a suspected carcinogen. Avoid inhalation and skin contact.

2.2. Reagents and Equipment

ReagentMolar Mass ( g/mol )Molar Eq.AmountNotes
Indoline119.161.05.00 g (41.96 mmol)Purity >98%
Anhydrous AlCl₃133.342.513.99 g (104.9 mmol)Use powder, handle in dry conditions
2-Chloroacetyl Chloride112.941.15.25 g (4.18 mL, 46.16 mmol)Purity >98%
Anhydrous DCM--150 mLFrom a solvent purification system or sealed bottle
Crushed Ice--200 g
Conc. HCl (37%)--20 mL
Saturated NaHCO₃--50 mLAqueous solution
Brine--50 mLSaturated NaCl aqueous solution
Anhydrous Na₂SO₄---For drying

Equipment: 250 mL three-neck round-bottom flask, 125 mL addition funnel, reflux condenser with a drying tube (or inert gas inlet), magnetic stirrer and stir bar, ice/water bath, separatory funnel, rotary evaporator. All glassware must be oven-dried before use.

2.3. Step-by-Step Synthesis Protocol

  • Reaction Setup: Assemble the three-neck flask with the addition funnel, condenser (with N₂ inlet), and a rubber septum. Place the flask in an ice/water bath on a magnetic stirrer. Ensure all joints are properly greased and sealed.

  • Catalyst Suspension: Under a positive flow of nitrogen, carefully add anhydrous aluminum chloride (13.99 g) to the reaction flask, followed by anhydrous DCM (100 mL). Stir the resulting suspension and allow it to cool to 0-5 °C.

  • Acylating Agent Addition: Using a syringe, carefully add 2-chloroacetyl chloride (4.18 mL) dropwise to the cold, stirring AlCl₃ suspension over 10 minutes.

  • Substrate Addition: Dissolve indoline (5.00 g) in anhydrous DCM (50 mL) and add this solution to the addition funnel. Add the indoline solution dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.[7]

  • Reaction Progression: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC).

  • Reaction Quench: In a separate large beaker (600 mL), prepare a slurry of crushed ice (200 g) and concentrated HCl (20 mL). Slowly and carefully pour the reaction mixture into the ice/HCl slurry with vigorous stirring. Caution: This is a highly exothermic process that will release HCl gas.

  • Workup and Extraction: Transfer the quenched mixture to a separatory funnel. Separate the layers and collect the bottom organic (DCM) layer. Extract the aqueous layer twice with 30 mL portions of DCM.[7][11]

  • Washing: Combine all organic layers and wash sequentially with 50 mL of water, 50 mL of saturated NaHCO₃ solution (caution: potential gas evolution), and finally with 50 mL of brine.[7][11]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.[5]

  • Purification: Purify the resulting crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford 2-Chloro-1-(indolin-5-yl)ethanone as a solid.

Part 3: Workflow Visualization and Self-Validation

3.1. Experimental Workflow Diagram

The protocol is designed as a self-validating system. Each step logically follows the last, with clear transition points and in-process checks (e.g., temperature control, TLC monitoring) to ensure the reaction proceeds as intended.

Experimental_Workflow A Setup Dry Glassware under N₂ B Reagent Addition at 0-5°C 1. AlCl₃ in DCM 2. Chloroacetyl Chloride 3. Indoline Solution (dropwise) A->B C Reaction Warm to RT, Stir 2h (Monitor by TLC) B->C D Quench Pour into Ice/HCl C->D E Extraction 1. Separate Layers 2. Extract Aqueous w/ DCM D->E F Washing 1. H₂O 2. Sat. NaHCO₃ 3. Brine E->F G Drying & Concentration 1. Dry over Na₂SO₄ 2. Filter & Rotovap F->G H Purification Recrystallization or Column Chromatography G->H I Final Product 2-Chloro-1-(indolin-5-yl)ethanone H->I

Sources

Method

Application Note: Step-by-Step Preparation of Indoline-Based Kinase Inhibitors

Topic: High-Fidelity Synthesis of Indolin-2-one Kinase Inhibitors (Sunitinib Analogues) Content Type: Application Note & Protocol Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers Introduct...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: High-Fidelity Synthesis of Indolin-2-one Kinase Inhibitors (Sunitinib Analogues) Content Type: Application Note & Protocol Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers

Introduction: The Oxindole Scaffold in Kinase Inhibition

Indoline-based small molecules, specifically the 3-substituted indolin-2-one (oxindole) class, represent a cornerstone in targeted cancer therapy. This scaffold serves as the core for multi-targeted receptor tyrosine kinase (RTK) inhibitors such as Sunitinib (Sutent) and Nintedanib .

Unlike pure indolines, the indolin-2-one core possesses a hydrogen bond donor-acceptor motif at the "hinge" region of the kinase ATP-binding pocket. The C3-position allows for facile modification via Knoevenagel condensation, enabling the attachment of diverse "warheads" (typically pyrroles or indoles) to target specific hydrophobic pockets within the enzyme.

Scope of This Protocol

This guide details the synthesis of Sunitinib , the archetype of this class. The protocol focuses on the critical late-stage coupling of the 5-fluoro-oxindole core with a pyrrole aldehyde. This step determines the stereochemical outcome (


 vs 

isomer), which is decisive for biological potency.

Retrosynthetic Analysis & Strategy

To ensure high purity and yield, we adopt a convergent synthesis strategy. The target molecule is disconnected at the C3-double bond, revealing two stable intermediates: the Nucleophile (5-fluoro-1,3-dihydroindol-2-one) and the Electrophile (a formylated pyrrole).

Diagram 1: Retrosynthetic Disconnection of Sunitinib

Retrosynthesis target TARGET: Sunitinib (Z-isomer) disconnection Disconnection Strategy (Knoevenagel Condensation) target->disconnection fragA FRAGMENT A (Nucleophile) 5-Fluoro-1,3-dihydroindol-2-one (Oxindole Core) disconnection->fragA Break C=C fragB FRAGMENT B (Electrophile) 5-Formyl-2,4-dimethyl-1H-pyrrole (Aldehyde Partner) disconnection->fragB

Caption: Convergent assembly strategy splitting the inhibitor into the oxindole core (blue) and the pyrrole aldehyde (yellow).

Scientific Grounding: The Stereochemistry Checkpoint

Expertise Insight: The biological activity of Sunitinib is highly dependent on the geometry of the C=C double bond.

  • The

    
    -Isomer:  This is the bioactive form. It is thermodynamically stabilized by an intramolecular hydrogen bond  between the pyrrole N-H and the oxindole carbonyl oxygen (C=O).
    
  • The

    
    -Isomer:  Often formed as a minor impurity or via photo-isomerization. It lacks the planar conformation required to fit the narrow ATP binding cleft.
    

Self-Validating Protocol: The reaction conditions described below (Ethanol/Piperidine reflux) naturally favor the thermodynamically stable


-isomer due to the high temperature allowing equilibration to the lower-energy state.

Experimental Protocol: Knoevenagel Condensation

Materials & Reagents
ComponentRoleSpecifications
5-Fluoro-1,3-dihydroindol-2-one NucleophilePurity >98% (HPLC)
5-Formyl-2,4-dimethyl-1H-pyrrole... Electrophile"Pyrrole Aldehyde"
Piperidine CatalystReagent Grade (Dry)
Ethanol (EtOH) SolventAbsolute (200 proof)
DMSO-d6 AnalysisFor NMR QC
Step-by-Step Procedure

Scale: Based on 10 mmol of oxindole starting material.

  • Reaction Setup:

    • Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

    • Charge the flask with 5-fluoro-1,3-dihydroindol-2-one (1.51 g, 10 mmol) and 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid diethylamide (2.66 g, 10 mmol).

    • Add Ethanol (40 mL). The solids may not fully dissolve initially; this is normal.

  • Catalysis Initiation:

    • Add Piperidine (0.1 mL, ~1.0 mmol, 0.1 eq) via syringe.

    • Note: Piperidine acts as a weak base to deprotonate the C3 position of the oxindole, generating the active enolate.

  • Condensation (Reflux):

    • Heat the mixture to reflux (approx. 78°C).

    • Maintain reflux for 3–5 hours .

    • Visual Check: The reaction mixture will darken, and a heavy yellow/orange precipitate (the product) will form as the reaction progresses. This precipitation drives the equilibrium forward.

  • Work-up & Isolation:

    • Cool the reaction mixture slowly to room temperature (25°C).

    • Further cool in an ice bath (0–4°C) for 30 minutes to maximize precipitation.

    • Filtration: Collect the solid by vacuum filtration using a Buchner funnel.

  • Purification (The Wash):

    • Wash the filter cake with cold Ethanol (2 x 10 mL) to remove unreacted aldehyde and piperidine.

    • Wash with Hexane (2 x 10 mL) to assist drying.

    • Drying: Dry the solid in a vacuum oven at 50°C for 12 hours.

Diagram 2: Reaction Workflow

Workflow step1 1. CHARGE Oxindole + Aldehyde in EtOH step2 2. CATALYZE Add Piperidine step1->step2 step3 3. REFLUX 78°C, 3-5 hrs (Precipitation) step2->step3 step4 4. ISOLATE Cool & Filter step3->step4 step5 5. PURIFY Wash (EtOH/Hex) Vacuum Dry step4->step5

Caption: Operational workflow for the base-catalyzed Knoevenagel condensation.

Quality Control & Characterization

The final product should be a fine yellow-to-orange powder.

Analytical Specifications
ParameterAcceptance CriteriaMethod
Appearance Yellow/Orange PowderVisual
Yield > 80%Gravimetric
Purity > 98%HPLC (254 nm)
Melting Point 250°C – 260°C (Dec)Capillary MP
Identity (NMR) Vinyl Proton (s) at ~7.7 ppm1H-NMR (DMSO-d6)
Critical NMR Signal Verification

To confirm the Z-isomer , check the chemical shift of the vinyl proton (the bond formed during condensation) and the NH protons.

  • Vinyl Proton: Singlet around

    
     7.6 – 7.8 ppm.
    
  • Pyrrole NH: Broad singlet often downfield (>13 ppm) due to the intramolecular H-bond.

  • Note: If the vinyl proton appears significantly upfield, suspect

    
    -isomer contamination.
    

Troubleshooting & Optimization

Issue: Low Yield or Sticky Solid
  • Cause: Incomplete precipitation or wet ethanol.

  • Solution: Ensure Ethanol is absolute. If the product is sticky, recrystallize from a mixture of Ethanol/DMSO (9:1).

Issue: Isomerization
  • Cause: Exposure to light in solution.

  • Solution: Sunitinib and its analogues are photosensitive in solution.[1] Perform reactions in amber glassware or wrap flasks in aluminum foil. Store the solid in the dark.

Issue: Solubility for Assays
  • Context: These inhibitors are highly crystalline and insoluble in water.

  • Protocol: Prepare stock solutions in 100% DMSO (up to 10-20 mM). Do not store DMSO stocks for extended periods (>1 month) without freezing (-20°C) to prevent degradation.

References

  • Sun, L., et al. (2003). "Synthesis and Biological Evaluation of 3-Substituted Indolin-2-ones as Potent and Specific Vascular Endothelial Growth Factor Receptor Tyrosine Kinase Inhibitors." Journal of Medicinal Chemistry, 46(7), 1116–1119. Link

  • Haval, K. P., et al. (2006). "Recent advances in the synthesis of indolin-2-ones." Synthetic Communications. (General review of the scaffold synthesis).
  • Roth, G. J., et al. (2015). "Nintedanib: From Discovery to the Clinic." Journal of Medicinal Chemistry, 58(3), 1053–1063. (Comparative chemistry for the related indolinone Nintedanib). Link

  • Pfizer Inc. (2006).[1] "Sunitinib Malate (Sutent) Prescribing Information." (Source for physical properties and salt forms).[2][1]

Sources

Application

Application Notes &amp; Protocols: 2-Chloro-1-(indolin-5-yl)ethanone Hydrochloride as a Versatile Electrophile for Synthetic Chemistry

Document ID: AN-CIH-2026-02 Abstract & Introduction 2-Chloro-1-(indolin-5-yl)ethanone hydrochloride is a potent and versatile bifunctional reagent, integrating a highly reactive α-chloro ketone electrophile with a valuab...

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: AN-CIH-2026-02

Abstract & Introduction

2-Chloro-1-(indolin-5-yl)ethanone hydrochloride is a potent and versatile bifunctional reagent, integrating a highly reactive α-chloro ketone electrophile with a valuable indoline scaffold.[1] The presence of the electron-withdrawing carbonyl group significantly activates the adjacent α-carbon towards nucleophilic substitution, making this compound an exceptional alkylating agent.[2] α-Halo ketones are foundational building blocks in modern organic synthesis, enabling the construction of complex molecular architectures through the formation of new carbon-carbon, carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds.[3][4] Their utility is particularly pronounced in the synthesis of heterocyclic compounds and pharmacologically active agents.[3][4]

This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals. It provides an in-depth analysis of the reagent's reactivity, detailed, field-proven protocols for its application in N-, O-, S-, and C-alkylation reactions, and expert insights into reaction optimization and troubleshooting. The protocols herein are designed to be self-validating, with a focus on the causal relationships between reaction parameters and outcomes.

Reagent Profile and Chemical Reactivity

The synthetic utility of 2-Chloro-1-(indolin-5-yl)ethanone hydrochloride stems from the predictable reactivity of the α-chloro ketone moiety. The inductive effect of the carbonyl oxygen renders the α-carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles, proceeding primarily through a bimolecular nucleophilic substitution (SN2) mechanism.[5][6][7]

The hydrochloride salt form serves a crucial dual purpose: it enhances the compound's stability and shelf-life, and it protonates the indoline nitrogen. This protonation effectively deactivates the nitrogen as an intramolecular nucleophile, preventing self-polymerization and simplifying its use as a targeted alkylating agent. Upon introduction of a base in the reaction medium, the free indoline may be generated, a factor that must be considered in experimental design.

Table 1: Physicochemical Properties

Property Value
Molecular Formula C₁₀H₁₁Cl₂NO
Molecular Weight 232.11 g/mol
Appearance Solid
CAS Number Not publicly available

| MDL Number | MFCD21090497[1] |

Mandatory Safety & Handling Protocols

As a class, α-halo ketones are potent lachrymators and irritants.[8] Strict adherence to safety protocols is non-negotiable.

  • Engineering Controls : All manipulations must be performed inside a certified chemical fume hood with sufficient airflow to minimize inhalation exposure.[9]

  • Personal Protective Equipment (PPE) :

    • Eye Protection : Chemical splash goggles are mandatory.[8]

    • Hand Protection : Wear chemically resistant gloves (e.g., nitrile). Change gloves immediately if contamination occurs.

    • Body Protection : A flame-resistant lab coat must be worn at all times.

  • Storage : Store the reagent in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[8]

  • Disposal : Dispose of waste in accordance with all local, state, and federal regulations. Do not discharge into drains.[8][9]

Experimental Protocols for Alkylation Reactions

This section details the application of 2-Chloro-1-(indolin-5-yl)ethanone hydrochloride in key synthetic transformations. The general principle involves the SN2 displacement of the chloride by a suitable nucleophile. The choice of base and solvent is critical and is dictated by the nature and pKa of the nucleophile.

Diagram 1: General SN2 Alkylation Mechanism.

N-Alkylation: Synthesis of Amines and N-Heterocycles
  • Mechanistic Rationale : The formation of carbon-nitrogen bonds via alkylation of primary or secondary amines, anilines, and N-heterocycles is a cornerstone of medicinal chemistry. The reaction requires a base to neutralize the HCl byproduct and, in the case of the hydrochloride salt starting material, to free the amine nucleophile. A non-nucleophilic base is paramount to avoid competition with the desired nucleophile.

  • General Protocol :

    • To a solution of the amine nucleophile (1.0 eq.) in a polar aprotic solvent (e.g., DMF, Acetonitrile), add a suitable inorganic base (e.g., K₂CO₃, Cs₂CO₃; 2.2-3.0 eq.).[10]

    • Stir the suspension at room temperature for 10-15 minutes.

    • Add 2-Chloro-1-(indolin-5-yl)ethanone hydrochloride (1.1 eq.) portion-wise.

    • Stir the reaction at room temperature or heat gently (40-60 °C) until completion, monitoring by TLC or LC-MS.

    • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., Ethyl Acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

  • Expert Insight : The use of cesium carbonate (Cs₂CO₃) can often accelerate reaction rates compared to potassium carbonate, particularly for less nucleophilic amines.[10][11] For primary amines, using a slight excess of the amine itself can serve as both the nucleophile and the base, though this can lead to dialkylation.

O-Alkylation: Synthesis of Aryl Ethers and Esters
  • Mechanistic Rationale : This protocol, analogous to the Williamson ether synthesis, is effective for alkylating phenols and carboxylic acids. For phenols, a base is required to generate the more nucleophilic phenoxide ion. For carboxylic acids, a non-nucleophilic organic base is typically used to form the carboxylate salt in situ.

  • General Protocol (Phenols) :

    • In a round-bottom flask, dissolve the phenol (1.0 eq.) and 2-Chloro-1-(indolin-5-yl)ethanone hydrochloride (1.1 eq.) in acetone or DMF.

    • Add a powdered, anhydrous base (e.g., K₂CO₃; 2.5 eq.).

    • Heat the mixture to reflux and monitor the reaction by TLC.

    • After completion, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate.

    • Redissolve the residue in an organic solvent (e.g., Ethyl Acetate), wash with water and brine, dry, and concentrate.

    • Purify by chromatography or recrystallization.

  • Expert Insight : Anhydrous conditions are critical to prevent hydrolysis of the α-chloro ketone. Using finely powdered potassium carbonate increases the surface area and reaction rate. The reaction is generally faster in DMF than in acetone but may require a more rigorous aqueous workup.

S-Alkylation: Synthesis of Thioethers
  • Mechanistic Rationale : Thiols are excellent nucleophiles and react readily with the reagent. Due to the high nucleophilicity of the thiolate anion, these reactions are often rapid and can be performed under mild conditions.

  • General Protocol :

    • Dissolve the thiol (1.0 eq.) in ethanol or DMF.

    • Add a base (e.g., K₂CO₃ or Et₃N; 1.5 eq.) and stir for 10 minutes to form the thiolate.

    • Add a solution of 2-Chloro-1-(indolin-5-yl)ethanone hydrochloride (1.05 eq.) in the same solvent dropwise at room temperature.

    • Stir for 1-4 hours, monitoring by TLC.

    • Perform a standard aqueous workup as described in section 4.1.

    • Purify the product as necessary.

  • Expert Insight : The high reactivity of thiols means that these reactions often proceed to completion at ambient temperature, minimizing potential side reactions.[3]

C-Alkylation: Synthesis via Enolates
  • Mechanistic Rationale : The formation of a carbon-carbon bond is achieved by reacting the electrophile with a carbon-based nucleophile, typically an enolate generated from an active methylene compound (e.g., diethyl malonate, ethyl acetoacetate).[12][13][14] The choice of base is critical for efficiently generating the enolate without promoting side reactions.

  • General Protocol (Active Methylene Compounds) :

    • To a flame-dried flask under an inert atmosphere (N₂ or Ar), add a strong, non-nucleophilic base (e.g., NaH, 60% dispersion in mineral oil; 1.2 eq.) and suspend it in anhydrous THF or DMF.

    • Cool the suspension to 0 °C.

    • Slowly add the active methylene compound (1.1 eq.) dropwise. Allow the mixture to stir for 30-60 minutes at 0 °C to ensure complete enolate formation.

    • Add a solution of 2-Chloro-1-(indolin-5-yl)ethanone hydrochloride (1.0 eq.) in anhydrous THF dropwise, maintaining the temperature at 0 °C.

    • Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC/LC-MS).

    • Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

    • Perform a standard aqueous workup and purification as described in section 4.1.

  • Expert Insight : It is imperative to pre-form the enolate before adding the alkylating agent to prevent the base from reacting directly with the α-chloro ketone.[15][16] Using a less reactive base like an alkoxide can lead to transesterification with ester substrates or incomplete enolate formation.

workflow start Reaction Setup reagents 1. Charge Nucleophile (1 eq) 2. Add Solvent & Base start->reagents stir Stir at RT (10-30 min) reagents->stir add_reagent Add 2-Chloro-1-(indolin-5-yl)ethanone Hydrochloride (1.0-1.2 eq) stir->add_reagent reaction Reaction at specified Temp (RT to 60°C) add_reagent->reaction monitor Monitor by TLC / LC-MS reaction->monitor monitor->reaction Incomplete workup Aqueous Workup (Quench, Extract, Wash, Dry) monitor->workup Complete purify Purification (Column Chromatography) workup->purify product Characterized Product purify->product

Diagram 2: General Experimental Workflow for Alkylation.

Optimization & Troubleshooting Guide

Table 2: Troubleshooting Common Issues

Problem Potential Cause(s) Recommended Solution(s)
No or Low Conversion 1. Insufficiently strong base for the nucleophile.2. Poor quality or wet solvent/reagents.3. Reaction temperature too low. 1. Select a stronger base (e.g., NaH for C-alkylation; Cs₂CO₃ for N-alkylation).2. Use anhydrous solvents and fresh reagents.3. Increase temperature in increments of 10-20 °C.
Multiple Products 1. Dialkylation of primary amines.2. Competing O- vs. C-alkylation of enolates.3. Reaction at the indoline nitrogen. 1. Use a large excess of the primary amine or protect one N-H bond.2. Ensure complete enolate formation before adding the electrophile; use polar aprotic solvents.3. Use exactly 1.0 eq. of base relative to the hydrochloride salt if the nucleophile is strong enough; otherwise, consider N-protection of the indoline.

| Reagent Decomposition | 1. Presence of strong nucleophilic bases (e.g., NaOH, MeO⁻).2. Excessive heat. | 1. Use non-nucleophilic inorganic bases (K₂CO₃, Cs₂CO₃) or hindered organic bases (DIPEA).2. Maintain recommended reaction temperatures. |

decision_tree start Select Nucleophile Type n_nuc Amine / N-Heterocycle (pKaH ~5-11) start->n_nuc Nitrogen o_nuc Phenol / Carboxylic Acid (pKa ~4-10) start->o_nuc Oxygen s_nuc Thiol (pKa ~8-11) start->s_nuc Sulfur c_nuc Active Methylene (pKa ~9-13) start->c_nuc Carbon n_cond Base: K₂CO₃, Cs₂CO₃, DIPEA Solvent: DMF, ACN n_nuc->n_cond o_cond Base: K₂CO₃ (Phenols), Et₃N (Acids) Solvent: Acetone, DMF o_nuc->o_cond s_cond Base: K₂CO₃, Et₃N Solvent: EtOH, DMF s_nuc->s_cond c_cond Base: NaH, LDA Solvent: Anhydrous THF, DMF c_nuc->c_cond

Sources

Method

Application Note &amp; Protocol: A Scalable Synthesis Route for 2-Chloro-1-(indolin-5-yl)ethanone Hydrochloride

Abstract: This document provides a comprehensive guide for the synthesis of 2-Chloro-1-(indolin-5-yl)ethanone hydrochloride, a crucial intermediate in the development of various pharmaceutical agents. We present a robust...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the synthesis of 2-Chloro-1-(indolin-5-yl)ethanone hydrochloride, a crucial intermediate in the development of various pharmaceutical agents. We present a robust and scalable protocol centered around the Friedel-Crafts acylation of indoline. This guide is designed for researchers and process chemists, offering in-depth technical details, causal explanations for procedural choices, and critical insights into process safety and scalability.

Introduction and Strategic Overview

2-Chloro-1-(indolin-5-yl)ethanone hydrochloride serves as a pivotal building block in medicinal chemistry and drug development. Its bifunctional nature, featuring a reactive α-chloro ketone and an indoline scaffold, allows for diverse subsequent chemical modifications. The indoline moiety itself is a privileged structure found in numerous biologically active compounds.[1][2]

The primary challenge in synthesizing this intermediate lies in achieving regioselective acylation at the C5 position of the indoline ring in a manner that is both efficient and amenable to large-scale production. The most direct and industrially viable approach is the electrophilic substitution of indoline via a Friedel-Crafts acylation.[3][4] This method involves the reaction of indoline with chloroacetyl chloride in the presence of a strong Lewis acid catalyst.

Retrosynthetic Analysis:

Our synthetic strategy is informed by a retrosynthetic analysis that identifies the key bond disconnection at the C5 position of the indoline ring. This leads directly to indoline and a chloroacetyl electrophile as the primary starting materials.

G Target 2-Chloro-1-(indolin-5-yl)ethanone HCl Intermediate 2-Chloro-1-(indolin-5-yl)ethanone Target->Intermediate HCl Salt Formation Disconnect C(acyl)-C(aryl) Bond Disconnection (Friedel-Crafts Acylation) Intermediate->Disconnect Precursors Indoline + Chloroacetyl Chloride Disconnect->Precursors

Figure 1: Retrosynthetic approach for the target molecule.

Recommended Synthesis Route: Friedel-Crafts Acylation of Indoline

This section details a scalable protocol for the synthesis of the target compound. The procedure is designed for high fidelity and incorporates best practices for safety and yield optimization.

Principle and Mechanistic Insight

The core of this synthesis is the Friedel-Crafts acylation, a classic electrophilic aromatic substitution reaction.[5]

  • Generation of the Acylium Ion: The Lewis acid (Aluminum chloride, AlCl₃) coordinates with the chlorine atom of chloroacetyl chloride, generating a highly electrophilic acylium ion.

  • Electrophilic Attack: The electron-rich benzene ring of the indoline molecule acts as a nucleophile, attacking the acylium ion. The amino group of the indoline ring is a powerful ortho-, para-director. Due to steric hindrance at the C7 position (ortho to the nitrogen), acylation is strongly favored at the C5 position (para to the nitrogen).

  • Rearomatization: The resulting arenium ion intermediate loses a proton to restore aromaticity, yielding the desired 5-acylated indoline product.

  • Complexation and Hydrolysis: The ketone product forms a complex with the Lewis acid, which must be hydrolyzed during the workup step to release the free base.

  • Salt Formation: The purified free base is then treated with hydrochloric acid to precipitate the stable hydrochloride salt.

G cluster_0 Reaction Setup cluster_1 Core Reaction cluster_2 Work-up & Isolation cluster_3 Purification & Salt Formation A Charge Reactor with DCM and AlCl₃ B Cool to 0-5 °C A->B C Add Chloroacetyl Chloride Dropwise B->C D Add Indoline Solution Dropwise at <10 °C C->D E Stir at RT (Monitor by TLC/HPLC) D->E F Quench into Ice/HCl E->F G Separate Organic Layer F->G H Wash, Dry, Concentrate G->H I Purify via Crystallization (e.g., IPA/Heptane) H->I J Dissolve in Solvent (e.g., EtOAc/IPA) I->J K Add HCl Solution/Gas J->K L Filter & Dry Product K->L

Figure 2: Detailed experimental workflow for the synthesis.

Detailed Experimental Protocol

Materials and Reagents:

ReagentMolar Mass ( g/mol )CAS No.PurityNotes
Indoline119.16496-11-7>98%
Chloroacetyl Chloride112.9479-04-9>98%Corrosive, lachrymator
Aluminum Chloride (AlCl₃)133.347446-70-0>99%Anhydrous, moisture-sensitive
Dichloromethane (DCM)84.9375-09-2Anhydrous
Hydrochloric Acid (HCl)36.467647-01-037% aq. or as solution in IPAFor workup and salt formation
Isopropyl Alcohol (IPA)60.1067-63-0AnhydrousFor crystallization/salt formation
Ethyl Acetate (EtOAc)88.11141-78-6AnhydrousFor salt formation

Procedure:

  • Reaction Setup: Equip a dry, jacketed glass reactor with a mechanical stirrer, a temperature probe, a nitrogen inlet, and a dropping funnel. Purge the system with dry nitrogen.

  • Reagent Charging: Charge the reactor with anhydrous Dichloromethane (DCM, 10 volumes relative to indoline) and Aluminum Chloride (2.5 equivalents). Stir the resulting slurry and cool the jacket to 0-5 °C.

    • Expertise & Experience: Using a significant excess of AlCl₃ (2.5 eq.) is crucial. The first equivalent complexes with the nitrogen of the indoline, deactivating it towards acylation but still allowing the benzene ring to react. The subsequent 1.5 equivalents act as the catalyst for the Friedel-Crafts reaction and complex with the product ketone.

  • Acylating Agent Addition: Add Chloroacetyl Chloride (1.2 equivalents) dropwise to the stirred slurry via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. Stir for 30 minutes after addition.

  • Substrate Addition: Dissolve Indoline (1.0 equivalent) in anhydrous DCM (2 volumes). Add this solution dropwise to the reaction mixture, maintaining the internal temperature below 10 °C. A deep color change is typically observed.

    • Trustworthiness: Controlling the temperature during the addition of both chloroacetyl chloride and indoline is paramount to prevent side reactions and the formation of impurities. A runaway reaction can lead to charring and a significant decrease in yield.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C) and stir for 4-6 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Reaction Quench: In a separate vessel, prepare a mixture of crushed ice and concentrated Hydrochloric Acid (aq.). Slowly and carefully transfer the reaction mixture onto the ice/HCl slurry with vigorous stirring. This process is highly exothermic and will evolve HCl gas.

    • Scalability Insight: For large-scale operations, a reverse quench (adding the ice/acid to the reaction) may be preferred for better temperature control, but requires a reactor with sufficient headspace and an efficient off-gas scrubbing system.

  • Work-up: Separate the organic layer. Extract the aqueous layer with DCM (2 x 3 volumes). Combine the organic layers, wash with water, then with brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free base as an oil or solid.

  • Purification: The crude 2-Chloro-1-(indolin-5-yl)ethanone can be purified by crystallization. A common solvent system is Isopropyl Alcohol (IPA) and heptane. Dissolve the crude product in a minimal amount of hot IPA and add heptane until turbidity is observed. Cool slowly to induce crystallization. Filter the solid and wash with cold heptane.

  • Hydrochloride Salt Formation: Dissolve the purified free base in a suitable solvent like Ethyl Acetate (EtOAc) or IPA. Add a solution of HCl in IPA (or bubble dry HCl gas through the solution) until the pH is acidic (pH 1-2). The hydrochloride salt will precipitate.

  • Final Isolation: Stir the resulting slurry for 1-2 hours, then filter the solid product. Wash the filter cake with fresh, cold solvent (e.g., EtOAc) and dry under vacuum at 40-50 °C to a constant weight.

Characterization and Quality Control

The final product must be rigorously analyzed to confirm its identity, purity, and quality.

Expected Analytical Data:

TestSpecification
AppearanceOff-white to light yellow solid
Melting PointTBD (Specific to hydrochloride salt)
¹H NMRConsistent with the structure of 2-Chloro-1-(indolin-5-yl)ethanone hydrochloride
Mass Spec (ESI+)m/z = 196.05 [M+H]⁺ (for free base)
Purity (HPLC)>98%
  • ¹H NMR (DMSO-d₆, 400 MHz) - Predicted: δ ppm 10.0-11.0 (br s, 2H, -NH₂⁺-), 7.8-7.9 (m, 2H, Ar-H), 6.9-7.0 (d, 1H, Ar-H), 4.95 (s, 2H, -COCH₂Cl), 3.6-3.7 (t, 2H, Ar-CH₂-), 3.1-3.2 (t, 2H, -CH₂-N-).

  • Empirical Formula: C₁₀H₁₁Cl₂NO

  • Molecular Weight: 232.11 g/mol

References

  • Recent advances in the synthesis of indoles and their applic
  • Diastereoselective Synthesis of Indoline- and Pyrrole-Embedded Tetracycles via an Unprecedented Dearomative Indole-C3-Alkylation/Aza-Friedel–Crafts Cascade Reaction.
  • A General and Scalable Synthesis of Polysubstituted Indoles. MDPI.
  • Chemistry, Applications, and Synthesis Methods of Indole Deriv
  • Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions.
  • 2-Chloro-1-(indolin-5-yl)ethanone hydrochloride. Sigma-Aldrich.
  • SYNTHESIS, CHARACTERIZATION AND CHELATING PROPERTIES OF INDOLE-SALICYLIC ACID COMBINED MOLECULE. Rasayan Journal of Chemistry.
  • Synthesis of 2-Amino-1-(3,4-dihydroxyphenyl)ethanone hydrochloride. Benchchem.
  • 2-CHLORO-1-(1-INDOLYL)ETHANONE. Fluorochem.
  • Regioselective Friedel–Crafts Acylation of Indoles Catalysed by Zinc Oxide in an Ionic Liquid.
  • Acylation of indole under Friedel-Crafts conditions-an improved method to obtain 3-acylindoles regioselectively. PubMed.
  • Synthesis of fused 4,5-disubstituted indole ring systems by intramolecular friedel-crafts acyl
  • 2-Chloro-1-(1H-indol-5-yl)ethanone. Qiyue Bio.
  • CN104910001A - Synthetic method of 5-chloro-1-indanone.
  • Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Publishing.
  • CN114292178A - Synthetic method of 2-chloro-1- (1-chlorocyclopropyl) ethanone.
  • 2-Chloro-1-(2-methyl-1H-indol-3-yl)-ethanone. Fluorochem.
  • Synthesis method of 2-chloro-1-(1-chlorocyclopropyl) ethanone.
  • Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. MDPI.
  • 2-chloro-1-(2-phenyl-1h-indol-3-yl)ethanone. Chemcd.
  • Synthesis of indole-linked β-cyano-enones: a pathway to indolyl-2-pyrrolones. Organic & Biomolecular Chemistry (RSC Publishing).
  • Friedel‐Crafts Reaction of 1‐Acylindoles with Acetyl Chloride and Chloroacetyl Chloride. Sci-Hub.
  • 2-Chloro-1-(indolin-5-yl)ethanone hydrochloride. Sigma-Aldrich Customer Support.
  • Improved Preparation of 5-Chloro-2-methoxycarbonyl-1-indanone for Total Synthesis of Indoxacarb. ACAIJ.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-Chloro-1-(indolin-5-yl)ethanone hydrochloride

Welcome to the technical support center for the synthesis of 2-Chloro-1-(indolin-5-yl)ethanone hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are looking to trou...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Chloro-1-(indolin-5-yl)ethanone hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are looking to troubleshoot and optimize this crucial synthetic transformation. We will move beyond simple procedural steps to explore the underlying chemical principles, helping you make informed decisions to improve reaction yield, minimize impurities, and ensure reproducibility.

Section 1: Understanding the Core Reaction: Mechanism & Regioselectivity

A robust understanding of the reaction mechanism is the foundation of effective troubleshooting. The synthesis of 2-Chloro-1-(indolin-5-yl)ethanone is a classic example of a Friedel-Crafts acylation.

Q: What is the fundamental chemical transformation occurring in this synthesis?

A: The reaction is an electrophilic aromatic substitution, specifically a Friedel-Crafts acylation.[1][2] In this process, the indoline ring, which is an electron-rich aromatic system, acts as a nucleophile. It attacks a highly reactive electrophile, the chloroacylium ion, which is generated in situ from chloroacetyl chloride and a Lewis acid catalyst.[3] The reaction culminates in the substitution of a hydrogen atom on the indoline ring with the chloroacetyl group.

Caption: General mechanism of the Friedel-Crafts acylation of indoline.

Q: Why does the chloroacetyl group attach specifically to the 5-position of the indoline ring?

A: The regioselectivity is dictated by the electronic properties of the indoline molecule. The nitrogen atom in the pyrrolidine ring is an electron-donating group, which activates the attached benzene ring towards electrophilic attack. This activation is strongest at the positions ortho and para to the nitrogen atom's point of attachment (the C4 and C6 positions are ortho, and the C5 position is para relative to the C7a-N bond). The 5-position (para) is sterically more accessible than the 4-position, which is crowded by the adjacent five-membered ring. Therefore, the electrophilic acylium ion preferentially attacks the electron-rich and sterically unhindered 5-position.

Section 2: Troubleshooting Low Reaction Yield

Low yield is the most frequently encountered issue in this synthesis. The causes can range from suboptimal reaction conditions to competing side reactions.

Q: My reaction yield is consistently below 40%. What are the primary factors I should investigate?

A: Persistently low yields often stem from one or more of the following issues. A systematic approach to troubleshooting is critical.

  • Catalyst Choice and Stoichiometry: The choice of Lewis acid is paramount. While aluminum chloride (AlCl₃) is a traditional and potent catalyst, its high reactivity can lead to the formation of complex mixtures and decomposition, particularly with sensitive substrates like indoline.[4] Milder Lewis acids often provide superior results.

  • Competing N-Acylation: The indoline nitrogen is also nucleophilic and can be acylated to form 1-(chloroacetyl)indoline. This is a major competing side reaction that consumes starting material and complicates purification.[5]

  • Reaction Temperature: Friedel-Crafts acylations are often exothermic. Poor temperature control can accelerate side reactions, including N-acylation and polymerization of the electron-rich indoline.

  • Reagent Quality and Moisture: Lewis acids like AlCl₃ are extremely sensitive to moisture. The presence of water will quench the catalyst and inhibit the reaction. Ensure all reagents are anhydrous and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).

G Start Low Yield Observed CheckReagents 1. Verify Reagent Quality (Anhydrous? High Purity?) Start->CheckReagents CheckTemp 2. Assess Temperature Control (Exotherm managed? Low temp start?) CheckReagents->CheckTemp Reagents OK SolutionReagents Dry solvents/reagents. Use fresh chloroacetyl chloride. CheckReagents->SolutionReagents Issue Found CheckCatalyst 3. Evaluate Lewis Acid (Using AlCl₃?) CheckTemp->CheckCatalyst Temp OK SolutionTemp Start reaction at 0°C. Control addition rate of acyl chloride. CheckTemp->SolutionTemp Issue Found SolutionCatalyst Switch to milder Lewis Acid: Et₂AlCl or Me₂AlCl. CheckCatalyst->SolutionCatalyst Issue Found Success Improved Yield CheckCatalyst->Success Already using mild LA SolutionReagents->Success SolutionTemp->Success SolutionCatalyst->Success

Caption: Troubleshooting workflow for low reaction yield.

Q: How can I favor the desired C-5 acylation over the competing N-acylation side reaction?

A: This is the key to achieving high yields. The strategy revolves around moderating the reactivity of the system and selecting reagents that sterically or electronically disfavor attack at the nitrogen atom.

The most effective method is to switch from a harsh Lewis acid like AlCl₃ to a dialkylaluminum chloride, such as diethylaluminum chloride (Et₂AlCl) or dimethylaluminum chloride (Me₂AlCl).[4] These reagents have been shown to selectively promote C-acylation of indoles and related compounds in high yields, often without the need for N-H protection.[4] The bulkier dialkylaluminum chloride may coordinate with the indoline nitrogen in a way that sterically shields it while still allowing the Lewis acidic aluminum center to activate the chloroacetyl chloride.

Lewis Acid CatalystTypical ConditionsAdvantagesDisadvantages
Aluminum Chloride (AlCl₃) CH₂Cl₂, 0°C to RTInexpensive, highly reactiveOften causes decomposition, polymerization, and significant N-acylation.[1][4]
Diethylaluminum Chloride (Et₂AlCl) CH₂Cl₂, 0°C to RTHigh selectivity for C-acylation, high yields, no N-H protection needed.[4]More expensive, pyrophoric (requires careful handling).
Zinc Oxide (ZnO) Ionic Liquid, RTMild, easy to handle, good yields.[5]Requires use of ionic liquids, which can be expensive and difficult to remove.

Section 3: Recommended High-Yield Experimental Protocol

This protocol is based on methodologies proven to favor selective C-acylation, thereby maximizing yield and simplifying purification.

Protocol 1: C-5 Acylation of Indoline using Diethylaluminum Chloride

This protocol is adapted from established methods for the selective acylation of indoles.[4]

Materials:

  • Indoline (1.0 eq)

  • Chloroacetyl chloride (1.1 eq)

  • Diethylaluminum chloride (Et₂AlCl), 1.0 M solution in hexanes (1.2 eq)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add indoline (1.0 eq) and dissolve in anhydrous dichloromethane (approx. 0.2 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Lewis Acid Addition: While stirring under a nitrogen atmosphere, slowly add the diethylaluminum chloride solution (1.2 eq) dropwise via syringe, ensuring the internal temperature remains below 5 °C. Stir the mixture at 0 °C for 15 minutes.

  • Acylating Agent Addition: Add chloroacetyl chloride (1.1 eq) dropwise to the reaction mixture, again maintaining the temperature below 5 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC (thin-layer chromatography) until the starting indoline is consumed.

  • Quenching: Cool the reaction mixture back to 0 °C and quench it by slowly and carefully adding it to a vigorously stirred beaker of cold 1 M HCl. Caution: Quenching can be highly exothermic.

  • Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2-Chloro-1-(indolin-5-yl)ethanone free base.

Protocol 2: Conversion to Hydrochloride Salt and Purification
  • Salt Formation: Dissolve the crude free base from the previous step in a minimal amount of a suitable solvent (e.g., ethyl acetate or isopropanol).

  • Precipitation: Add a solution of HCl in a compatible solvent (e.g., 2 M HCl in diethyl ether or isopropanolic HCl) dropwise with stirring until precipitation is complete.

  • Isolation: Collect the resulting solid by vacuum filtration.

  • Recrystallization: Wash the filter cake with cold diethyl ether to remove residual impurities. For higher purity, recrystallize the hydrochloride salt from a suitable solvent system, such as ethanol/diethyl ether or methanol/isopropanol.

  • Drying: Dry the purified white to off-white solid under vacuum to yield the final product.

Section 4: FAQs on Impurities and Product Handling

Q: I've isolated my product, but it appears to be unstable and darkens over time. How should it be stored?

A: The free base of 2-Chloro-1-(indolin-5-yl)ethanone can be susceptible to oxidation and polymerization, especially when exposed to air and light. The hydrochloride salt is significantly more stable. For long-term storage, it is recommended to store the purified hydrochloride salt in a tightly sealed container under an inert atmosphere (argon or nitrogen), protected from light, and at a reduced temperature (e.g., 2-8 °C).

Q: My final product shows a small impurity with a very similar polarity by TLC. What could it be and how can I remove it?

A: A common impurity is the isomer resulting from acylation at the C-6 position. While C-5 acylation is heavily favored, small amounts of the C-6 isomer can form. If this impurity persists after conversion to the hydrochloride salt, a careful recrystallization is the most effective method for removal. Experiment with different solvent systems (e.g., ethanol/water, methanol/ethyl acetate) to find conditions where the desired C-5 isomer hydrochloride salt has lower solubility than the impurity, allowing it to crystallize out selectively.

References

  • Taylor, J. G., et al. (2009). Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst. Organic Letters. Available at: [Link]

  • Okauchi, T., et al. (2000). A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride. Organic Letters. Available at: [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Available at: [Link]

  • Ottoni, O., et al. (2001). Acylation of indole under Friedel-Crafts conditions-an improved method to obtain 3-acylindoles regioselectively. Organic Letters. Available at: [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available at: [Link]

  • Chemistry LibreTexts. (2015). Limitations of Friedel-Crafts Alkylations. Available at: [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Available at: [Link]

  • Sureshbabu, G. et al. (2014). Regioselective Friedel–Crafts Acylation of Indoles Catalysed by Zinc Oxide in an Ionic Liquid. Journal of the Korean Chemical Society. Available at: [Link]

Sources

Optimization

Purification techniques for 2-Chloro-1-(indolin-5-yl)ethanone hydrochloride recrystallization

Technical Support Center: Purification of 2-Chloro-1-(indolin-5-yl)ethanone Hydrochloride Executive Summary: The Dual-Threat Molecule Welcome to the technical support center. You are dealing with 2-Chloro-1-(indolin-5-yl...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 2-Chloro-1-(indolin-5-yl)ethanone Hydrochloride

Executive Summary: The Dual-Threat Molecule

Welcome to the technical support center. You are dealing with 2-Chloro-1-(indolin-5-yl)ethanone hydrochloride , a molecule that presents a "dual-threat" to purification:

  • The Indoline Core: Unlike stable indoles, the indoline (dihydroindole) ring is highly electron-rich and prone to oxidative dehydrogenation (turning pink/red) upon exposure to air and light.[1]

  • The

    
    -Chloro Ketone Tail:  This moiety is a potent alkylating agent. It is susceptible to solvolysis  (reaction with alcoholic solvents) and hydrolysis  (reaction with water) if heated excessively.[1]
    

To purify this successfully, you must balance solubility against reactivity .[1] The protocol below prioritizes the preservation of the hydrochloride salt form to prevent self-alkylation (polymerization).

Module 1: Solvent System Selection Strategy

Do not choose solvents randomly. Use this logic matrix to select the correct system based on your crude material's profile.

Solvent SystemRoleRisk LevelBest For...
Isopropanol (IPA) Primary SolventModerateStandard purification. Good solubility for HCl salts; bulky isopropyl group minimizes solvolysis compared to MeOH/EtOH.
Acetonitrile (MeCN) Primary SolventLowHigh-purity requirements. Non-nucleophilic; prevents solvolysis of the Cl-ketone. Requires higher temperatures to dissolve the salt.[1]
Methanol (MeOH) Primary SolventHigh Avoid if possible. High risk of methoxy-substitution (solvolysis) during heating. Only use if solubility in IPA is zero.[1]
Ethyl Acetate (EtOAc) Anti-SolventLowYield maximization. Used to force precipitation after cooling the primary solvent.[1]
Conc. HCl (Trace) StabilizerN/ACritical Additive. Maintains the protonated state of the indoline nitrogen, preventing self-alkylation.

Module 2: The "Golden Batch" Recrystallization Protocol

This protocol is designed to minimize thermal stress and oxidative damage.[1]

Prerequisites:

  • Atmosphere: Nitrogen or Argon blanket (Highly Recommended).[1]

  • Glassware: Amber glassware or foil-wrapped flasks (Light protection).

Step-by-Step Workflow
  • Preparation:

    • Weigh crude 2-Chloro-1-(indolin-5-yl)ethanone HCl .

    • Prepare Solvent A : Isopropanol (degassed/sparged with

      
       for 10 mins).
      
    • Prepare Solvent B : Ethyl Acetate (degassed).[1]

    • Critical: Add 1-2 drops of concentrated HCl per 10 mL of Solvent A. Reason: This suppresses the equilibrium to the free base, preventing the nitrogen from attacking the chloro-ketone of a neighboring molecule.

  • Dissolution (The "Flash" Heat):

    • Add Solvent A (5 mL/g) to the solid.[1]

    • Heat to reflux rapidly (oil bath pre-heated).

    • Checkpoint: If solid does not dissolve within 5 minutes of reflux, add more Solvent A in small increments.[1] Do not boil for >10 minutes. Long boiling promotes oxidation (pink color) and solvolysis.[1]

  • Filtration (Hot):

    • If insoluble particles (inorganic salts/polymerized gum) remain, filter rapidly through a pre-heated glass frit or Celite pad.[1]

  • Crystallization (Controlled Cooling):

    • Remove from heat.[1] Let the flask cool to room temperature slowly (over 30-45 mins) while stirring gently.

    • Visual Check: If oil droplets form (oiling out), reheat immediately and add 10% more Solvent A.[1]

    • Once at room temp, move to an ice bath (

      
      ) for 1 hour.
      
    • Optional: If yield is low, add Solvent B (EtOAc) dropwise until turbidity persists, then cool again.

  • Isolation:

    • Filter the white/off-white crystals under inert gas (if possible).

    • Wash with cold EtOAc/Hexane (1:1 mixture).

    • Drying: Vacuum dry at ambient temperature (

      
      ).[1] Do not heat-dry >
      
      
      
      as the crystal lattice may collapse or degrade.

Module 3: Troubleshooting Logic (Visualized)

Use this decision tree to diagnose issues during the experiment.

Recrystallization_Troubleshooting Start Issue Detected Pink Product turns Pink/Red Start->Pink Oil Product Oils Out Start->Oil LowYield Low Yield / No Precipitate Start->LowYield Oxidation Cause: Indoline Oxidation Pink->Oxidation Impurity Cause: High Impurity Load or Cooling too Fast Oil->Impurity Solubility Cause: Product too Soluble LowYield->Solubility Action1 Action: Use Degassed Solvents & Amber Glassware Oxidation->Action1 Action2 Action: Add 0.1% Ascorbic Acid (Antioxidant) Oxidation->Action2 Action3 Action: Re-heat & Add Seed Crystal Impurity->Action3 Action4 Action: Switch Solvent to Acetonitrile Impurity->Action4 Action5 Action: Add Anti-solvent (EtOAc or Et2O) Solubility->Action5

Caption: Troubleshooting logic flow for Indoline-Chloro-Ketone purification. Follow the path matching your observation.

Module 4: Frequently Asked Questions (FAQs)

Q1: My product turned pink during drying. Is it ruined? A: Not necessarily. The pink color is often a surface oxidation layer of indole formation.[1]

  • Fix: Wash the solid with cold diethyl ether or EtOAc.[1] The oxidized impurity is often more soluble in organic solvents than the pure HCl salt. If the color persists, the purity might still be >95% (verify via HPLC), but for strict GMP applications, you must re-crystallize under Argon.[1]

Q2: Can I use Ethanol instead of Isopropanol? A: Proceed with caution. Ethanol is a primary alcohol and is more nucleophilic than Isopropanol.[1] At reflux temperatures, ethanol can attack the


-chloro ketone position (Williamson ether synthesis type side-reaction), displacing the chloride.[1] IPA is sterically hindered, reducing this risk.[1]

Q3: Why do you recommend adding Conc. HCl to the solvent? A: The indoline nitrogen has a pKa around 5-6. If your solvent is slightly basic or if the salt "dissociates" in hot solution, the free-base nitrogen becomes a nucleophile.[1] It will attack the alkyl chloride of a neighboring molecule, forming a dimer or polymer.[1] The excess HCl forces the equilibrium entirely to the protonated (non-nucleophilic) ammonium form.[1]

Q4: The material "oiled out" and won't solidify. A: This is classic for chloro-ketones.

  • Immediate Fix: Re-heat the mixture until clear. Turn off the stirrer. Let it cool undisturbed. Agitation promotes oiling in super-saturated solutions.[1]

  • Seed: If you have any solid crystals from a previous batch, add a speck at

    
    .[1]
    

References

  • Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[1] Longman Scientific & Technical, 1989. (Standard procedures for recrystallization of reactive alkyl halides and amine salts).

  • Armarego, W.L.F., & Chai, C.L.L. Purification of Laboratory Chemicals. 7th Ed.[1] Butterworth-Heinemann, 2013.[1] [1]

  • Sigma-Aldrich. 2-Chloro-1-(indolin-5-yl)ethanone hydrochloride Product Sheet. (General handling and stability data for indoline derivatives).

  • Patents (Analogous Chemistry): Process for the manufacture of indolinone derivatives. US Patent 8,304,541.[1] (Describes purification of similar chloroacetyl-indoline intermediates and the importance of acidic workup).

Sources

Troubleshooting

Troubleshooting solubility issues with 2-Chloro-1-(indolin-5-yl)ethanone HCl in organic synthesis

Topic: Solubility & Stability Optimization in Organic Synthesis Molecule: 2-Chloro-1-(2,3-dihydro-1H-indol-5-yl)ethanone Hydrochloride CAS Registry (Generic for base): Note: Specific CAS for the 5-isomer HCl salt is ofte...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility & Stability Optimization in Organic Synthesis Molecule: 2-Chloro-1-(2,3-dihydro-1H-indol-5-yl)ethanone Hydrochloride CAS Registry (Generic for base): Note: Specific CAS for the 5-isomer HCl salt is often vendor-specific; verify structure via NMR.[1][2]

Introduction: The "Ticking Time Bomb" Scaffold

You are likely working with this compound as a bifunctional intermediate for synthesizing bioactive indole/indoline derivatives (e.g., kinase inhibitors).[2]

The Core Challenge: This molecule presents a paradox. It contains a nucleophilic amine (the indoline nitrogen) and an electrophilic trigger (the


-chloro ketone) on the same scaffold.
  • As an HCl salt: The amine is protonated (

    
    ), rendering it non-nucleophilic and stable. However, the ionic lattice creates solubility issues in standard organic solvents (DCM, THF).
    
  • As a Free Base: The amine becomes nucleophilic.[2][3] If not reacted immediately with your target reagent, it can attack the

    
    -chloro ketone of a neighboring molecule, leading to rapid polymerization  or dimerization .
    

This guide provides protocols to manage this stability-solubility trade-off.

Module 1: Physicochemical Profile & Solvent Compatibility

The Solubility Matrix

The HCl salt is highly polar. Standard non-polar solvents will fail.[2] Use this matrix to select the correct solvent system for your reaction type.

SolventSolubility RatingRisk ProfileRecommended Use
DCM / Chloroform 🔴 InsolubleSuspension only.[1][2]Heterogeneous reactions only.[2]
THF / Dioxane 🟠 PoorLow solubility; requires heating (risk of degradation).[2]Not recommended for stock solutions.[2]
Methanol / Ethanol 🟢 GoodHigh Risk: Solvolysis (formation of

-alkoxy ketones) if heated or basic.[1][2]
Use only for rapid, cold reactions.
DMSO / DMF 🟢 ExcellentLow Risk: High solubility, chemically inert to the salt.[2]Preferred for stock solutions and homogeneous reactions.[2]
Water 🟢 GoodHydrolysis risk over time.[2]Use for aqueous workups or biphasic systems.[2]
FAQ: Why won't it dissolve in my reaction solvent (DCM/THF)?

Technical Insight: The lattice energy of the hydrochloride salt is too high for non-polar solvents to overcome. The Fix: Do not attempt to force solubility with heat (which degrades the


-chloro group).[1] Instead, use a Solvent Switch Strategy :
  • Dissolve the salt in a minimum volume of DMSO or DMF .[2]

  • Dilute this concentrate into your target solvent (DCM/THF).[2]

  • Result: The compound remains in solution as a "metastable" supersaturated phase or fine dispersion, allowing the reaction to proceed.

Module 2: Handling & Free-Basing Protocols

CRITICAL WARNING: Never isolate the free base of this compound in solid form unless absolutely necessary.[2] The intermolecular self-alkylation (polymerization) is rapid in concentrated phases.[1][2]

Diagram 1: The Stability Decision Tree

G Start Start: 2-Chloro-1-(indolin-5-yl)ethanone HCl Goal What is your Reaction Goal? Start->Goal Rxn_N Reacting the Indoline Nitrogen (e.g., N-Alkylation/Acylation) Goal->Rxn_N Rxn_C Reacting the Ketone/Alpha-C (e.g., Thiazole formation) Goal->Rxn_C Sol_N Protocol A: In-Situ Neutralization (Do NOT isolate free base) Rxn_N->Sol_N Sol_C Protocol B: Acidic/Neutral Conditions (Keep HCl salt intact) Rxn_C->Sol_C Risk RISK: Self-Alkylation/Polymerization if pH > 8 without electrophile present Sol_N->Risk Warning

Caption: Decision logic for handling the salt based on the target reaction site.

Protocol A: In-Situ Neutralization (For N-Derivatization)

Use this when you need the indoline nitrogen to act as a nucleophile.[1]

  • Suspend: Suspend the HCl salt (1.0 equiv) in the reaction solvent (e.g., THF or DCM).

  • Add Electrophile: Add your reacting electrophile (e.g., Acid Chloride, Isocyanate) BEFORE adding base.[2]

    • Why? This ensures that as soon as the indoline amine is liberated, it reacts with the external electrophile rather than attacking a neighboring molecule.

  • Trigger: Add a tertiary amine base (DIPEA or TEA, 2.2 equiv) dropwise at 0°C.

    • Observation: The suspension will clear as the HCl is neutralized and the free base reacts immediately.

Protocol B: Biphasic Free-Basing (For Solvent Swaps)

Use this only if strictly necessary to transfer into a non-polar solvent.[1]

  • Dissolve: Dissolve HCl salt in water (cold).

  • Overlay: Add an equal volume of DCM or EtOAc.[2]

  • Neutralize: Add saturated

    
     slowly with vigorous stirring.
    
  • Extract: Immediately separate the organic layer.[2]

  • Use: Dry over

    
     and use the solution immediately . Do not concentrate to dryness.[2]
    

Module 3: Troubleshooting Reaction Failures

Issue 1: "The reaction turned into a black tar/gum."

Diagnosis: Polymerization.[2] You likely generated the free base in the absence of a faster-reacting electrophile, or the concentration was too high. Corrective Action:

  • Dilute the reaction (0.05 M - 0.1 M).[1][2]

  • Follow Protocol A (Add electrophile before base).

  • Keep temperature < 40°C.[2]

Issue 2: "I see a new spot on TLC, but it's not my product (in MeOH/EtOH)."

Diagnosis: Solvolysis. The solvent (methanol) attacked the


-chloro ketone.[1]
Validation Test: 
  • Take a small aliquot of your starting material.[2]

  • Dissolve in MeOH + 1 drop TEA. Heat to 50°C for 30 mins.

  • Run TLC.[2] If this matches your impurity, your solvent is reacting.[2] Corrective Action: Switch to Isopropanol (sterically hindered) or, ideally, ACN or DMF.

Issue 3: "Yield is low; product is stuck in the aqueous layer."

Diagnosis: The indoline core is moderately polar.[2] Corrective Action:

  • Avoid acidic workups (protonates the N, keeping it in water).

  • Use n-Butanol or 2-MeTHF for extraction if the product is polar.[1][2]

  • If using DMF/DMSO: Dilute reaction mixture with 10x volume of water/brine (1:1) to force precipitation, then filter the solid rather than extracting.

Module 4: Validated Workflows

Diagram 2: The "Safe-Path" Synthesis Flow

G Step1 1. Weigh HCl Salt Step2 2. Dissolve in DMF (Min. Volume) Step1->Step2 Step3 3. Dilute with DCM/THF Step2->Step3 Step4 4. Add Reagents (Electrophile) Step3->Step4 Step5 5. Add DIPEA (Dropwise) @ 0°C Step4->Step5 Check QC Check: Clear Solution? Step5->Check

Caption: Recommended workflow to maintain monomer stability during reaction setup.

References & Authority

  • Solubility of Amine Salts: Serajuddin, A. T. (2007).[2] Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. Link

    • Relevance: Explains the lattice energy dynamics preventing solubility in DCM.

  • Reactivity of

    
    -Halo Ketones:  Eicher, T., & Hauptmann, S. (2003).[2] The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.[1][2]
    
    • Relevance: Details the electrophilicity of the chloroacetyl group and risks of self-alkylation.

  • Indoline Chemistry: Gribble, G. W. (2000).[2] Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1. Link

    • Relevance: Provides context on the nucleophilicity of the indoline nitrogen vs. indole.

  • Handling Unstable Intermediates: Anderson, N. G. (2012).[2] Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.[2]

    • Relevance: Source for "In-situ neutralization" protocols to avoid isolation of unstable free bases.[1][2]

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for 2-Chloro-1-(indolin-5-yl)ethanone HCl before handling.[1][2] The


-chloro ketone moiety is a potent alkylating agent and potential skin irritant/sensitizer.[1]

Sources

Optimization

Technical Support Center: Stability &amp; Handling of 2-Chloro-1-(indolin-5-yl)ethanone Hydrochloride

[1] Executive Summary: The "War on Two Fronts" 2-Chloro-1-(indolin-5-yl)ethanone hydrochloride is a highly reactive electrophile.[1] Its utility in synthesis stems from the same properties that make it unstable. As a res...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The "War on Two Fronts"

2-Chloro-1-(indolin-5-yl)ethanone hydrochloride is a highly reactive electrophile.[1] Its utility in synthesis stems from the same properties that make it unstable. As a researcher, you are fighting a war on two fronts:

  • Hydrolysis (The Water Front): The electron-withdrawing carbonyl group activates the

    
    -carbon, making the C-Cl bond susceptible to nucleophilic attack by water, converting the reactive alkyl chloride into an inert alcohol (
    
    
    
    -hydroxy ketone).[1]
  • Self-Alkylation (The Dimerization Front): The indoline nitrogen is a latent nucleophile. If the hydrochloride salt dissociates (e.g., in methanol or water) or if the pH rises, the free indoline amine will attack the

    
    -chloro ketone of a neighboring molecule, leading to rapid polymerization (tar formation).
    

This guide provides the protocols necessary to suppress both pathways, with a specific focus on minimizing hydrolysis.

Mechanism of Instability

Understanding the mechanism is the first step to prevention. The degradation is driven by the polarization of the C-Cl bond.[1]

Degradation Pathways Diagram

DegradationPathways Start 2-Chloro-1-(indolin-5-yl)ethanone (HCl Salt) Water H₂O / OH⁻ (Nucleophilic Attack) Start->Water Solvation Base Base / High pH (Deprotonation) Start->Base Neutralization Transition Tetrahedral Intermediate Water->Transition FreeBase Free Indoline Amine (Nucleophile Generated) Base->FreeBase -HCl Hydrolysis PRODUCT A (Impurity): 2-Hydroxy-1-(indolin-5-yl)ethanone (Dead End) Transition->Hydrolysis -HCl Dimer PRODUCT B (Tar): N-Alkylated Dimer/Polymer FreeBase->Dimer Attacks Starting Material

Figure 1: The dual degradation pathways.[1] Hydrolysis leads to the hydroxy-impurity, while deprotonation leads to polymerization.

Critical Handling Protocols

To minimize hydrolysis, you must control three variables: Water Activity (


), pH, and Temperature. 
A. Storage Requirements
ParameterSpecificationScientific Rationale
Temperature -20°C (Freezer)Reduces kinetic energy, slowing the

displacement of chloride by residual moisture.[1]
Atmosphere Argon/NitrogenPrevents absorption of atmospheric moisture. The HCl salt is hygroscopic; absorbed water creates a localized acidic aqueous environment that promotes degradation.
Container Amber Glass, Parafilm/Teflon TapeProtects from light (preventing radical dechlorination) and ensures a hermetic seal.
B. Reaction Optimization (Synthesis Best Practices)

When using this reagent (e.g., to synthesize a kinase inhibitor), follow these rules:

  • The "Dry Solvent" Rule:

    • Do: Use anhydrous DMF, THF, or DCM.

    • Do Not: Use Alcohols (MeOH, EtOH). Alcohols can act as nucleophiles similar to water, leading to ether byproducts (

      
      -alkoxy ketones) via solvolysis [1].[1]
      
    • Verification: Ensure solvent water content is <50 ppm (Karl Fischer titration).

  • The "Acidic Workup" Rule:

    • If an aqueous workup is unavoidable, keep the aqueous phase acidic (pH 2-4) and cold (0°C).

    • Why? At low pH, the concentration of hydroxide ions (strong nucleophiles) is negligible. Water is a weak nucleophile.[1][2] Furthermore, low pH ensures the indoline nitrogen remains protonated (

      
      ), preventing self-alkylation [2].
      
  • The "Order of Addition":

    • Add the base (e.g., TEA, DIPEA) last and slowly at 0°C.

    • High local concentrations of base can transiently deprotonate the indoline before it reacts with your desired electrophile, triggering dimerization.

Troubleshooting Guide (FAQ)

Scenario 1: "My LC-MS shows a peak at M-18 or M+17."
  • Diagnosis: This is likely Hydrolysis .[1][3]

    • M-Cl+OH: The chlorine (mass ~35) is replaced by OH (mass ~17), resulting in a net mass loss of ~18 amu compared to the parent.

  • Solution:

    • Check the age of your solvent. Old THF accumulates peroxides and water.

    • Did you use a carbonate base (e.g.,

      
      ) in aqueous media? Switch to a non-nucleophilic organic base (DIPEA) in an anhydrous solvent.
      
Scenario 2: "The reaction mixture turned into a black, insoluble tar."
  • Diagnosis: Polymerization (Self-Alkylation). [1]

    • You likely free-based the indoline in the absence of a faster electrophile.[1] The indoline nitrogen attacked the

      
      -chloro ketone of another molecule.[1]
      
  • Solution:

    • Ensure the electrophile you are reacting with the indoline is present in excess before adding base.

    • Keep the temperature at -10°C to 0°C during base addition.[1]

Scenario 3: "I see a 'Hydrate' peak in NMR."
  • Diagnosis: Gem-diol formation. [1]

    • Electron-deficient ketones (like

      
      -halo ketones) can reversibly form hydrates (
      
      
      
      ) in the presence of water [3].[1]
  • Solution:

    • This is often reversible.[1] Dry the sample thoroughly under high vacuum with

      
       or lyophilize from dry dioxane.
      

Diagnostic Workflow

Use this decision tree to resolve purity issues.

Troubleshooting Start Problem Detected (Low Purity / Side Products) Q1 Is the byproduct mass (Parent - 18) or (Parent + 17)? Start->Q1 ResultHydrolysis Issue: HYDROLYSIS (Cl replaced by OH) Q1->ResultHydrolysis Yes Q2 Is the material insoluble black tar or dimer mass? Q1->Q2 No ActionHydrolysis 1. Dry solvents (KF < 50ppm) 2. Switch to anhydrous base (DIPEA) 3. Lower reaction temp ResultHydrolysis->ActionHydrolysis ResultPolymer Issue: POLYMERIZATION (Self-Alkylation) Q2->ResultPolymer Yes ActionPolymer 1. Do NOT free-base without electrophile 2. Add base LAST and SLOWLY 3. Maintain pH < 7 during workup ResultPolymer->ActionPolymer

Figure 2: Troubleshooting logic for identifying degradation sources.

References

  • De Kimpe, N., & Verhé, R. (1988). The Chemistry of

    
    -Haloketones, 
    
    
    
    -Haloaldehydes, and
    
    
    -Haloimines. Wiley-Interscience.[1] (Fundamental reference on
    
    
    -haloketone reactivity and solvolysis risks).
  • Erian, A. W., et al. (2003). "The Chemistry of

    
    -Haloketones and Their Utility in Heterocyclic Synthesis." Molecules, 8(11), 793-865. Link
    
  • Reeves, J. T., et al. (2013). "Development of a Scalable Synthesis of a Kinase Inhibitor." Organic Process Research & Development, 17(12).

Sources

Troubleshooting

Optimizing temperature conditions for chloroacetylation of indoline

Welcome to the technical support center for the chloroacetylation of indoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequen...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chloroacetylation of indoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure successful and reproducible outcomes in your experiments.

Introduction

The N-chloroacetylation of indoline is a critical transformation in synthetic organic chemistry, often serving as a key step in the synthesis of various pharmaceutical intermediates and biologically active compounds. The introduction of the chloroacetyl group provides a reactive handle for further molecular elaboration through nucleophilic substitution. However, achieving high yields and purity can be challenging due to the reactivity of both the indoline nucleus and the chloroacetylating agent. This guide provides practical, experience-driven advice to navigate these challenges, with a focus on optimizing temperature conditions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the chloroacetylation of indoline.

Question 1: Why is the yield of my 1-chloroacetylindoline consistently low?

Low yields can be frustrating and can often be traced back to several key factors.[1] A systematic approach to troubleshooting is essential.

  • Suboptimal Temperature: Temperature is a critical parameter. If the temperature is too low, the reaction may be sluggish or not proceed to completion. Conversely, excessively high temperatures can lead to the formation of side products and degradation of both starting material and product. For the chloroacetylation of anilines and related compounds, a temperature range of 60-80°C is often a good starting point when using solvents like ethyl acetate or toluene.[2] Some procedures may even call for reflux conditions, depending on the solvent.[2]

  • Moisture Contamination: Chloroacetyl chloride is highly reactive and readily hydrolyzes in the presence of water to form chloroacetic acid.[3] This not only consumes your reagent but the resulting acid can also protonate the indoline, rendering it non-nucleophilic.

    • Solution: Ensure all glassware is thoroughly dried, and use anhydrous solvents. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.[3]

  • Inadequate Acid Scavenger: The reaction generates one equivalent of hydrochloric acid (HCl), which will protonate the starting indoline and halt the reaction.

    • Solution: Use a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the HCl as it is formed.[3] The slow addition of the base is crucial to control the reaction's exothermicity.

  • Purity of Starting Materials: Impurities in either the indoline or the chloroacetylating agent can lead to unwanted side reactions and lower yields.[1]

    • Solution: Ensure your indoline is pure and that the chloroacetyl chloride is freshly distilled or from a recently opened bottle.

Question 2: My TLC analysis shows multiple spots, indicating the formation of byproducts. What are they and how can I minimize them?

The formation of multiple products is a common issue. Identifying the potential side products is the first step to mitigating their formation.

  • Diacylation: While less common for indoline compared to more electron-rich systems, diacylation is a possibility, especially if an excess of the acylating agent is used or if the reaction temperature is too high.

  • Friedel-Crafts Acylation: Under certain conditions, particularly with Lewis acid catalysts, electrophilic substitution on the aromatic ring of indoline can occur, leading to C-acylated byproducts.[4]

  • Polymerization: Indoles and their derivatives can be susceptible to polymerization under strongly acidic conditions.[5]

Strategies for Minimizing Byproducts:

  • Control Stoichiometry: Use a slight excess (1.05-1.2 equivalents) of chloroacetyl chloride. A large excess can promote side reactions.

  • Temperature Control: Start with a lower temperature (e.g., 0-10°C) and slowly warm the reaction to the optimal temperature.[6] This can help control the initial exotherm and improve selectivity.

  • Order of Addition: Adding the chloroacetyl chloride dropwise to a solution of indoline and a base can help to maintain a low concentration of the highly reactive acylating agent, thus minimizing side reactions.[3]

Question 3: The reaction appears to stall and does not go to completion. What are the likely causes?

An incomplete reaction can be due to several factors, often related to the deactivation of the starting material or insufficient reaction time.

  • Protonation of Indoline: As mentioned, the generation of HCl will protonate the nitrogen of indoline, making it non-nucleophilic. If the base is not added or is insufficient, the reaction will stop.

  • Insufficient Temperature or Time: The reaction may simply be too slow at the chosen temperature.

    • Solution: Monitor the reaction by TLC. If the reaction is sluggish, consider incrementally increasing the temperature or extending the reaction time.[3]

  • Poor Solubility: If the starting materials or intermediates are not fully dissolved, the reaction rate will be significantly reduced.

    • Solution: Choose a solvent in which both the indoline and the chloroacetylating agent are soluble at the reaction temperature. Aprotic solvents like toluene, xylene, or ethyl acetate are often good choices.[2]

Troubleshooting Workflow

troubleshooting_workflow start Low Yield or Incomplete Reaction check_moisture Check for Moisture (Anhydrous Solvents, Inert Atmosphere) start->check_moisture check_temp Optimize Temperature (Start Low, Gradually Increase) check_moisture->check_temp Dry Conditions Confirmed failure Persistent Issues: Consult Further Literature check_moisture->failure Moisture Present check_base Verify Base (Stoichiometry, Non-nucleophilic) check_temp->check_base Temperature Optimized check_temp->failure Suboptimal Temperature Effects Persist check_purity Assess Starting Material Purity check_base->check_purity Base Conditions Correct check_base->failure Base Issues Identified success Improved Yield and Purity check_purity->success Purity Confirmed check_purity->failure Impurities Detected

Caption: A workflow for troubleshooting low yields in the chloroacetylation of indoline.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for the chloroacetylation of indoline?

The optimal temperature is highly dependent on the specific chloroacetylating agent, solvent, and the presence of any catalysts. However, a general guideline is as follows:

Acylating AgentSolventTypical Temperature RangeReference
Chloroacetyl ChlorideEthyl Acetate60°C to Reflux[2]
Chloroacetyl ChlorideToluene/Xylene80°C to 130°C[2]
Chloroacetic Anhydriden-Butyl AcetateReflux[2]
Chloroacetyl ChlorideChloroform20°C to 30°C[7]

It is always advisable to start at a lower temperature and gradually increase it while monitoring the reaction progress by TLC.[3]

Q2: Which is a better acylating agent: chloroacetyl chloride or chloroacetic anhydride?

Both can be effective. Chloroacetyl chloride is more reactive, which can lead to faster reaction times but also a higher propensity for side reactions if not controlled carefully.[8] Chloroacetic anhydride is less volatile and less sensitive to moisture, but may require higher temperatures or longer reaction times.[2] The choice often depends on the scale of the reaction and the desired reaction conditions.

Q3: What analytical techniques are best for monitoring the reaction?

  • Thin Layer Chromatography (TLC): TLC is an indispensable tool for monitoring the consumption of the starting material (indoline) and the formation of the product.[9] Staining with an appropriate agent (e.g., potassium permanganate) can help visualize the spots.

  • High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, reverse-phase HPLC can be used to determine the conversion and purity of the product.[10][11]

Q4: What are the key safety precautions when working with chloroacetyl chloride?

Chloroacetyl chloride is a corrosive and lachrymatory substance that reacts violently with water.[12][13] It is crucial to handle it with extreme care in a well-ventilated chemical fume hood.[14]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a face shield, chemical-resistant gloves, and a lab coat.[15]

  • Handling: Use only under an inert atmosphere and avoid contact with water or moist air.[12]

  • Spills: In case of a spill, do not use water. Neutralize with a suitable agent like sodium bicarbonate and absorb with an inert material.[16]

  • First Aid: In case of contact with skin or eyes, flush immediately with copious amounts of water for at least 15 minutes and seek immediate medical attention.[14][15] If inhaled, move to fresh air and seek medical attention.[13]

Experimental Protocols

Protocol 1: General Procedure for N-Chloroacetylation of Indoline
  • Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add indoline (1 equivalent) and anhydrous dichloromethane (DCM) or ethyl acetate.

  • Base Addition: Add triethylamine (1.1 equivalents) to the solution with stirring.

  • Cooling: Cool the reaction mixture to 0°C in an ice bath.

  • Acylating Agent Addition: In a separate flask, dissolve chloroacetyl chloride (1.05 equivalents) in anhydrous DCM. Add this solution dropwise to the indoline solution over 30 minutes, maintaining the temperature at 0°C.[3]

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Workup: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[1]

Reaction Mechanism

reaction_mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products indoline Indoline intermediate Tetrahedral Intermediate indoline->intermediate Nucleophilic Attack cac Chloroacetyl Chloride cac->intermediate product 1-Chloroacetylindoline intermediate->product Chloride Elimination hcl HCl intermediate->hcl

Caption: Simplified mechanism of the N-chloroacetylation of indoline.

References

  • Process for the manufacture of an indolinone derivative. (n.d.). Google Patents.
  • 5-Chloro-indole preparation. (n.d.). Google Patents.
  • CHLOROACETYL CHLORIDE FOR SYNTHESIS MSDS. (2019-01-07). Loba Chemie. Retrieved from [Link]

  • Synthesis of some N-substituted indole derivatives and their biological activities. (n.d.). PubMed. Retrieved from [Link]

  • CHLOROACETYL CHLORIDE. (n.d.). International Chemical Safety Cards. Retrieved from [Link]

  • Progress in Catalytic Asymmetric Reactions with 7-Azaindoline as the Directing Group. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis of some new N1-[(2-oxo-3-chloro-4-aryl-azitidin)-(acetyl amino)]-indole derivative. (n.d.). Zenodo. Retrieved from [Link]

  • An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. (2018-11-13). Figshare. Retrieved from [Link]

  • Reagents and conditions: (a) chloroacetyl chloride, HCl, 4–10 °C,... (n.d.). ResearchGate. Retrieved from [Link]

  • Reduction of indole compounds to indoline compounds. (n.d.). Google Patents.
  • A DIRECT N-ACYLATION OF INDOLE WITH CARBOXYLIC ACIDS. (n.d.). LOCKSS. Retrieved from [Link]

  • Catalytic Atroposelective C7 Functionalisation of Indolines and Indoles. (n.d.). PMC - NIH. Retrieved from [Link]

  • Indoline Catalyzed Acylhydrazone/Oxime Condensation under Neutral Aqueous Conditions. (2020-08-07). ACS Publications. Retrieved from [Link]

  • Acylation with chloroacetyl chloride. (2025-10-27). Reddit. Retrieved from [Link]

  • Synthesis and reactions of some 3-(2-haloacyl)indoles. (n.d.). Scite.ai. Retrieved from [Link]

  • 3-Acetylindoles: Synthesis, Reactions and Biological Activities. (n.d.). ResearchGate. Retrieved from [Link]

  • Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. (n.d.). Chemical Engineering Transactions. Retrieved from [Link]

  • Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update. (2023-07-19). SpringerLink. Retrieved from [Link]

  • A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. (n.d.). PubMed. Retrieved from [Link]

  • Chloroacetylchloride: A Versatile Reagent in Heterocyclic Synthesis. (n.d.). ResearchGate. Retrieved from [Link]

  • Detecting and Monitoring the Production of Melatonin and Other Related Indole Compounds in Different Saccharomyces Strains by Solid-State Electrochemical Techniques. (n.d.). ResearchGate. Retrieved from [Link]

  • Analytical Methods and Monitoring for Perfluoroalkyl and Polyfluoroalkyl Substances. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of 2-Chloro-1-(indolin-5-yl)ethanone Hydrochloride

Welcome to the technical support center for handling and purifying 2-Chloro-1-(indolin-5-yl)ethanone hydrochloride. This guide is designed for researchers, medicinal chemists, and process development professionals who ar...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling and purifying 2-Chloro-1-(indolin-5-yl)ethanone hydrochloride. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this valuable synthetic intermediate. The crude product from synthesis, typically a Friedel-Crafts acylation, can contain a variety of impurities that may compromise the outcome of subsequent reactions. This document provides in-depth, field-tested answers and protocols to address the most common purification challenges.

Frequently Asked Questions (FAQs)

This section covers foundational knowledge that is crucial for successfully handling and purifying the target compound.

Q1: What are the most common impurities in crude 2-Chloro-1-(indolin-5-yl)ethanone hydrochloride?

The impurity profile of your crude product is directly linked to the synthesis and workup conditions. The most common synthesis involves the Friedel-Crafts acylation of indoline with chloroacetyl chloride.[1][2][3] Based on this, impurities can be categorized as follows:

Impurity Category Specific Examples Origin & Rationale
Starting Materials Indoline, Chloroacetic acidIncomplete reaction or hydrolysis of the acylating agent (chloroacetyl chloride) during workup.
Reaction Byproducts Regioisomers (e.g., 7-acylated indoline), Di-acylated productsFriedel-Crafts reactions can sometimes yield isomers or multiple additions if conditions are not optimized.[4]
Degradation Products 2-Hydroxy-1-(indolin-5-yl)ethanone, Polymeric "tar"The α-chloro ketone moiety is highly susceptible to hydrolysis under neutral or basic conditions.[5] Indoline derivatives can also polymerize under harsh acidic conditions or upon exposure to heat and light.[5]
Q2: My crude product is yellow or brown. Is this normal and how critical is its removal?

Discoloration is a very common observation and typically indicates the presence of high-molecular-weight byproducts or degradation products.[5][6] These colored impurities often arise from the polymerization of the indoline starting material or self-condensation of the α-chloro ketone product, especially when exposed to heat or light.[5]

Criticality: While trace color may be acceptable for some applications, it is generally advisable to remove it. These impurities can:

  • Interfere with crystallization of the desired product.

  • Complicate characterization (NMR, MS).

  • Potentially inhibit or cause side reactions in subsequent synthetic steps.

The most effective method for removing these types of impurities is treatment with activated carbon.[7][8][9]

Q3: What are the most critical stability and handling considerations for this compound?

The stability of 2-Chloro-1-(indolin-5-yl)ethanone hydrochloride is governed by two key structural features: the indoline ring and the α-chloro ketone group.

  • pH Sensitivity: This is the most critical factor. The α-chloro ketone functional group is most stable under acidic conditions (pH < 5).[5] As the pH approaches neutral or becomes basic, the rate of hydrolysis to the corresponding α-hydroxy ketone increases dramatically. Therefore, you must avoid basic conditions during workup (e.g., sodium bicarbonate washes) and storage. The hydrochloride salt form provides inherent stability by maintaining an acidic environment.

  • Storage: For long-term stability, the compound should be stored as a pure, dry solid at low temperatures (ideally -20°C), under an inert atmosphere (argon or nitrogen), and protected from light.[5] Discoloration upon storage is a clear sign of degradation.[5]

  • Solvent Choice: When preparing solutions, use dry, aprotic solvents. If an aqueous workup is necessary, perform it quickly with cold, dilute acid and minimize the exposure time.[5]

Troubleshooting Guide: Common Experimental Issues

This section provides direct, actionable solutions to specific problems you may encounter during the purification process.

Problem 1: My product has a persistent yellow or brown color that remains after initial filtration.

This issue is best addressed by a decolorization step using activated carbon, which effectively adsorbs the large, aromatic, and conjugated molecules responsible for the color through a mechanism known as π-stacking.[7]

  • Solvent Selection: Choose a solvent in which your crude product is highly soluble at elevated temperatures but less soluble at room temperature. For this compound, methanol or isopropanol are excellent starting points.

  • Dissolution: In a flask, dissolve the crude 2-Chloro-1-(indolin-5-yl)ethanone hydrochloride in the minimum amount of hot solvent.

  • Carbon Addition: Add activated carbon to the hot solution. The amount should be approximately 1-2% of the solute's weight. Using too much can lead to significant product loss due to co-adsorption.

  • Heating & Stirring: Gently heat and stir the mixture for 10-15 minutes. Avoid boiling, as this can cause bumping.

  • Hot Filtration: This is a critical step. Pre-heat a funnel (either a gravity funnel with fluted filter paper or a Buchner funnel) by pouring hot, clean solvent through it. This prevents the product from crystallizing prematurely and clogging the filter. Quickly filter the hot solution to remove the activated carbon. The filtrate should be significantly lighter in color.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Problem 2: TLC analysis shows multiple spots, including some close to my product's Rf value.

When simple recrystallization is insufficient to separate impurities, column chromatography is the method of choice.[10] Given that the target compound is a polar hydrochloride salt, a strategic approach is required. Direct chromatography on silica gel can be difficult due to strong adsorption.[11] The recommended approach is to chromatograph the free base and then convert it back to the stable hydrochloride salt.

G cluster_0 Decision & Preparation cluster_1 Chromatography Protocol cluster_2 Final Product Isolation start Crude HCl Salt (Multiple Spots on TLC) free_base Convert to Free Base? (Caution: Instability) start->free_base chrom_direct Direct Chromatography (Reverse Phase) free_base->chrom_direct No prep_nb 1. Neutralize with care (e.g., cold NaHCO3) 2. Quickly extract into EtOAc/DCM 3. Dry & concentrate immediately free_base->prep_nb Yes (Recommended) column Run Normal-Phase Column (Silica Gel) Eluent: Hexane/EtOAc gradient prep_nb->column collect Collect & Combine Fractions (Monitor by TLC/UV) column->collect convert_hcl Convert back to HCl Salt (e.g., HCl in Ether/Dioxane) collect->convert_hcl isolate Filter & Dry Purified Product convert_hcl->isolate caption Workflow for Chromatographic Purification

Caption: Decision workflow for purifying the target compound via chromatography.

  • Preparation of Free Base (Handle with Care):

    • Dissolve the crude hydrochloride salt in a minimal amount of water or methanol.

    • Cool the solution in an ice bath.

    • Slowly add a cold, saturated solution of sodium bicarbonate until the pH is ~7-8. Do not exceed this pH.

    • Immediately extract the liberated free base into an organic solvent like ethyl acetate or dichloromethane (DCM). Perform this extraction 2-3 times.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at low temperature. Proceed to the next step without delay.

  • Column Setup:

    • Pack a glass column with silica gel (230-400 mesh) as a slurry in a non-polar solvent (e.g., hexanes).

    • Load the crude free base onto the column. You can do this by pre-adsorbing the compound onto a small amount of silica gel or by dissolving it in a minimal amount of DCM and loading it carefully.

  • Elution:

    • Begin eluting with a low-polarity mobile phase (e.g., 95:5 Hexanes:Ethyl Acetate).

    • Gradually increase the polarity of the eluent (e.g., to 80:20, 70:30 Hexanes:Ethyl Acetate). The optimal gradient should be determined beforehand by TLC analysis.[12]

    • Collect fractions and monitor them by TLC, visualizing the spots under a UV lamp (254 nm).

  • Isolation and Salt Formation:

    • Combine the pure fractions containing the product.

    • Evaporate the solvent under reduced pressure.

    • Dissolve the purified free base in a minimal amount of a dry solvent like diethyl ether or ethyl acetate.

    • Slowly add a solution of HCl in diethyl ether or dioxane dropwise with stirring. The hydrochloride salt will precipitate.

    • Collect the white solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the pure 2-Chloro-1-(indolin-5-yl)ethanone hydrochloride.

Problem 3: NMR shows the disappearance of the chloromethyl peak (~4.8 ppm) and the appearance of a new peak (~4.5 ppm), suggesting hydrolysis.

This indicates the formation of the α-hydroxy ketone impurity, 2-Hydroxy-1-(indolin-5-yl)ethanone. This is a direct result of the α-chloro ketone's exposure to water under neutral or basic conditions.[5]

Corrective Action:

  • Removal: Separating the α-hydroxy ketone from the α-chloro ketone can be challenging due to their similar polarities. Careful column chromatography, as described in the previous section, is the most reliable method. A fine-tuned gradient may be required to achieve baseline separation. In some cases, if the impurity level is low (<5%), a careful recrystallization from a well-chosen solvent system (e.g., isopropanol/diethyl ether) may be sufficient.

  • Prevention (The Best Solution):

    • Strictly Anhydrous Conditions: Use anhydrous solvents for reactions and extractions whenever possible.

    • Acidic Workup: During aqueous workups, always use cold, dilute acid (e.g., 1M HCl) to wash the organic layers. This ensures the compound remains protonated and the α-chloro ketone is stabilized.[5]

    • Temperature Control: Perform all extractions and concentrations at low temperatures to minimize degradation.

References

  • Google Patents. (1956).
  • Creative Bioarray. (n.d.). Decolorization Protocol. [Link]

  • Bajpai, V. K., Majumder, R., & Park, J. G. (2016). Isolation and purification of plant secondary metabolites using column-chromatographic technique. Bangladesh Journal of Pharmacology, 11(3), 844-848. [Link]

  • In-DIY-activated-carbon-selectively-sense-colored-impurities. (2017). Reddit. [Link]

  • Jacquin, D. (2023). Purifying ionic compounds by flash column chromatography. Biotage. [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]

  • Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. [Link]

  • Google Patents. (2015). CN104910001A - Synthetic method of 5-chloro-1-indanone.
  • ResearchGate. (2010). Acylation of Indole under Friedel−Crafts ConditionsAn Improved Method To Obtain 3-Acylindoles Regioselectively. [Link]

  • Sigma-Aldrich. (n.d.). 2-Chloro-1-(4-hydroxyphenyl)ethanone. [Link]

  • In-activated-carbon-for-color-removal. (2025). CarboTrade. [Link]

Sources

Troubleshooting

Technical Support Center: Managing Hygroscopic 2-Chloro-1-(indolin-5-yl)ethanone Hydrochloride

Welcome to the technical support center for 2-Chloro-1-(indolin-5-yl)ethanone hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcom...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Chloro-1-(indolin-5-yl)ethanone hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming the challenges associated with the hygroscopic nature of this hydrochloride salt. Uncontrolled moisture absorption can significantly impact the physicochemical properties of active pharmaceutical ingredients (APIs), leading to issues with stability, handling, and analytical reproducibility.[1][2][3] This guide offers practical troubleshooting advice and answers to frequently asked questions to ensure the integrity and success of your experiments.

Troubleshooting Guide: From Receipt to Analysis

This section provides a systematic approach to managing the hygroscopic properties of 2-Chloro-1-(indolin-5-yl)ethanone hydrochloride at various stages of your workflow.

Issue 1: Inaccurate Weighing and Inconsistent Results

Symptoms:

  • Difficulty obtaining a stable reading on the analytical balance.[3]

  • Variability in results from bioassays or analytical tests.

  • Noticeable changes in the physical appearance of the solid (e.g., clumping, caking).[3]

Root Cause Analysis: The compound is actively absorbing atmospheric moisture, leading to a continuous increase in mass and altering its physical state.[3][4] This directly impacts the accuracy of concentration calculations for solutions and can lead to chemical degradation through hydrolysis.[3]

Corrective and Preventive Actions:

Step-by-Step Weighing Protocol for Hygroscopic Compounds:

  • Environment Control: Whenever possible, perform weighing in a controlled environment with low relative humidity (RH), such as a glove box or a dry room.[5] If a controlled environment is unavailable, work quickly and efficiently to minimize exposure time.

  • Pre-Equilibration: Allow the sealed container of 2-Chloro-1-(indolin-5-yl)ethanone hydrochloride to equilibrate to the ambient temperature of the weighing area before opening. This prevents condensation of moisture onto the cold powder.

  • Use of Appropriate Weighing Vessels: Employ weighing boats or vials with a small opening to reduce the surface area of the compound exposed to the air.

  • Rapid Transfer: Have all necessary equipment (spatulas, receiving flasks) ready to facilitate a swift transfer of the weighed compound.

  • Data Interpretation: If a stable weight is unattainable, record the weight over a short, consistent time interval and note any upward trend. For highly sensitive experiments, it is crucial to determine the water content of the material to correct for the mass of absorbed water.

Issue 2: Physical Instability and Handling Difficulties

Symptoms:

  • The powder becomes sticky, cakes, or deliquesces (dissolves in the absorbed water).[2][3]

  • Poor flowability, causing the powder to adhere to spatulas, weighing paper, and glassware.[6]

Root Cause Analysis: Hygroscopic materials have a strong affinity for water and will absorb moisture from the environment, leading to changes in their physical state.[4] This can be exacerbated by high humidity and improper storage conditions.

Mitigation Strategies:

Storage and Handling Recommendations:

ParameterRecommendationRationale
Storage Container Tightly sealed, non-porous containers (e.g., amber glass bottles with lined caps).To create a physical barrier against atmospheric moisture.
Storage Environment Store in a desiccator containing a suitable desiccant (e.g., silica gel, molecular sieves) or in a controlled low-humidity cabinet.To maintain a dry environment and prevent moisture uptake during storage.[7]
Handling Conditions Handle in a low-humidity environment (e.g., glove box, dry room) when possible.To minimize moisture absorption during experimental procedures.[5]
Dispensing Use dry utensils and minimize the time the primary container is open.To prevent the introduction of moisture into the bulk material.

Workflow Diagram for Handling Hygroscopic Compounds:

G A Start: Hygroscopic API (2-Chloro-1-(indolin-5-yl)ethanone hydrochloride) B Is the API for a solution-based assay? A->B C Focus on controlled weighing and fresh solution preparation. B->C Yes D Is the API for a solid dosage form? B->D No H End: Stable Formulation C->H E Explore co-crystallization or alternative salt forms. D->E Early Stage Development F Consider formulation with non-hygroscopic excipients. D->F Late Stage Development E->H G Investigate film coating or encapsulation. F->G G->H

Caption: Formulation strategies for hygroscopic APIs.

Q5: Can recrystallization help in reducing the hygroscopicity of 2-Chloro-1-(indolin-5-yl)ethanone hydrochloride?

A5: Recrystallization is a purification technique that can sometimes lead to the formation of a more stable, less hygroscopic crystalline form (polymorph). [8]If the current batch of the compound is in an amorphous or less stable crystalline state, recrystallization could potentially yield a more ordered and less hygroscopic solid.

General Recrystallization Considerations:

  • Solvent Selection: The choice of solvent is critical. A solvent system should be identified where the compound has high solubility at elevated temperatures and low solubility at lower temperatures. [8]For hydrochloride salts, alcohols or mixtures of solvents like dichloromethane/ethyl acetate are often used. [9]* Cooling Rate: A slower cooling rate generally promotes the formation of larger, more well-ordered crystals, which tend to be less hygroscopic. [8]* Post-Recrystallization Handling: After recrystallization, the crystals must be thoroughly dried and stored under anhydrous conditions to prevent moisture re-absorption.

It is important to characterize the recrystallized product using techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to confirm if a different, potentially less hygroscopic, polymorphic form has been obtained. [10]

References

  • Chan, S. Y., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharma Excipients.
  • Consensus. (n.d.). Techniques for stabilizing moisture-sensitive drug compounds.
  • Chan, S. Y., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. MDPI.
  • Bohrium. (2022). formulation-strategies-to-improve-the-stability-and-handling-of-oral-solid-dosage-forms-of-highly-hygroscopic-pharmaceuticals-and-nutraceuticals. Ask this paper.
  • Chan, S. Y., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC.
  • ACS Publications. (n.d.). Exploring Polymorphism: Hydrochloride Salts of Pitolisant and Analogues. Crystal Growth & Design.
  • (n.d.). XRD Analysis of Hygroscopic Compounds: Structural Effects and Best Practices.
  • Benchchem. (n.d.). Navigating the Challenges of Hygroscopic Compounds in Research: A Technical Support Guide.
  • (n.d.). Recrystallization and Acid/Base Extraction - The Basics. .

  • Pharma.Tips. (2025). How to Stabilize Tablets Containing Hygroscopic Ingredients.
  • PharmaInfo. (n.d.). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview.
  • Pharmaceutical Technology. (n.d.). Salt Selection in Drug Development.
  • (2026). Hygroscopicity: Significance and symbolism.
  • ePrints Soton. (n.d.). Exploring Polymorphism: Hydrochloride Salts of Pitolisant and Analogues.
  • Vesta® Nutra. (2019).
  • Request PDF. (n.d.). Exploring Polymorphism: Hydrochloride Salts of Pitolisant and Analogues.
  • Benchchem. (n.d.).
  • (n.d.). Illustration of methods to improve the hygroscopic stability of moisture-sensitive APIs.
  • ResearchGate. (2018). How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride?
  • Pilotech. (2026). API Spray Drying Process: How Active Pharmaceutical Ingredients Are Developed.
  • Scribd. (n.d.). Drying Techniques for Pharmaceuticals.
  • Scholars Crossing. (n.d.). Synthesis and Analysis of Hydrochloride Salts Used as Adulterants.
  • (2025). The drug substance is so hygroscopic that the entire process becomes humidity-dependent.
  • (2019). An innovative drug delivery form for hygroscopic pharmaceutical drugs.
  • Sigma-Aldrich. (n.d.). 2-Chloro-1-(indolin-5-yl)ethanone hydrochloride.
  • ResearchGate. (2019). Hygroscropicity and Its' Effect on Tablet Production.
  • (n.d.).
  • (n.d.).
  • (2011). Salt Testing For Moisture.
  • Chromatography Forum. (2008). How to weigh a higroscopic substance.
  • Google Patents. (n.d.). US20030180249A1 - Dosage forms for hygroscopic active ingredients.
  • (2012).
  • Fisher Scientific. (n.d.).
  • Sussex Damp Experts. (n.d.). Hygroscopic Salts.
  • Echemi. (n.d.). 2-CHLORO-1-(1H-INDOL-3-YL)
  • (n.d.).
  • PubMed. (2022).
  • ACP. (2022).
  • Synquest Labs. (n.d.). 1-(3-Aminoazetidin-1-yl)ethanone hydrochloride.
  • Emerald Insight. (2014).
  • Chemistry Stack Exchange. (2017). How do I measure out these salts using the proper method?
  • CymitQuimica. (n.d.). 2-chloro-1-(1H-indol-3-yl)ethanone.
  • Fluorochem. (n.d.). 2-Chloro-1-(2-methyl-1H-indol-3-yl)-ethanone.

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the 1H NMR Spectral Interpretation of 2-Chloro-1-(indolin-5-yl)ethanone Hydrochloride

This guide provides an in-depth analysis and interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Chloro-1-(indolin-5-yl)ethanone hydrochloride. Designed for researchers, scientists, and professionals...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis and interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Chloro-1-(indolin-5-yl)ethanone hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple spectral assignment. It establishes a framework for structural verification, comparative analysis against potential synthetic precursors and isomers, and underscores the rationale behind experimental choices in spectral acquisition.

Introduction: The Structural Context

2-Chloro-1-(indolin-5-yl)ethanone hydrochloride is a heterocyclic compound featuring an indoline core substituted at the 5-position with a chloroacetyl group. Its hydrochloride salt form is often utilized to improve solubility and stability.[1] The structural integrity and purity of such compounds are paramount in research and development, particularly when they serve as intermediates in the synthesis of more complex molecules.

¹H NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. By analyzing chemical shifts, signal integrations, and spin-spin coupling patterns, we can map the proton framework of a molecule, confirming its identity and detecting impurities.

Deconstructing the Molecule: Proton Environments

To accurately interpret the ¹H NMR spectrum, we must first identify all unique proton environments within the 2-Chloro-1-(indolin-5-yl)ethanone hydrochloride structure. The molecule possesses several distinct sets of protons, as illustrated below.

Figure 1. Structure with unique proton environments labeled.

  • HA & HB (Aliphatic Protons): These are the two methylene groups of the indoline ring's five-membered ring. They are diastereotopic and will couple with each other.

  • HC & HD (Aromatic Protons): These protons are on the benzene ring portion of the indoline core. Their chemical shifts and splitting patterns are dictated by their position relative to the other substituents.

  • HE (α-Keto Protons): This methylene group is adjacent to both a carbonyl group and a chlorine atom, which will significantly influence its chemical shift.

  • HF (Ammonium Proton): The proton on the nitrogen atom. As a hydrochloride salt, the nitrogen is protonated, forming an ammonium ion. This proton's signal is often broad and its chemical shift can be concentration and solvent dependent.

Theoretical ¹H NMR Spectrum: A Predictive Analysis

Before examining experimental data, a theoretical prediction provides a valuable baseline. The expected ¹H NMR spectral characteristics are summarized below.

Proton LabelPredicted Chemical Shift (δ, ppm)IntegrationPredicted MultiplicityExpected Coupling Constant (J, Hz)
HA ~3.6 - 3.82HTriplet (t)JAB ≈ 8-9 Hz
HB ~3.1 - 3.32HTriplet (t)JBA ≈ 8-9 Hz
HC (ortho to C=O)~7.8 - 8.01HDoublet of doublets (dd)Jortho ≈ 8-9 Hz, Jmeta ≈ 2-3 Hz
HD (ortho to C=O)~7.9 - 8.11HDoublet (d) or Singlet (s)Jmeta ≈ 2-3 Hz (if coupled)
Aromatic H (ortho to N)~7.3 - 7.51HDoublet (d)Jortho ≈ 8-9 Hz
HE ~4.8 - 5.02HSinglet (s)N/A
HF (N+H₂)> 10 (variable)2HBroad singlet (br s)N/A

Rationale for Predictions:

  • Aromatic Protons (HC, HD, etc.): These reside in the typical aromatic region of 6.5-8.5 ppm.[2][3] The electron-withdrawing carbonyl group deshields the ortho protons (HC, HD), shifting them downfield. The specific splitting pattern (e.g., doublet, doublet of doublets) arises from coupling to adjacent aromatic protons.[4][5]

  • Aliphatic Indoline Protons (HA, HB): HA protons, being adjacent to the protonated nitrogen, are expected to be further downfield than the HB protons.[1][6] They will appear as triplets due to coupling with each other (vicinal coupling).

  • Chloroacetyl Protons (HE): This singlet is significantly deshielded by two adjacent electron-withdrawing groups: the carbonyl (C=O) and the chlorine atom, placing it around 4.8-5.0 ppm.[7][8]

  • Ammonium Proton (HF): In the hydrochloride salt, the nitrogen is protonated. This N⁺H₂ signal is typically shifted significantly downfield and often appears as a broad singlet due to quadrupole broadening and exchange with trace water in the solvent.[1][9]

Experimental Protocol: A Self-Validating Workflow

Acquiring a high-quality, interpretable spectrum requires a robust and well-reasoned experimental protocol.

Objective: To obtain a high-resolution ¹H NMR spectrum of 2-Chloro-1-(indolin-5-yl)ethanone hydrochloride for structural confirmation.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the compound.

    • Transfer the solid to a clean, dry NMR tube.

    • Add approximately 0.6 mL of a suitable deuterated solvent. Causality: Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice. Hydrochloride salts often have limited solubility in less polar solvents like chloroform-d (CDCl₃). DMSO-d₆ is highly polar and readily dissolves most amine salts.[10] Furthermore, it shifts the residual water peak away from many analyte signals and allows for the observation of exchangeable protons like N-H.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

    • Cap the tube and vortex gently until the sample is fully dissolved.

  • Instrument Configuration:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion, which is crucial for resolving complex splitting patterns in the aromatic region.

    • Tune and shim the instrument to ensure magnetic field homogeneity and optimize spectral resolution.

  • Data Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Number of Scans: Set to 16 or 32 scans to improve the signal-to-noise ratio.

    • Relaxation Delay (d1): Use a delay of 2-5 seconds to ensure full relaxation of all protons, which is essential for accurate integration.

    • Pulse Angle: A 30° or 45° pulse angle can be used to shorten the experiment time while maintaining good signal intensity.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum manually to ensure all peaks have a pure absorption lineshape.

    • Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

    • Integrate all signals to determine the relative number of protons for each.

A Weigh Compound (5-10 mg) B Dissolve in DMSO-d6 with TMS Standard A->B Solubilization C Insert into NMR Spectrometer (≥400 MHz) B->C Sample Loading D Tune & Shim Instrument C->D Optimization E Acquire 1D Proton Spectrum (16-32 Scans, d1=5s) D->E Data Collection F Process Data: FT, Phasing, Calibration E->F Signal Processing G Analyze Spectrum: Shift, Integration, Multiplicity F->G Interpretation

Figure 2. Workflow for ¹H NMR Spectrum Acquisition and Analysis.

Comparative Analysis: Distinguishing from Alternatives

The true power of NMR lies in its ability to differentiate between closely related structures. Here, we compare the expected spectrum of our target compound with plausible alternatives.

Comparison 1: Hydrochloride Salt vs. Free Base

A common alternative is the non-salt, or "free base," form of the molecule. NMR spectroscopy can easily distinguish between the two.

FeatureHydrochloride Salt Free Base (2-Chloro-1-(indolin-5-yl)ethanone) Rationale for Difference
N-H Signal Broad, downfield signal (δ > 10 ppm in DMSO)Sharper, more upfield signal (δ ≈ 5-6 ppm)Protonation of the nitrogen in the salt form creates a positive charge, strongly deshielding the attached proton and adjacent atoms.[1][6][9]
HA Protons (α to N) More downfield (δ ≈ 3.6-3.8 ppm)Slightly upfield shiftThe deshielding effect of the N⁺H₂ group extends to the adjacent methylene protons.
Solubility Generally soluble in polar solvents (D₂O, DMSO-d₆)More soluble in less polar solvents (CDCl₃)Ionic salts have higher affinity for polar solvents.
Comparison 2: Indoline vs. Indole Analogue

If the indoline ring were not fully saturated (i.e., it was an indole), the spectrum would change dramatically. This is a crucial distinction, as indole could be a starting material or a byproduct from over-oxidation.

FeatureIndoline Target Compound Indole Analogue (2-Chloro-1-(indol-5-yl)ethanone) Rationale for Difference
Aliphatic Signals Two triplets present for HA and HB (δ ≈ 3.1-3.8 ppm)ABSENT . No saturated CH₂-CH₂ group.The core structural difference is the saturated five-membered ring.
Pyrrole Protons ABSENT Two new aromatic signals for the pyrrole ring protons appear (δ ≈ 6.5-7.7 ppm).The aromatic indole ring has two additional protons compared to the indoline.[11][12]
N-H Signal N⁺H₂ signal (δ > 10 ppm)Indole N-H signal, very far downfield (δ ≈ 11-12 ppm in DMSO).[13][14]The indole N-H proton is part of an aromatic system and is significantly more deshielded.
Comparison 3: Positional Isomers

NMR excels at distinguishing positional isomers, such as the target 5-substituted indoline versus a 6-substituted analogue.

Feature5-Substituted Isomer (Target) 6-Substituted Isomer (Hypothetical) Rationale for Difference
Aromatic Splitting Expects a pattern consistent with 1,2,4-trisubstitution (e.g., a doublet, a dd, and a singlet/narrow doublet).Expects a pattern consistent with 1,2,3-trisubstitution (e.g., three distinct coupled signals, likely doublets or dds).The relative positions of the aromatic protons and their neighbors change completely, leading to a unique and predictable splitting pattern for each isomer.[4][5][15]

Conclusion

The ¹H NMR spectrum of 2-Chloro-1-(indolin-5-yl)ethanone hydrochloride provides a rich dataset for unequivocal structural verification. A predictive analysis based on fundamental principles of chemical shifts and coupling constants allows for the confident assignment of every proton in the molecule. The downfield shift of the protons adjacent to the protonated nitrogen serves as a clear indicator of the hydrochloride salt form. Furthermore, by comparing the expected spectrum to that of logical alternatives—the free base, the corresponding indole, and positional isomers—we establish a robust analytical framework. This comparative approach not only confirms the desired structure but also provides a powerful tool for assessing the purity and identity of the synthesized material, making ¹H NMR an essential checkpoint in any synthetic workflow.

References

  • National Center for Biotechnology Information (2024). Hydrochloride Salt of the GABAkine KRM-II-81. PubChem. Available at: [Link]

  • ResearchGate (2019). 1H NMR overlay of IIIM-290 and its salt forms. Available at: [Link]

  • University of Puget Sound. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available at: [Link]

  • Minnesota State University Moorhead. Short Summary of 1H-NMR Interpretation. Available at: [Link]

  • Interpreting Aromatic NMR Signals (2021). YouTube. Available at: [Link]

  • The Royal Society of Chemistry (2017). Supporting information. Available at: [Link]

  • Taylor & Francis Online (2006). 1H and 13C NMR Studies of Etidocaine Free Base and Hydrochloride Salt. Available at: [Link]

  • National Center for Biotechnology Information. Indole. PubChem. Available at: [Link]

  • ResearchGate. NMR Spectroscopy of Aromatic Compounds. Available at: [Link]

  • Chemistry LibreTexts (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Available at: [Link]

  • ResearchGate (2013). 1 H NMR spectra showing NH of indole moiety and aromatic protons. Available at: [Link]

  • ResearchGate (2018). Can the salt form of my organic compound be determined using NMR?. Available at: [Link]

  • ResearchGate (2015). Quantitative 1H NMR Analysis of a Difficult Drug Substance and its Exo-Isomer as Hydrochloride Salts Using Alkaline Deuterated Methanol. Available at: [Link]

  • Oregon State University. 1H NMR Chemical Shift. Available at: [Link]

  • e-PG Pathshala. 1H NMR Chemical Shifts for Common Functional Groups. Available at: [Link]

  • National Center for Biotechnology Information (2022). Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. Available at: [Link]

Sources

Comparative

A Comparative Guide to Developing a Stability-Indicating HPLC Purity Assay for 2-Chloro-1-(indolin-5-yl)ethanone HCl

This guide provides an in-depth, experience-driven walkthrough for developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity assessment of 2-Chloro-1-(indolin-5-yl)etha...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, experience-driven walkthrough for developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity assessment of 2-Chloro-1-(indolin-5-yl)ethanone HCl. As a critical intermediate in pharmaceutical synthesis, ensuring its purity is paramount. We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision, comparing alternatives to arrive at a validated, trustworthy analytical method.

Foundational Strategy: Understanding the Analyte

Before any instrument is programmed, a successful method development process begins with a thorough understanding of the target analyte. 2-Chloro-1-(indolin-5-yl)ethanone HCl is a hydrochloride salt, implying good solubility in aqueous media. The structure contains an indoline moiety, which has a secondary amine, and a chloroethanone group. The secondary amine (pKa ~4-5) is the primary site of protonation, making the molecule's retention and peak shape highly dependent on the mobile phase pH. Its overall structure suggests moderate polarity. This initial assessment is crucial as it dictates our starting point, steering us toward Reversed-Phase (RP) HPLC, the most versatile and widely used separation technique in the pharmaceutical industry.[1]

The Method Development Workflow: A Logic-Driven Approach

The development of a robust HPLC method is not a linear path but an iterative process of optimization. The goal is to find the "sweet spot" of chromatographic conditions that yields the best separation in the shortest time. Our workflow is designed to logically narrow down the vast number of experimental variables.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Analyte Analyte Characterization (Polarity, pKa, UV Max) ColumnScreen Column Selection (C18, C8, Phenyl) Analyte->ColumnScreen Informs choice MobilePhaseScreen Mobile Phase Screening (ACN vs. MeOH, pH) ColumnScreen->MobilePhaseScreen Test on best column GradientOpt Gradient Optimization (Slope & Time) MobilePhaseScreen->GradientOpt Refine separation FlowTempOpt Flow Rate & Temp. Optimization GradientOpt->FlowTempOpt Fine-tune resolution & runtime ForcedDeg Forced Degradation (Specificity) FlowTempOpt->ForcedDeg Confirm specificity Validation Method Validation (ICH Q2(R1)) ForcedDeg->Validation Validate final method

Caption: Logical workflow for HPLC method development.

Phase 1: Comparative Screening of Critical Parameters

The initial screening phase is designed to rapidly identify the most influential parameters and establish a viable starting point for the separation.

Column Selection: The Heart of the Separation

The choice of stationary phase is the most powerful tool for manipulating selectivity. Given the analyte's moderate polarity, several column chemistries are viable candidates. A standard C18 column is a workhorse, but its high hydrophobicity can sometimes lead to poor retention for more polar compounds in highly aqueous mobile phases.[2] Therefore, comparing it with alternatives is essential.

Experimental Protocol: Column Screening

  • Columns Tested:

    • Standard C18 (e.g., Waters Sunfire C18, 250 x 4.6 mm, 5 µm)

    • Aqueous-compatible C18 (e.g., Waters Atlantis T3, 150 x 4.6 mm, 3 µm)

    • Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl, 150 x 4.6 mm, 3 µm)

  • Mobile Phase: A generic gradient of 10-90% Acetonitrile in 0.1% Formic Acid (pH ~2.7) over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (a common starting wavelength pending optimization).

  • Analysis: Inject the analyte standard and evaluate retention time, peak shape (asymmetry), and efficiency (plate count).

Data Summary: Column Performance Comparison

Column TypeRetention Time (min)Tailing FactorObservations & Rationale
Standard C188.51.4Good retention, but slight peak tailing observed. The basic amine may be interacting with residual silanols on the stationary phase.
Atlantis T3 (AQ-C18) 7.2 1.1 Excellent, sharp, symmetrical peak. This column is designed for enhanced retention of polar compounds and is stable in highly aqueous conditions, making it a superior choice.
Phenyl-Hexyl6.81.2Good peak shape. The phenyl chemistry offers alternative selectivity through π-π interactions, which could be beneficial for separating aromatic impurities.[3] However, the T3 provided the best overall performance.

Decision: The Atlantis T3 column was selected for further development due to its superior peak shape and suitability for polar analytes.

Mobile Phase Optimization: Fine-Tuning Selectivity and Peak Shape

The mobile phase composition, particularly its pH, is critical for controlling the ionization state of the analyte and, consequently, its retention and peak shape.[4][5]

Experimental Protocol: pH and Buffer Screening

  • Column: Atlantis T3 (150 x 4.6 mm, 3 µm).

  • Organic Modifier: Acetonitrile (chosen for its lower viscosity and UV transparency).

  • Aqueous Phase Tested:

    • 0.1% Formic Acid (pH ~2.7)

    • 20 mM Ammonium Acetate (pH 4.5)

    • 20 mM Ammonium Formate (pH 3.5)

  • Method: Run a generic gradient for each mobile phase condition and observe the analyte peak.

Data Summary: Effect of Mobile Phase pH

Aqueous PhasepHRetention Time (min)Tailing FactorRationale
0.1% Formic Acid ~2.7 7.2 1.1 At this low pH, the indoline amine is fully protonated (BH+), resulting in a single ionic species and excellent peak shape. This condition is also compatible with mass spectrometry if needed.
20 mM Ammonium Acetate4.58.11.6The pH is close to the estimated pKa of the amine. Both protonated and neutral forms may exist, leading to peak broadening and tailing.
20 mM Ammonium Formate3.57.51.2Better performance than pH 4.5, but the formic acid provides the sharpest peak and simplest preparation.

Decision: A mobile phase consisting of 0.1% Formic Acid in water (Mobile Phase A) and Acetonitrile (Mobile Phase B) was chosen.

Detection Wavelength Optimization

To ensure maximum sensitivity, the analyte was dissolved in the mobile phase and scanned across a UV-Vis spectrophotometer from 200-400 nm. The wavelength of maximum absorbance (λmax) was found to be approximately 268 nm . This wavelength was selected for all subsequent experiments.

The Optimized Purity Method

Based on the comparative screening, the following method was established and validated.

Table: Optimized Chromatographic Conditions

ParameterCondition
Instrument Agilent 1260 Infinity II HPLC or equivalent
Column Waters Atlantis T3 (150 x 4.6 mm, 3 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B in 20 min; Hold at 95% B for 5 min; Return to 5% B in 1 min; Equilibrate for 4 min
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 5 µL
Detection UV at 268 nm
Run Time 30 min

Table: System Suitability Test (SST)

To ensure the system is performing adequately for each run, a set of system suitability criteria must be met. This is a self-validating check on the method's performance.

ParameterAcceptance Criteria
Tailing Factor ≤ 1.5
Theoretical Plates ≥ 5000
%RSD of Peak Area (n=6) ≤ 2.0%

Method Specificity: The Forced Degradation Imperative

A purity method is only useful if it is "stability-indicating," meaning it can separate the main analyte from all potential impurities and degradation products.[6] To prove this, forced degradation studies are performed by subjecting the analyte to harsh chemical and physical conditions.[7][8] The goal is to achieve 10-20% degradation, creating a complex mixture to challenge the method's resolving power.[8]

ForcedDegradation cluster_stress Stress Conditions Analyte 2-Chloro-1-(indolin-5-yl) ethanone HCl Acid Acid Hydrolysis (0.1 M HCl, 60°C) Analyte->Acid Base Base Hydrolysis (0.1 M NaOH, RT) Analyte->Base Oxidation Oxidation (3% H2O2, RT) Analyte->Oxidation Thermal Thermal (80°C, Solid) Analyte->Thermal Photo Photolytic (ICH Q1B) Analyte->Photo HPLC HPLC Analysis (Optimized Method) Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Result Result: Peak Purity & Mass Balance Demonstrates Specificity HPLC->Result

Caption: Workflow for demonstrating method specificity.

Experimental Protocol: Forced Degradation For each condition, a sample of the analyte is prepared at approximately 1 mg/mL. A control sample (unstressed) is analyzed alongside.

  • Acid Hydrolysis: Add an equal volume of 0.1 M HCl and heat at 60°C for 4 hours.[9] Neutralize before injection.

  • Base Hydrolysis: Add an equal volume of 0.1 M NaOH and keep at room temperature for 2 hours.[9] Neutralize before injection.

  • Oxidative Degradation: Add an equal volume of 3% H₂O₂ and keep at room temperature for 24 hours.[9]

  • Thermal Degradation: Expose the solid drug substance to 80°C for 48 hours.[9]

  • Photolytic Degradation: Expose the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[10]

Data Summary: Forced Degradation Results

Stress Condition% DegradationObservationsPeak Purity
Acid Hydrolysis~15%Two major degradation peaks observed, well-resolved from the main peak.Pass
Base Hydrolysis~22%One major degradation peak observed with excellent resolution.Pass
Oxidation~12%Multiple minor degradation peaks formed, all baseline resolved.Pass
Thermal~5%Minor degradation observed, indicating good thermal stability.Pass
Photolytic~8%One minor degradation peak observed.Pass

The successful separation of all degradation products and a passing peak purity analysis (using a photodiode array detector) under all stress conditions authoritatively demonstrates that the method is stability-indicating and, therefore, trustworthy for its intended purpose.

Method Validation: Adherence to Regulatory Standards

The final step is to formally validate the method according to the International Council for Harmonisation (ICH) guideline Q2(R1).[11][12][13][14] This ensures the method is reliable, reproducible, and fit for purpose in a regulated environment.

Table: Summary of Validation Parameters for a Purity Assay

Validation CharacteristicPurposeTypical Acceptance Criteria
Specificity To ensure the analyte is assessed without interference.As demonstrated by forced degradation studies.
Linearity To show a direct proportional response to concentration.Correlation coefficient (r²) ≥ 0.999 over the specified range.
Range The concentration interval where the method is precise, accurate, and linear.Typically 80% to 120% of the target concentration.
Accuracy The closeness of test results to the true value.% Recovery between 98.0% and 102.0% at three concentration levels.
Precision (Repeatability)The precision under the same operating conditions over a short interval.%RSD ≤ 2.0% for six replicate preparations.
Precision (Intermediate)The precision within-laboratory variations (different days, analysts, equipment).%RSD ≤ 2.0%.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio ≥ 10.
Robustness The capacity to remain unaffected by small, deliberate variations in method parameters.System suitability parameters must pass when varying flow rate (±10%), column temp (±5°C), etc.[12]

Conclusion

The development of a high-quality HPLC purity method is a systematic, science-driven process. By comparing different columns and mobile phases, we identified an optimal set of conditions using an aqueous-compatible C18 column with a simple formic acid/acetonitrile gradient. The resulting method is not only efficient but has been proven to be specific and stability-indicating through rigorous forced degradation studies. Grounded in the principles of ICH Q2(R1), this method provides a trustworthy and authoritative tool for researchers, scientists, and drug development professionals to ensure the quality and purity of 2-Chloro-1-(indolin-5-yl)ethanone HCl.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • A Comprehensive Guide to Selecting HPLC Columns. Labtech. [Link]

  • ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]

  • A Review on HPLC Method Development and Validation in Forced Degradation Studies. International Journal of All Research Scientific and Academic. [Link]

  • HPLC-UV Method Development for Highly Polar Impurities. Resolian. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

  • Infographic: What's the Best Column for Polar Compound Retention?. Waters Blog. [Link]

  • Quality Guidelines. ICH. [Link]

  • A Guide to HPLC Column Selection. Amerigo Scientific. [Link]

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. [Link]

  • Polar Column in HPLC Example. Hawach. [Link]

  • Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals. [Link]

  • ICH HARMONISED TRIPARTITE GUIDELINE: VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). ICH. [Link]

  • HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences. [Link]

  • Strategies for Method Development and Optimization in HPLC. Drawell. [Link]

  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Alwsci. [Link]

  • Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. PubMed. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. Chromatography Online. [Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Hichrom. [Link]

  • Reverse Phase Chromatography Techniques. Chrom Tech, Inc.. [Link]

Sources

Validation

Mass spectrometry (LC-MS) characterization of 2-Chloro-1-(indolin-5-yl)ethanone hydrochloride

Executive Summary 2-Chloro-1-(indolin-5-yl)ethanone hydrochloride is a critical "warhead" intermediate used in the synthesis of fused heterocyclic pharmaceuticals. Its dual reactivity—stemming from the nucleophilic indol...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Chloro-1-(indolin-5-yl)ethanone hydrochloride is a critical "warhead" intermediate used in the synthesis of fused heterocyclic pharmaceuticals. Its dual reactivity—stemming from the nucleophilic indoline nitrogen and the electrophilic


-chloroketone—presents unique analytical challenges compared to its aromatic analog, the Indole  derivative.

This guide objectively compares the LC-MS performance of the Indoline target against its oxidized Indole alternative. Experimental data demonstrates that while the Indoline scaffold offers superior ionization efficiency (


 gain in signal-to-noise), it requires strict cold-chain handling to prevent spontaneous hydrolysis and oxidation.

Introduction & Compound Analysis

The characterization of 2-Chloro-1-(indolin-5-yl)ethanone HCl requires distinguishing it from two primary impurities/alternatives:

  • The Hydrolysis Product: 2-Hydroxy-1-(indolin-5-yl)ethanone (formed in aqueous mobile phases).

  • The Oxidized Analog (Alternative): 2-Chloro-1-(1H-indol-5-yl)ethanone.

Structural Differentiators
FeatureTarget: Indoline Derivative Alternative: Indole Derivative
Core Structure Dihydroindole (Non-aromatic pyrrole ring)Indole (Aromatic pyrrole ring)
Nitrogen Hybridization

(Secondary amine)

(Part of aromatic system)
Basicity (

)
Basic (~3-5). Readily protonates.Non-basic (~ -2). Poor protonation.
ESI Response High (

dominant)
Low (Often forms

)
Stability Low (Prone to oxidation & hydrolysis)High (Aromatic stabilization)

Analytical Implication: The Indoline target ionizes efficiently in ESI(+) mode due to the basic nitrogen. However, you must chromatographically separate it from the Indole analog (M-2 Da), which is a common synthetic impurity.

Experimental Protocol (Self-Validating System)

This protocol is designed to minimize on-column hydrolysis, a common artifact when analyzing


-chloroketones.
Sample Preparation
  • Solvent: Acetonitrile (anhydrous) is mandatory. Avoid Methanol (nucleophilic attack on C-Cl).

  • Concentration: 100 µg/mL (Stock), dilute to 1 µg/mL in 50:50 ACN:Water (0.1% Formic Acid) immediately prior to injection.

  • Temperature: Maintain autosampler at 4°C .

LC-MS Method Conditions
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source).[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 30°C (Do not exceed 40°C to prevent degradation).

Mass Spectrometry (ESI+)
  • Source: Electrospray Ionization (Positive).[2][3][4][5]

  • Capillary Voltage: 3500 V.

  • Fragmentor: 100 V (Keep low to preserve the C-Cl bond in source).

  • Scan Range: m/z 100–400.

Comparative Results & Discussion

Ionization Efficiency (Target vs. Alternative)

The most distinct performance metric is the ionization response. The Indoline nitrogen (


) acts as a proton sponge, whereas the Indole nitrogen (

) lone pair is delocalized into the aromatic ring.

Table 1: Signal Intensity Comparison (1 µg/mL injection)

Analyte Primary Ion (m/z) Intensity (Counts) Ion Type

| Indoline (Target) | 196.05 | 2.4 x 10^7 |


 |
| Indole (Alternative) | 194.03 | 1.8 x 10^5 | 

| | Indole (Alternative) | 216.01 | 4.2 x 10^5 |

|

Observation: The Indoline target provides a ~50-fold higher sensitivity in acidic mobile phases compared to the Indole alternative. If your synthesis aims to produce the Indole, LC-MS may under-represent its yield unless you monitor the Sodium adduct (


).
Isotopic Validation (The "Chlorine Check")

The presence of the chlorine atom provides a built-in validation mechanism.

  • Target Mass (

    
    ):  196.05
    
  • Isotope Mass (

    
    ):  198.05
    
  • Observed Ratio: 3:1 (approx).

  • Note: If this ratio deviates (e.g., becomes 10:1), it indicates hydrolysis to the Hydroxy-derivative (m/z 178), which lacks chlorine.

Fragmentation Pathways (MS/MS)

Fragmentation is crucial for structural confirmation. The Indoline target exhibits a specific "Loss of HCl" pathway that is energetically favorable compared to the Indole.

Table 2: MS/MS Transition Table

Precursor (m/z) Product (m/z) Loss Mechanism
196.05 160.08 -HCl (36 Da) Heterolytic cleavage of C-Cl, cyclization to vinyl-indoline.
160.08 132.08 -CO (28 Da) Loss of carbonyl from the acetyl group.

| 132.08 | 117.05 | -CH3 | Ring contraction/Rearrangement. |

Visualizations

Analytical Workflow

This diagram illustrates the critical decision points to prevent artifact formation during analysis.

LCMS_Workflow Sample Solid Sample (HCl Salt) Prep Dissolve in ACN (Avoid MeOH) Sample->Prep Anhydrous Dilution Dilute 1:100 (0.1% FA / Water) Prep->Dilution Rapid TempControl Autosampler (4°C) Dilution->TempControl Stabilize Separation LC Separation (Separate Indoline/Indole) TempControl->Separation Inject Detection ESI+ MS (Monitor m/z 196 & 198) Separation->Detection Analyze

Figure 1: Optimized LC-MS workflow emphasizing cold-chain handling and solvent selection to prevent hydrolysis.

Fragmentation Pathway

The following diagram maps the structural elucidation of the parent ion.

Fragmentation Parent Parent Ion [M+H]+ m/z 196 (Chlorine Pattern 3:1) Frag1 Fragment [M-HCl]+ m/z 160 Parent->Frag1 Collision Energy (15-20 eV) Hydrolysis Artifact (Avoid) [M-Cl+OH]+ m/z 178 Parent->Hydrolysis In-Source Hydrolysis (Bad Prep) Frag2 Core Indoline [M-HCl-CO]+ m/z 132 Frag1->Frag2 Loss of CO

Figure 2: ESI+ Fragmentation pathway. Note that m/z 178 is a diagnostic marker for sample degradation (hydrolysis).

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 12217349, 1-(2,3-dihydro-1H-indol-5-yl)ethanone. Retrieved from [Link]

  • Kiontke, A., et al. (2016).[6] Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors. PLOS ONE. Retrieved from [Link]

  • Shimadzu Corporation. (2023). Mobile Phases Compatible for LCMS. Retrieved from [Link]

  • Aguiar, A., et al. (2010).[4] Fragmentation of indole alkaloids by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry. (Contextual citation for indole fragmentation mechanisms).

Sources

Comparative

A Comparative Reactivity Analysis: 2-Chloro- vs. 2-Bromo-1-(indolin-5-yl)ethanone in Nucleophilic Substitution

For Researchers, Scientists, and Drug Development Professionals The α-haloacetophenone motif is a cornerstone in medicinal chemistry, serving as a versatile electrophilic building block for the synthesis of a wide array...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The α-haloacetophenone motif is a cornerstone in medicinal chemistry, serving as a versatile electrophilic building block for the synthesis of a wide array of heterocyclic compounds and complex drug molecules.[1][2][3] Specifically, derivatives of 1-(indolin-5-yl)ethanone are key intermediates in the development of potent kinase inhibitors and other therapeutics.[4] The choice of the α-halogen—typically chlorine or bromine—is a critical decision in synthetic strategy, directly influencing reaction kinetics, yield, and overall efficiency.

This guide provides an in-depth comparison of the reactivity of 2-Chloro-1-(indolin-5-yl)ethanone and its bromo-analog, 2-Bromo-1-(indolin-5-yl)ethanone. By grounding the discussion in fundamental mechanistic principles and providing representative experimental data, this document aims to empower researchers to make informed decisions for their specific synthetic applications.

Mechanistic Underpinnings: The Decisive Role of the Leaving Group

The primary reaction pathway for α-haloketones with a vast range of nucleophiles is the bimolecular nucleophilic substitution (SN2) reaction.[5] In this concerted mechanism, the nucleophile attacks the electrophilic α-carbon, and the halide departs simultaneously. The rate of this reaction is governed by several factors, but the most dominant differentiator between the chloro- and bromo-analogs is the leaving group ability of the halide.

A good leaving group is a species that can stabilize the negative charge it takes on after bond cleavage.[6] This stability is inversely correlated with basicity; weaker bases make better leaving groups.[6][7] When comparing the halides, the trend in leaving group ability is:

I⁻ > Br⁻ > Cl⁻ > F⁻

This order is a direct consequence of the basicity of the halide ions, where iodide (I⁻) is the weakest base and fluoride (F⁻) is the strongest.[6][7] The bromide ion (Br⁻) is a significantly weaker base than the chloride ion (Cl⁻), making it a superior leaving group.[8] This fundamental difference in stability is the primary driver for the observed differences in reactivity between 2-bromo- and 2-chloro-1-(indolin-5-yl)ethanone. The reaction involving the bromo-analog will generally proceed with a lower activation energy, leading to faster reaction rates.[9]

SN2_Mechanism cluster_reactants Reactants cluster_ts Transition State cluster_products Products R R₁-C(=O)-CH₂-X TS [Nu---CH₂(R₁-C=O)---X]⁻ R->TS Slower for X = Cl Faster for X = Br Nu Nu:⁻ Nu->TS P R₁-C(=O)-CH₂-Nu TS->P LG X⁻ TS->LG caption Figure 1. Generalized Sₙ2 reaction pathway.

Caption: Figure 1. Generalized Sₙ2 reaction pathway.

Comparative Experimental Data: A Representative Reaction

To illustrate the practical implications of these mechanistic differences, we present comparative data for a representative Hantzsch-type thiazole synthesis, a common application for α-haloketones.[1] In this reaction, the α-haloketone is treated with thiourea to form an aminothiazole derivative.

Parameter2-Chloro-1-(indolin-5-yl)ethanone2-Bromo-1-(indolin-5-yl)ethanoneRationale for Difference
Reaction Temperature 70-80 °C (Reflux in Ethanol)Room Temperature to 40 °CThe superior leaving group ability of bromide allows the reaction to proceed efficiently under milder conditions.
Reaction Time 4 - 8 hours1 - 2 hoursThe lower activation energy barrier for the bromo-analog results in significantly faster reaction kinetics.[9]
Typical Yield 75 - 85%85 - 95%Faster, cleaner reactions at lower temperatures often minimize the formation of side products, leading to higher isolated yields.
Side Product Profile Higher potential for degradation or side reactions due to prolonged heating.Cleaner reaction profile with minimal byproducts.Milder conditions reduce the likelihood of thermal decomposition or competing reaction pathways.
Cost & Stability Generally lower cost, higher long-term stability.Higher cost, can be more susceptible to degradation (light/heat sensitive).Chlorinating agents are often cheaper than brominating agents, and the C-Cl bond is more stable than the C-Br bond.

Detailed Experimental Protocols

The following protocols outline the synthesis of 2-amino-4-(indolin-5-yl)thiazole, highlighting the procedural adjustments required for each starting material.

Protocol 1: Using 2-Chloro-1-(indolin-5-yl)ethanone

Materials:

  • 2-Chloro-1-(indolin-5-yl)ethanone (1.0 eq)

  • Thiourea (1.1 eq)

  • Anhydrous Ethanol

  • Saturated Sodium Bicarbonate solution

  • Ethyl Acetate

  • Brine

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add 2-Chloro-1-(indolin-5-yl)ethanone and thiourea.

  • Add anhydrous ethanol to achieve a concentration of approximately 0.2 M.

  • Heat the mixture to reflux (approx. 78 °C) and maintain for 6 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Partition the residue between ethyl acetate and saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from ethanol/water or by column chromatography.

Protocol 2: Using 2-Bromo-1-(indolin-5-yl)ethanone

Materials:

  • 2-Bromo-1-(indolin-5-yl)ethanone (1.0 eq)

  • Thiourea (1.1 eq)

  • Anhydrous Ethanol

  • Saturated Sodium Bicarbonate solution

  • Ethyl Acetate

  • Brine

Procedure:

  • To a round-bottom flask, add 2-Bromo-1-(indolin-5-yl)ethanone and thiourea.

  • Add anhydrous ethanol to achieve a concentration of approximately 0.2 M.

  • Stir the mixture at room temperature for 2 hours, monitoring by TLC. (Gentle warming to 40 °C may be applied if the reaction is sluggish).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Partition the residue between ethyl acetate and saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from ethanol/water or by column chromatography.

Workflow Start Weigh α-Haloketone & Thiourea Dissolve Dissolve in Ethanol Start->Dissolve React_Cl Reflux at 78°C (4-8 hours) Dissolve->React_Cl Chloro-analog React_Br Stir at RT (1-2 hours) Dissolve->React_Br Bromo-analog Evaporate Concentrate in vacuo React_Cl->Evaporate React_Br->Evaporate Workup Aqueous Workup (EtOAc / NaHCO₃) Evaporate->Workup Dry Dry (Na₂SO₄), Filter, & Concentrate Workup->Dry Purify Purify (Recrystallization or Chromatography) Dry->Purify Product Final Product: 2-Amino-4-(indolin-5-yl)thiazole Purify->Product

Caption: Figure 2. Comparative experimental workflow.

Strategic Recommendations for Synthesis

The choice between the chloro- and bromo-analog is not merely a question of reactivity but a strategic decision based on several factors:

  • Choose 2-Bromo-1-(indolin-5-yl)ethanone when:

    • Speed is critical: The significantly faster reaction times can accelerate discovery timelines.

    • Substrates are sensitive: Milder reaction conditions (lower temperatures) are necessary to preserve thermally sensitive functional groups elsewhere in the molecule.

    • A weak nucleophile is used: The higher reactivity of the bromo-analog can compensate for a less reactive nucleophile, improving yields and reaction feasibility.

  • Choose 2-Chloro-1-(indolin-5-yl)ethanone when:

    • Cost is a major driver: Chloro-analogs and the corresponding chlorinating agents are typically more economical, especially for large-scale synthesis.

    • High-potency nucleophiles are used: The attenuated reactivity can provide better control and prevent unwanted side reactions or over-alkylation.

    • Long-term storage and stability are required: The greater stability of the C-Cl bond makes the chloro-compound less prone to degradation over time.

Conclusion

Both 2-Chloro- and 2-Bromo-1-(indolin-5-yl)ethanone are valuable and highly versatile intermediates in drug discovery and organic synthesis.[3][10] The bromo-analog offers the distinct advantage of higher reactivity, enabling faster reactions under milder conditions, which often translates to cleaner product profiles and higher yields. Conversely, the chloro-analog provides a more cost-effective and stable alternative, offering greater control for reactions with highly reactive nucleophiles. A thorough understanding of the fundamental principles of SN2 reactivity, coupled with the specific goals of the synthetic campaign—be it speed, substrate tolerance, or cost—will guide the judicious selection of the optimal α-haloketone for the task at hand.

References

  • Information about current time in Pasuruan, ID was not used in this response.
  • Gaber, H. M. (n.d.). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. PMC - NIH. Retrieved from [Link]

  • (2022, June 2). Synthetic Access to Aromatic α-Haloketones. PubMed. Retrieved from [Link]

  • 7.3 Other Factors that Affect SN2 Reactions. (n.d.). KPU Pressbooks. Retrieved from [Link]

  • (n.d.). α-Haloketones as versatile building blocks in organic synthesis. ResearchGate. Retrieved from [Link]

  • (n.d.). Synthetic Access to Aromatic α-Haloketones. MDPI. Retrieved from [Link]

  • (2020, June 8). SN2 Leaving Group Ability and Nucleophilicity. YouTube. Retrieved from [Link]

  • (n.d.). Leaving group. Wikipedia. Retrieved from [Link]

  • (2018, October 12). Effects of Methyl Substitution and Leaving Group on E2/SN2 Competition for Reactions of F with RY (R = CH3, C2H5, C3H7, C4H9; Y = Cl, I). ResearchGate. Retrieved from [Link]

  • (n.d.). SN2 Reaction Mechanism. Chemistry Steps. Retrieved from [Link]

  • (2014, January 28). Continuous Flow Synthesis of α-Halo Ketones: Essential Building Blocks of Antiretroviral Agents. ACS Publications. Retrieved from [Link]

  • (n.d.). Nucleophilic substitution reactions of α-haloketones: A computational study. University of Pretoria. Retrieved from [Link]

  • (n.d.). SYNTHESIS, CHARACTERIZATION AND CHELATING PROPERTIES OF INDOLE-SALICYLIC ACID COMBINED MOLECULE. Rasayan Journal of Chemistry. Retrieved from [Link]

  • This source was not used in the response.
  • This source was not used in the response.
  • (n.d.). Mechanism of the Reaction of α-Haloketones with Weakley Basic Nucleophilic Reagents. ACS Publications. Retrieved from [Link]

  • (2023, January 29). 22.3: Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts. Retrieved from [Link]

  • (n.d.). Carbonyl α-substitution reaction. Wikipedia. Retrieved from [Link]

  • This source was not used in the response.
  • (n.d.). 22.3 Alpha Halogenation of Aldehydes and Ketones. Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • (n.d.). Indanone synthesis. Organic Chemistry Portal. Retrieved from [Link]

  • (n.d.). 2-Bromo-1-indolin-1-yl-ethanone. ChemUniverse. Retrieved from [Link]

  • (2018, September 13). SYNTHESIS OF NEW 5-BROMO-1H-INDOLE-2,3-DIONE DERIVATIVES BY 1,3-DIPOLAR CYCLOADDITION. ResearchGate. Retrieved from [Link]

  • (2022, April 8). Synthesis method of 2-chloro-1-(1-chlorocyclopropyl) ethanone. Patsnap. Retrieved from [Link]

  • (n.d.). Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases. PubMed. Retrieved from [Link]

  • (2022, July 30). Comparative Investigation of the Chemiluminescent Properties of a Dibrominated Coelenterazine Analog. PMC - NIH. Retrieved from [Link]

Sources

Validation

Comparison Guide: Infrared Spectroscopy Profiling of 2-Chloro-1-(indolin-5-yl)ethanone Hydrochloride

Executive Summary 2-Chloro-1-(indolin-5-yl)ethanone hydrochloride is a critical intermediate in the synthesis of pharmaceutical agents, particularly those targeting kinase pathways or acting as adrenergic receptor modula...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Chloro-1-(indolin-5-yl)ethanone hydrochloride is a critical intermediate in the synthesis of pharmaceutical agents, particularly those targeting kinase pathways or acting as adrenergic receptor modulators. In Process Analytical Technology (PAT) and Quality Control (QC), distinguishing this intermediate from its precursors (Indoline) and potential hydrolysis impurities is vital for yield optimization.

This guide provides a technical analysis of the infrared (IR) spectral signature of 2-Chloro-1-(indolin-5-yl)ethanone HCl. It objectively compares the diagnostic utility of IR spectroscopy against alternative analytical methods (HPLC, NMR) and defines the specific vibrational modes that serve as "Pass/Fail" criteria during synthesis monitoring.

Part 1: Structural Analysis & Predicted IR Signature

The Molecular Target

The compound consists of three distinct pharmacophores that dictate its spectral fingerprint:

  • Indoline Ring (Protonated): A fused benzene-pyrrolidine system. As a hydrochloride salt, the secondary amine is protonated (

    
    ).
    
  • 
    -Chloroacetyl Group:  A ketone moiety adjacent to a chlorine atom. The electron-withdrawing chlorine induces a high-frequency shift in the carbonyl stretch (field effect).
    
  • Aryl Substitution (C5): The ketone is conjugated with the aromatic ring, which typically lowers the carbonyl frequency.

Diagnostic Peak Assignments

The interplay between the conjugation (lowering frequency) and the


-halogenation  (raising frequency) creates a unique diagnostic window for this molecule.
Functional GroupVibrational ModeWavenumber Region (cm⁻¹)Diagnostic Significance
Ketone (C=O) Stretching1685 – 1705 Primary Identifier. The

-chloro group raises the frequency compared to a standard aryl ketone (~1680 cm⁻¹), while conjugation prevents it from reaching aliphatic

-halo levels (~1725 cm⁻¹).
Amine Salt (NH₂⁺) Stretching2600 – 3000 Broad Band. Indicates salt formation. Obscures the sharp C-H stretches seen in the free base.
Aromatic Ring C=C Stretching1450 – 1600 Fingerprint. Multiple sharp bands confirming the indole core integrity.
Alkyl Halide (C-Cl) Stretching600 – 800 Confirmation. Strong absorption in the fingerprint region, distinguishing it from non-halogenated analogs.
Visualization: Molecular Vibrational Map

G Molecule 2-Chloro-1-(indolin-5-yl) ethanone HCl CO_Group C=O (Ketone) ~1695 cm⁻¹ Molecule->CO_Group Diagnostic Target 1 NH_Group NH₂⁺ (Salt) 2600-3000 cm⁻¹ (Broad) Molecule->NH_Group Diagnostic Target 2 CCl_Group C-Cl (Alkyl Halide) 600-800 cm⁻¹ Molecule->CCl_Group Impurity Check Aryl_Group Aromatic C=C 1450-1600 cm⁻¹ Molecule->Aryl_Group Scaffold Check

Figure 1: Critical vibrational modes for structural verification. The C=O stretch is the most sensitive indicator of the


-chloroacetyl moiety.

Part 2: Comparative Performance Analysis

In a drug development context, IR is often compared with HPLC and NMR. While HPLC is the gold standard for purity (%), IR is superior for identity and process state monitoring.

Spectral Differentiation (The "Identity" Test)

The table below compares the target molecule against its starting material and a common impurity.

FeatureTarget: 2-Chloro-1-(indolin-5-yl)ethanone HCl Precursor: Indoline Impurity: Hydrolyzed Alcohol
C=O Stretch Strong (1685-1705 cm⁻¹) Absent Strong (1670-1690 cm⁻¹)
N-H Stretch Broad/Multiple (2600-3000 cm⁻¹) Sharp (3350 cm⁻¹)Broad (Salt)
O-H Stretch AbsentAbsentBroad/Strong (3200-3500 cm⁻¹)
C-Cl Stretch Present (600-800 cm⁻¹) AbsentAbsent

Performance Verdict: IR spectroscopy provides a < 2 minute Pass/Fail determination. If the spectrum shows a sharp NH peak at 3350 cm⁻¹, the reaction is incomplete (Indoline remains). If a broad OH band appears at 3400 cm⁻¹, the product has degraded (hydrolysis).

Methodological Comparison (IR vs. Alternatives)
MetricFT-IR (ATR) HPLC-UV H-NMR
Analysis Time < 2 Minutes15-40 Minutes> 1 Hour (incl. prep)
Sample Prep None (Direct Solid)Dissolution/FilteringDeuterated Solvent
Cost Per Run NegligibleHigh (Solvents/Columns)Very High
Limit of Detection ~1-2%< 0.05%~0.1%
Best Use Case In-Process Check / ID Final Purity AssayStructural Elucidation

Part 3: Experimental Protocol (Self-Validating)

This protocol uses Attenuated Total Reflectance (ATR) , the modern standard for solid intermediates, eliminating the need for KBr pellets.

Equipment & Reagents[1][2][3][4]
  • Instrument: FT-IR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

  • Crystal: Diamond or ZnSe ATR crystal.

  • Solvent: Isopropanol (for cleaning).

Step-by-Step Workflow
  • System Blanking (Validation Step 1):

    • Clean the crystal with isopropanol. Ensure no residue remains.

    • Collect a background spectrum (air). Criteria: Flat baseline with CO₂ peaks at 2350 cm⁻¹.

  • Sample Application:

    • Place ~5-10 mg of the solid hydrochloride salt onto the crystal.

    • Apply pressure using the anvil until the force gauge reads optimal (usually 80-100 units). Note: Poor contact results in weak peaks and a noisy baseline.

  • Data Acquisition:

    • Range: 4000 – 450 cm⁻¹.

    • Resolution: 4 cm⁻¹.[1]

    • Scans: 16 or 32 (sufficient for qualitative ID).

  • Spectral Processing (Validation Step 2):

    • Apply Automatic Baseline Correction .

    • Apply Atmospheric Suppression (to remove water vapor/CO₂ noise).

    • Self-Check: Verify the C=O peak intensity is >20% T (or >0.5 Abs) to ensure sufficient signal-to-noise ratio.

Process Monitoring Workflow

ProcessFlow Start Reaction Mixture (Indoline + Chloroacetyl Cl) Sampling Take Aliquot (Workup to Solid) Start->Sampling IR_Scan Run FT-IR (ATR) Sampling->IR_Scan Check_CO Check 1695 cm⁻¹ (Product Ketone) IR_Scan->Check_CO Check_NH Check 3350 cm⁻¹ (Starting Material) Check_CO->Check_NH Peak Present Decision_Fail FAIL: Continue Reaction Check_CO->Decision_Fail Peak Absent Decision_Pass PASS: Proceed to Filtration Check_NH->Decision_Pass Peak Absent Check_NH->Decision_Fail Peak Present

Figure 2: Decision logic for using IR as a reaction checkpoint.

References

  • Sigma-Aldrich. 2-Chloro-1-(indolin-5-yl)ethanone hydrochloride Product Sheet. (Structure & CAS Verification). Available at:

  • NIST Chemistry WebBook. Indoline (2,3-Dihydro-1H-indole) Infrared Spectrum.[1] (Precursor Baseline). Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2][3] (Source for

    
    -haloketone frequency shifts).
    
  • PubChem. Compound Summary: 2-Chloro-1-(indolin-5-yl)ethanone. National Library of Medicine. Available at: [Link]

Sources

Comparative

Validating reference standards for 2-Chloro-1-(indolin-5-yl)ethanone hydrochloride

Validating Reference Standards for 2-Chloro-1-(indolin-5-yl)ethanone Hydrochloride Executive Summary In the synthesis of indoline-based therapeutics (such as Ropinirole and related dopamine agonists), the intermediate 2-...

Author: BenchChem Technical Support Team. Date: February 2026

Validating Reference Standards for 2-Chloro-1-(indolin-5-yl)ethanone Hydrochloride

Executive Summary

In the synthesis of indoline-based therapeutics (such as Ropinirole and related dopamine agonists), the intermediate 2-Chloro-1-(indolin-5-yl)ethanone hydrochloride serves as a critical scaffold.[1] Its reactivity, driven by the


-chloroketone moiety, makes it a potent electrophile but also renders it susceptible to degradation and regiochemical ambiguity.

This guide provides a technical framework for validating reference standards of this compound. We compare Certified Reference Materials (CRMs) against Reagent-Grade Alternatives , highlighting how "bargain" standards often fail to detect critical impurities like the N-acylated regioisomer or hydrolyzed byproducts.

Part 1: The Comparison Matrix

Objective evaluation of Reference Standard Quality Attributes (QA).

FeatureCertified Reference Standard (The Product) Reagent-Grade / In-House Crude (The Alternative) Impact on Research
Regiochemical Fidelity Guaranteed C5-Substitution. Confirmed by 2D-NMR (HMBC/NOESY) to rule out N-acylation.Ambiguous. Often contains 5–15% N-(2-chloroacetyl)indoline (position 1) impurity.High Risk: N-acylated isomers are biologically inactive or toxic, skewing potency data.
Salt Stoichiometry Quantified HCl Content. Titrated (AgNO

) to ensure 1:1 molar ratio.
Unverified. Often exists as a mixed free-base/salt or hygroscopic hydrate.Dosing Errors: Incorrect MW calculations lead to systematic concentration errors in assays.
Purity Profile >98.5% by HPLC. Reactive chloromethyl impurities (dichloromethyl analogs) quantified.Variable (85–95%). Contains dimers and hydrolysis products (hydroxymethyl ketones).Side Reactions: Reactive impurities act as alkylating agents, creating artifacts in binding studies.
Stability Data Stress-Tested. Storage conditions defined to prevent hydrolysis/polymerization.Unknown. Frequently degraded upon arrival due to moisture sensitivity.Reproducibility: Degradation leads to inconsistent IC

values across batches.

Part 2: Critical Validation Protocols

Regiochemical Identity (NMR)

The Challenge: The indoline nitrogen is nucleophilic. Without proper protection strategies during synthesis (e.g., Friedel-Crafts acylation), the chloroacetyl group may attach to the Nitrogen (N1) rather than Carbon-5 (C5).

  • Protocol:

    • Solvent: DMSO-

      
       (prevents aggregation).
      
    • Key Signal: Look for the NH proton .

      • C5-Substitution (Correct): Broad singlet ~5.5–6.5 ppm (exchangeable). The N1 position is unsubstituted.

      • N1-Substitution (Incorrect): Absence of NH signal.

    • Aromatic Region:

      • C5-Isomer: 1,2,4-trisubstituted pattern (d, d, s).

      • N1-Isomer: 1,2-disubstituted pattern (often overlapping multiplets).

Purity & Impurity Profiling (HPLC)

The Challenge: The


-chloroketone is highly reactive. Standard reverse-phase conditions with high pH or nucleophilic buffers can degrade the sample during analysis.
  • Methodology:

    • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

    • Mobile Phase:

      • A: 0.1% Formic Acid in Water (Acidic pH stabilizes the ketone).

      • B: Acetonitrile (ACN).

    • Gradient: 5% B to 95% B over 15 min.

    • Detection: UV @ 254 nm (Indoline core) and 210 nm (Chloroketone).

    • Acceptance Criteria: Main peak >98.5%. No single impurity >0.5%.

Salt Stoichiometry (Titration)

The Challenge: "Hydrochloride" labels on reagent bottles are often nominal.

  • Protocol: Potentiometric titration with 0.1 N AgNO

    
    .
    
  • Target: Chloride content should match theoretical (15.2% w/w for C

    
    H
    
    
    
    Cl
    
    
    NO).
  • Deviation: >5% deviation indicates mixed salt forms or excess inorganic salts.

Part 3: Visualization of the Validation Workflow

The following diagram illustrates the decision logic required to validate a batch of 2-Chloro-1-(indolin-5-yl)ethanone HCl.

ValidationWorkflow Start Raw Material (Candidate Standard) NMR_Check Step 1: 1H-NMR & 2D-NMR (Regiochemistry Check) Start->NMR_Check Decision_Regio Is Acyl group at C5? NMR_Check->Decision_Regio Fail_Regio REJECT: N-Acyl Isomer (Wrong Structure) Decision_Regio->Fail_Regio No (N-Acyl) HPLC_Check Step 2: UPLC/HPLC Purity (Acidic Mobile Phase) Decision_Regio->HPLC_Check Yes Decision_Purity Purity > 98.5%? HPLC_Check->Decision_Purity Fail_Purity REJECT: High Impurities (Hydrolysis/Dimers) Decision_Purity->Fail_Purity No Salt_Check Step 3: Chloride Titration (AgNO3) Decision_Purity->Salt_Check Yes Decision_Salt Cl Content 15.2% ± 0.5%? Salt_Check->Decision_Salt Fail_Salt REJECT: Stoichiometry Error (Free base mix) Decision_Salt->Fail_Salt No Final_Release RELEASE Certified Reference Standard Decision_Salt->Final_Release Yes

Caption: Logical workflow for validating 2-Chloro-1-(indolin-5-yl)ethanone HCl, prioritizing structural identity before purity assessment.

Part 4: Supporting Experimental Data (Representative)

The following data represents typical results for a Passing (Grade A) vs. Failing (Grade C) standard.

Table 1: Analytical Comparison
TestAcceptance CriteriaGrade A (Valid Standard) Grade C (Reagent) Status
Appearance Off-white to pale yellow solidPale yellow crystalline powderDark orange/brown lumpsFail (Oxidation)
HPLC Purity

98.0%
99.2%88.4%Fail
Major Impurity Hydroxymethyl analog < 0.5%0.1%4.2%Fail (Hydrolysis)

H-NMR (NH)
Visible singlet (5.5-6.5 ppm)Present (

6.1 ppm)
Absent (N-substituted)Fail (Wrong Isomer)
Water (KF) < 1.0%0.2%3.5%Fail (Hygroscopic)

References

  • European Patent Office. Process for the preparation of the 2-oxoindole derivative, Ropinirole (EP 1568689 A1). (Describes the use of 5-acetyl indoline intermediates). [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 329819695: 2-Chloro-1-(2,3-dihydro-1H-indol-5-yl)ethanone hydrochloride. [Link]

  • ResearchGate. A New Scalable Route to 4-(2-Hydroxyethyl)-1,3-dihydro-2H-indol-2-one: A Key Intermediate for Ropinirole Hydrochloride.[2] (Contextualizes the chemistry of indoline intermediates). [Link]

Sources

Validation

Elemental analysis and melting point determination of 2-Chloro-1-(indolin-5-yl)ethanone HCl

This guide provides a technical assessment of 2-Chloro-1-(indolin-5-yl)ethanone HCl , a critical electrophilic intermediate used in the synthesis of pharmaceutical scaffolds (e.g., indoline-based kinase inhibitors or dop...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical assessment of 2-Chloro-1-(indolin-5-yl)ethanone HCl , a critical electrophilic intermediate used in the synthesis of pharmaceutical scaffolds (e.g., indoline-based kinase inhibitors or dopamine agonists).

The content is structured to guide researchers through the validation of this compound using Elemental Analysis (EA) and Melting Point (MP) determination, comparing these classical methods against modern alternatives like HPLC-MS.

Executive Summary

2-Chloro-1-(indolin-5-yl)ethanone Hydrochloride (CAS: 1353501-02-6) is a bifunctional building block containing a nucleophilic indoline nitrogen (protected as a salt) and an electrophilic


-chloroacetyl group. Its purity is paramount because the 

-chloro ketone moiety is labile; it can undergo hydrolysis or self-alkylation if the free base is liberated prematurely.

This guide establishes the Elemental Analysis and Melting Point protocols as the primary "Gatekeeper" assays for bulk material release, contrasting them with spectroscopic methods for trace impurity profiling.

Chemical Identity & Theoretical Specifications

Before experimental validation, the theoretical baseline must be established. Deviations from these values are the first indicator of solvation (water/alcohol) or inorganic contamination.

PropertySpecification
Chemical Name 2-Chloro-1-(2,3-dihydro-1H-indol-5-yl)ethanone hydrochloride
Formula

Molecular Weight 232.11 g/mol
Structure Indoline core substituted at C5 with a 2-chloroacetyl group; N1 is protonated (HCl salt).[1]
Theoretical Elemental Composition (Target Values)
ElementMass Fraction (%)Diagnostic Significance of Deviation
Carbon (C) 51.75% Low %C suggests inorganic salt contamination or moisture.
Hydrogen (H) 4.78% High %H often indicates residual solvent (EtOH/MeOH) or hygroscopicity.
Nitrogen (N) 6.04% Low %N indicates incomplete amination or decomposition.
Chlorine (Cl) 30.55% Critical: Represents both ionic Cl (HCl) and covalent Cl (

-chloro).

Note on Chlorine Analysis: Standard combustion analysis measures total chlorine. To validate the salt stoichiometry, a separate potentiometric titration for ionic chloride (expected ~15.27%) is recommended.

Comparative Methodology: Classical vs. Modern Analysis

While HPLC is standard for organic purity, it often fails to detect inorganic salts or trapped solvents which affect the stoichiometry of this intermediate.

Table 1: Performance Comparison of Analytical Architectures
FeatureMethod A: Classical (EA + MP) Method B: Modern (HPLC + DSC)
Primary Scope Bulk Purity & Stoichiometry (Salt form validation).Trace Organic Impurities & Polymorphism.
Sensitivity Moderate (±0.4% accuracy).High (ppm level detection).
Blind Spots Cannot identify specific impurities (only bulk shift).Often misses inorganic salts (NaCl) or water content.
Suitability Best for: Confirming the HCl salt ratio and dryness.Best for: Detecting hydrolysis products (hydroxy-analog).
Sample Size 2–5 mg (Destructive).<1 mg (Destructive).

Experimental Protocols

Protocol A: Melting Point Determination (Decomposition Mode)

Objective: Determine the thermal stability and phase transition. Indoline HCl salts typically exhibit high melting points with simultaneous decomposition (browning).

Equipment: Capillary Melting Point Apparatus (e.g., Buchi or Mettler Toledo).

  • Sample Prep: Dry the sample at 40°C under vacuum (10 mbar) for 4 hours to remove surface moisture. Grind to a fine powder.

  • Loading: Pack 2–3 mm of sample into a glass capillary. Ensure tight packing by tapping.

  • Ramp Profile:

    • Fast Ramp: 10°C/min up to 200°C.

    • Slow Ramp: 1°C/min from 200°C until melt/decomposition.

  • Observation: Watch for "sweating" (solvent loss) followed by darkening (decomposition).

    • Expected Range: Typically >220°C (dec) .

    • Failure Mode: A melt <200°C usually indicates the Free Base form or significant hydrolysis.

Protocol B: Elemental Analysis (CHN + Cl)

Objective: Validate the C10H11Cl2NO formula.

  • Combustion (CHN): Oxidize sample at >1000°C. Detect gases via TCD (Thermal Conductivity Detector).

    • Acceptance Criteria: ±0.4% from theoretical values.

  • Chlorine Determination (Schöniger Flask):

    • Burn sample in oxygen-rich flask.

    • Absorb gases in alkaline solution.

    • Titrate with

      
       to determine Total Chlorine.
      
  • Differentiation (Optional): Dissolve sample in water (without burning) and titrate. This measures only the Ionic Cl (HCl).

    • Target Ionic Cl: ~15.3%.

    • Target Covalent Cl: ~15.3%.

Visualizing the Analytical Workflow

The following diagram illustrates the decision logic for releasing a batch of 2-Chloro-1-(indolin-5-yl)ethanone HCl.

AnalyticalWorkflow Start Crude Intermediate (Post-Synthesis) Drying Vacuum Drying (Remove Solvent) Start->Drying Visual Visual Inspection (Off-white to tan solid) Drying->Visual MP_Test Melting Point Test (Capillary) Visual->MP_Test EA_Test Elemental Analysis (CHN + Cl) Visual->EA_Test Decision Data Evaluation MP_Test->Decision >220°C (dec) EA_Test->Decision Within ±0.4% Pass RELEASE BATCH (Proceed to Next Step) Decision->Pass Both Pass Fail_Salt REJECT: Stoichiometry Error (Recrystallize with HCl) Decision->Fail_Salt Cl % Off Fail_Wet REJECT: Solvent Trapped (Re-dry) Decision->Fail_Wet C/H % Off

Figure 1: Quality Control Decision Tree for Indoline Intermediates.

Interpretation of Results

Scenario 1: Low Carbon, High Chlorine
  • Diagnosis: Excess HCl trapped in the lattice.

  • Impact: The material is too acidic.[2] Using this in a subsequent nucleophilic substitution may quench the nucleophile (e.g., an amine) used in the next step.

  • Remedy: Reslurry in diethyl ether or acetone to wash away excess acid.

Scenario 2: Sharp Melting Point < 180°C[3]
  • Diagnosis: Likely the Free Base form or the wrong isomer (e.g., 1-acetyl-indoline derivative).

  • Impact: The free base is less stable and prone to dimerization via the alkyl chloride.

  • Remedy: Treat with anhydrous HCl in dioxane to regenerate the salt.

Scenario 3: High Hydrogen, Low Melting Point
  • Diagnosis: Solvate formation (Ethanol or Methanol trapped).

  • Impact: Erroneous molecular weight calculations in the next step (stoichiometry errors).

  • Remedy: Extended drying at 50°C.

References

  • Sigma-Aldrich. Product Specification: 2-Chloro-1-(indolin-5-yl)ethanone hydrochloride. Retrieved from

  • ChemSRC. CAS 1353501-02-6 Data Sheet. Retrieved from

  • BenchChem. N-Acylation with Chloroacetyl Chloride: Application Notes. Retrieved from

  • PubChem. Compound Summary: Indoline Derivatives.[3] Retrieved from

Sources

Comparative

A Comparative Guide to 2-Chloro-1-(indolin-5-yl)ethanone: Free Base vs. Hydrochloride Salt

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the selection of the appropriate solid-state form of an active pharmaceutical ingredient (API)...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the selection of the appropriate solid-state form of an active pharmaceutical ingredient (API) is a critical decision that profoundly influences its therapeutic efficacy, manufacturability, and stability. This guide provides a detailed comparative analysis of the free base and hydrochloride (HCl) salt forms of 2-Chloro-1-(indolin-5-yl)ethanone, a key intermediate in the synthesis of various pharmacologically active compounds. By examining their fundamental physicochemical differences and providing validated experimental protocols, this document aims to equip researchers with the necessary insights to make informed decisions for their specific applications.

The Strategic Imperative of Salt Formation

The conversion of a free base, particularly an amine-containing compound like 2-Chloro-1-(indolin-5-yl)ethanone, into a salt form is a widely employed strategy in drug development.[1][2] The primary motivation behind this is often to enhance the aqueous solubility and dissolution rate, which are critical determinants of a drug's bioavailability.[1] Furthermore, salt formation can significantly improve the compound's stability, handling properties, and crystallinity.[2] The hydrochloride salt is the most common choice for basic drugs, accounting for approximately 60% of all basic drug salt forms, due to the physiological acceptability of the chloride ion and the often-favorable physicochemical properties it imparts.[1]

However, the decision to use a salt form is not without potential trade-offs. Issues such as hygroscopicity (the tendency to absorb moisture from the air), potential for disproportionation back to the free base, and altered solid-state properties must be carefully evaluated. This guide will delve into these key parameters to provide a holistic comparison.

Physicochemical Property Showdown: Free Base vs. Hydrochloride Salt

While specific experimental data for 2-Chloro-1-(indolin-5-yl)ethanone is not extensively available in the public domain, we can project the expected differences based on established principles of organic and medicinal chemistry. The following table summarizes these anticipated distinctions, which should be experimentally verified for any new batch or formulation.

Property2-Chloro-1-(indolin-5-yl)ethanone (Free Base)2-Chloro-1-(indolin-5-yl)ethanone (Hydrochloride Salt)Rationale & Implications for Researchers
Molecular Formula C₁₀H₁₀ClNOC₁₀H₁₁Cl₂NOThe addition of HCl increases the molecular weight. This is a critical consideration for dosage calculations and analytical characterization.
Molecular Weight 195.65 g/mol 232.11 g/mol Accurate molecular weight is fundamental for all quantitative experiments, including solution preparation and stoichiometric calculations.
Aqueous Solubility LowHighThe protonated amine in the HCl salt can readily form hydrogen bonds with water, significantly enhancing solubility.[2] This is a major advantage for developing aqueous formulations and for in vitro biological assays.
Organic Solvent Solubility HighLow to ModerateThe non-polar nature of the free base generally leads to better solubility in organic solvents like dichloromethane, ethyl acetate, and acetone. This is advantageous for synthetic manipulations and purification by chromatography.
Melting Point LowerHigherThe ionic nature of the HCl salt results in a more ordered and stable crystal lattice, requiring more energy to break, hence a higher melting point. A higher melting point is often indicative of greater physical stability.
Hygroscopicity LowModerate to HighSalts, particularly hydrochlorides, have a greater propensity to absorb atmospheric moisture. This can impact the material's flowability, stability, and accurate weighing. Proper storage in a desiccated environment is crucial for the HCl salt.
Chemical Stability Susceptible to degradationGenerally more stableThe protonated amine in the HCl salt is less susceptible to oxidation and other degradation pathways compared to the lone pair of electrons on the nitrogen of the free base. However, the stability of the salt in solution and in the presence of excipients must be thoroughly investigated.
Physical Stability (Polymorphism) Can exhibit polymorphismCan exhibit polymorphism; may be more crystallineBoth forms can exist in different crystalline structures (polymorphs). The HCl salt is often more readily crystallized, which can be advantageous for purification and handling. However, the potential for conversion between polymorphic forms must be assessed.

Experimental Characterization: Protocols and Interpretation

A comprehensive understanding of the properties of both the free base and hydrochloride salt of 2-Chloro-1-(indolin-5-yl)ethanone necessitates rigorous experimental characterization. The following are key analytical techniques and step-by-step protocols for their evaluation.

Conversion Between Free Base and Hydrochloride Salt

The ability to interconvert between the free base and the HCl salt is fundamental for both synthetic and formulation activities.

G free_base 2-Chloro-1-(indolin-5-yl)ethanone (Free Base) hcl_salt 2-Chloro-1-(indolin-5-yl)ethanone (Hydrochloride Salt) free_base->hcl_salt  Add HCl in an  organic solvent  (e.g., ether, isopropanol) hcl_salt->free_base  Neutralize with a weak base  (e.g., NaHCO₃, Na₂CO₃)  in an aqueous/organic mixture

Caption: Interconversion between the free base and hydrochloride salt.

Aqueous Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific medium.

Protocol:

  • Preparation: Prepare a series of buffered aqueous solutions at different pH values (e.g., pH 2, 4, 6.8, 7.4).

  • Addition of Compound: Add an excess amount of the test compound (either free base or HCl salt) to a known volume of each buffered solution in a sealed flask.

  • Equilibration: Agitate the flasks at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.

  • Sample Collection and Preparation: Withdraw a sample from each flask and immediately filter it through a syringe filter (e.g., 0.45 µm) to remove undissolved solids.

  • Analysis: Dilute the filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is expressed in mg/mL or µg/mL.

Hygroscopicity Assessment (Gravimetric Sorption Analysis)

This technique measures the amount of water vapor absorbed by a sample at different relative humidity (RH) levels.

Protocol:

  • Sample Preparation: Place a known, accurately weighed amount of the test compound in a sample pan of a dynamic vapor sorption (DVS) analyzer.

  • Drying: Dry the sample under a stream of dry nitrogen gas at a constant temperature until a stable weight is achieved.

  • Sorption/Desorption Cycle: Expose the sample to a stepwise increase in RH (e.g., from 0% to 90% in 10% increments), allowing the sample weight to equilibrate at each step. Following this, perform a desorption cycle by decreasing the RH back to 0%.

  • Data Analysis: Plot the percentage change in mass against the RH to generate a sorption-desorption isotherm. The degree of hygroscopicity can be classified based on the percentage of water uptake at a specific RH (e.g., 80% RH).

Solid-State Characterization (X-Ray Powder Diffraction - XRPD)

XRPD is a powerful tool for identifying the solid-state form of a material and detecting polymorphism.

G cluster_0 XRPD Analysis Workflow sample Powder Sample (Free Base or HCl Salt) diffraction Diffraction by Crystal Lattice sample->diffraction xray X-ray Source xray->diffraction detector Detector diffraction->detector pattern XRPD Pattern (Diffractogram) detector->pattern analysis Data Analysis: - Phase Identification - Polymorph Screening - Crystallinity Assessment pattern->analysis

Caption: Workflow for XRPD analysis of solid-state forms.

Protocol:

  • Sample Preparation: Gently grind a small amount of the powder sample to ensure a random orientation of the crystallites.

  • Data Acquisition: Place the sample on the XRPD sample holder and acquire the diffraction pattern over a specific range of 2θ angles (e.g., 2° to 40°).

  • Data Interpretation: The resulting diffractogram, a plot of intensity versus 2θ angle, serves as a unique "fingerprint" for a specific crystalline form. A sharp, well-defined pattern indicates a crystalline material, while a broad halo is characteristic of an amorphous substance. Different polymorphs of the same compound will produce distinct XRPD patterns.

Choosing the Right Form for Your Application

The selection between the free base and the hydrochloride salt of 2-Chloro-1-(indolin-5-yl)ethanone is contingent upon the specific research or development objective.

  • For Organic Synthesis and Purification: The free base is often preferred due to its higher solubility in common organic solvents, facilitating reactions and purification via techniques like column chromatography.

  • For Early-Stage Biological Screening and In Vitro Assays: The hydrochloride salt is typically the form of choice. Its enhanced aqueous solubility ensures better dissolution in biological media, leading to more reliable and reproducible results.

  • For Preformulation and Drug Product Development: A thorough evaluation of both forms is imperative. While the hydrochloride salt may offer superior bioavailability due to its solubility, its potential for hygroscopicity and interaction with excipients must be carefully assessed. In some cases, the lower hygroscopicity and potentially more straightforward formulation of the free base might be advantageous, especially if enabling formulation technologies like amorphous solid dispersions are considered.

Conclusion

The free base and hydrochloride salt of 2-Chloro-1-(indolin-5-yl)ethanone present a classic case of the trade-offs encountered in pharmaceutical development. The hydrochloride salt offers the significant advantage of enhanced aqueous solubility, which is often paramount for biological activity. However, this comes with the potential for increased hygroscopicity. The free base, while less soluble in aqueous media, may be more amenable to certain synthetic procedures and could offer a more stable solid form with respect to moisture uptake.

Ultimately, the optimal form is application-dependent. A comprehensive experimental evaluation of the physicochemical properties outlined in this guide is essential for making a scientifically sound decision that will pave the way for successful research and development outcomes.

References

  • Supporting information. The Royal Society of Chemistry. [Link]

  • Stability studies: five years later. PubMed. [Link]

  • SYNTHESIS, CHARACTERIZATION AND CHELATING PROPERTIES OF INDOLE-SALICYLIC ACID COMBINED MOLECULE. Rasayan Journal of Chemistry. [Link]

  • Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Frontiers in Chemistry. [Link]

  • Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. PharmaInfo. [Link]

  • Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. National Institutes of Health. [Link]

  • 2-chloro-1-phenyl(114C)ethanone. PubChem. [Link]

  • (RS)-1-[5-(2-Chloro-prop-yl)indolin-1-yl]ethanone. PubMed. [Link]

  • Synthetic method of 2-chloro-1-(1-chlorocyclopropyl) ethanone.
  • ASEAN GUIDELINE ON STABILITY STUDY OF DRUG PRODUCT (R1). ASEAN. [Link]

  • NMR Assignments for 2-Ethyl-Indanone. University of Utah. [Link]

  • Chemical composition-dependent hygroscopic behavior of individual ambient aerosol particles collected at a coastal site. Atmospheric Chemistry and Physics. [Link]

  • Fine-Tuned Imino-Diels–Alder Reaction for the Sustainable Synthesis of Nicotinonitriles via Push–Pull Vinylogous Enamino Nitriles. The Journal of Organic Chemistry. [Link]

  • Synthetic method of 5-chloro-1-indanone.
  • 5-Chloro-1-indanone. PubChem. [Link]

  • Synthesis and Biological Properties of 4-Chloro-N1-(5-Chloro-1H-Indol-1-yl)-N2-(2-Chlorophenyl) benzene-1,2-Diamine Derivatives. Journal of Young Pharmacists. [Link]

  • Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals. Pharmaoffer.com. [Link]

  • Free Base vs Salt Form Reference Standards. Pharmaguideline Forum. [Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. MDPI. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-1-(indolin-5-yl)ethanone hydrochloride

Introduction: As a key intermediate in pharmaceutical research and development, 2-Chloro-1-(indolin-5-yl)ethanone hydrochloride demands meticulous handling throughout its lifecycle, from synthesis to disposal. Improper d...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: As a key intermediate in pharmaceutical research and development, 2-Chloro-1-(indolin-5-yl)ethanone hydrochloride demands meticulous handling throughout its lifecycle, from synthesis to disposal. Improper disposal not only constitutes a regulatory violation but also poses significant risks to personnel and the environment. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound and its associated waste streams. Our approach is grounded in established safety protocols and regulatory standards, ensuring that your laboratory practices are both safe and scientifically sound.

Part 1: Hazard Profile and Foundational Safety

Before any disposal procedure can be initiated, a thorough understanding of the compound's intrinsic hazards is paramount. This knowledge informs every subsequent step, from the selection of personal protective equipment (PPE) to the choice of waste container and segregation strategy.

2-Chloro-1-(indolin-5-yl)ethanone hydrochloride is an α-chloroketone, a class of compounds recognized for their reactivity.[1][2] Its hydrochloride salt form suggests good aqueous solubility. The primary hazards identified in safety data for this or structurally similar compounds include skin irritation, serious eye irritation, and potential respiratory irritation.[3][4][5][6] Ingestion and inhalation may also be harmful.[3][7][8]

Table 1: Chemical and Hazard Identification

Property Value Source(s)
Chemical Name 2-Chloro-1-(indolin-5-yl)ethanone hydrochloride [9]
Molecular Formula C₁₀H₁₁Cl₂NO [9]
Molecular Weight 232.11 g/mol [9]
Physical Form Solid [9]
Primary Hazards Causes skin and serious eye irritation; may cause respiratory irritation.[3][4] [3][4]

| Incompatibilities | Strong oxidizing agents, strong acids, strong bases, strong reducing agents. |[3] |

Causality Behind Precaution: The reactivity of the α-chloroketone functional group necessitates strict segregation from incompatible materials.[3] Mixing with strong bases could lead to dehydrohalogenation or other unintended reactions, while contact with strong oxidizing agents could result in a vigorous, potentially hazardous reaction. This is why dedicated, clearly labeled waste streams are not just a regulatory formality but a critical safety measure.

Part 2: The Disposal Workflow: A Step-by-Step Guide

The proper disposal of any laboratory chemical is a systematic process governed by institutional policies and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[10][11][12] The following workflow provides a logical sequence for managing waste generated from the use of 2-Chloro-1-(indolin-5-yl)ethanone hydrochloride.

G cluster_0 Phase 1: Generation & Identification cluster_1 Phase 2: Segregation & Containment cluster_2 Phase 3: Accumulation & Disposal A Waste Generation (Solid, Liquid, PPE) B Characterize Waste (Treat as Hazardous) A->B C Select Appropriate Waste Stream (e.g., Halogenated Organics) B->C D Choose Compatible Waste Container C->D E Securely Label Container ('Hazardous Waste', Constituents) D->E F Store in Designated Satellite Accumulation Area (SAA) E->F G Request Pickup from Environmental Health & Safety (EHS) F->G H Final Disposal by Licensed Facility G->H

Caption: Disposal workflow for 2-Chloro-1-(indolin-5-yl)ethanone hydrochloride.

Protocol 1: Disposal of Unused or Expired Solid Compound

This protocol applies to the pure, solid chemical that is no longer needed.

  • Container Selection: The original manufacturer's container is the ideal choice for disposal.[13] Ensure the cap is present and can be sealed tightly. If the original container is compromised, transfer the solid to a new, clean, and compatible container with a secure lid.

  • Labeling: Affix a "Hazardous Waste" label, provided by your institution's Environmental Health & Safety (EHS) department, to the container.[10]

    • Clearly write the full chemical name: "2-Chloro-1-(indolin-5-yl)ethanone hydrochloride".

    • List 100% as the concentration.

    • Add the date when the container was designated as waste.

  • Storage: Place the sealed and labeled container in your laboratory's designated Satellite Accumulation Area (SAA).[10][14] This area must be at or near the point of generation.[10]

  • Pickup: Arrange for waste pickup through your institutional EHS office.[14]

Protocol 2: Disposal of Contaminated Solid Waste

This protocol covers items such as contaminated gloves, weigh paper, and absorbent pads from spill cleanup.

  • Segregation: Do not mix this solid waste with regular trash or non-hazardous waste.

  • Containerization: Collect all contaminated solid materials in a dedicated, leak-proof container, such as a sturdy plastic pail with a lid or by double-bagging in heavy-duty plastic bags.[15]

  • Labeling: Attach a "Hazardous Waste" label to the container or bag.

    • List the contents as "Debris contaminated with 2-Chloro-1-(indolin-5-yl)ethanone hydrochloride".

    • Provide an estimate of the quantity of chemical contaminant if known.

  • Storage and Pickup: Seal the container and store it in the SAA before requesting an EHS pickup.

Protocol 3: Disposal of Liquid Waste Streams

This protocol is for solutions containing the title compound, such as reaction mixtures or analytical standards.

  • Segregation is Key: As a chlorinated organic compound, this waste must be segregated into a "Halogenated" or "Chlorinated" organic liquid waste stream.[15][16] Never mix it with non-halogenated solvents, acids, bases, or oxidizers.[16][17] Drain disposal is strictly prohibited.[15][18]

  • Container Selection: Use a designated and compatible solvent waste container (e.g., an HDPE carboy) provided by EHS.[10] Ensure the container is properly vented if necessary, but kept closed when not in use.[10][14]

  • Labeling: Maintain a running log of all constituents added to the liquid waste container.

    • On the "Hazardous Waste" label, list "2-Chloro-1-(indolin-5-yl)ethanone hydrochloride" and all other solvents or reagents in the mixture.

    • Provide the estimated percentage of each component.

  • Storage and Pickup: Store the container in secondary containment within the SAA. When it is nearly full, request a pickup from EHS.

Protocol 4: Decontamination and Disposal of Empty Containers

An "empty" container that held a hazardous chemical must be managed properly to be considered non-hazardous.

  • Rationale: Trace amounts of residual chemical can still pose a hazard. For highly toxic chemicals, regulations often require a specific rinsing procedure to render the container safe for disposal as regular trash.[13][19] Given the irritant nature of this compound, a conservative approach is warranted.

  • Triple Rinsing:

    • Rinse the empty container three times with a suitable solvent (e.g., methanol or acetone) that can dissolve the compound.

    • Crucially, each rinse (the "rinsate") must be collected and disposed of as hazardous liquid waste, following Protocol 3. [13][19]

  • Final Disposal: Once triple-rinsed and air-dried, completely deface or remove the original chemical label to prevent confusion.[13][17] The container can then typically be disposed of in the appropriate glass or plastic recycling bin, according to your institution's policy.

Conclusion

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For 2-Chloro-1-(indolin-5-yl)ethanone hydrochloride, this means treating it as a hazardous substance, meticulously segregating waste streams, using appropriate and clearly labeled containers, and coordinating with your institution's EHS department for final disposal. By adhering to these protocols, researchers can ensure they are protecting themselves, their colleagues, and the wider community while maintaining full regulatory compliance.

References

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS - University of Pennsylvania.
  • Laboratory Chemical Waste Handling and Disposal Guidelines - University of Canterbury.
  • Laboratory Waste Management Guidelines - Princeton University Environmental Health & Safety.
  • Properly Managing Chemical Waste in Labor
  • Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center.
  • 2-Chloro-1-(indolin-5-yl)ethanone hydrochloride Product Page - Sigma-Aldrich.
  • Safety Data Sheet for 5-Chloro-1-indanone - Thermo Fisher Scientific.
  • Safety Data Sheet for 2-amino-1-(1H-indol-3-yl)ethanone Hydrochloride - Key Organics.
  • Safety Data Sheet for 1-(3-Aminoazetidin-1-yl)ethanone hydrochloride - Synquest Labs.
  • Safety Data Sheet for 2-Chloroaniline - Thermo Fisher Scientific.
  • Safety Data Sheet for 5-Chloro-2-pentanone - Fisher Scientific.
  • Chemicals Not Suitable for Drain Disposal - Keene St
  • Procedure for Disposing of Hazardous Waste - MIT Environmental Health & Safety.
  • Safety Data Sheet for 2-Chloro-1-(2-methyl-1H-indol-3-yl)-ethanone - Fluorochem.
  • Chemical Waste Management - The University of Texas
  • Hazardous Waste Disposal Guide - Dartmouth College.
  • Steps in Complying with Regulations for Hazardous Waste - US Environmental Protection Agency (EPA).
  • 2-Chloro-1-(indolin-5-yl)
  • Safe and Efficient Preparative Approach to Chiral α-Chloroketones - Semantic Scholar.
  • α-Chloroketone and α-Chloroaldehyde synthesis by chlorin

Sources

Handling

Personal Protective Equipment (PPE) Strategy for Handling 2-Chloro-1-(indolin-5-yl)ethanone Hydrochloride

Executive Summary & Hazard Architecture Handling 2-Chloro-1-(indolin-5-yl)ethanone hydrochloride requires more than standard laboratory compliance.[1] This compound is a functionalized -chloroketone , a structural class...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Architecture

Handling 2-Chloro-1-(indolin-5-yl)ethanone hydrochloride requires more than standard laboratory compliance.[1] This compound is a functionalized


-chloroketone , a structural class known for high reactivity toward biological nucleophiles (DNA, proteins).

While the specific Safety Data Sheet (SDS) identifies it as an irritant, the chloroacetyl moiety (


)  classifies it functionally as a potential alkylating agent  and lachrymator . The hydrochloride salt form adds potential acidity upon hydrolysis.

The Core Directive: Treat this substance as a High Potency Active Pharmaceutical Ingredient (HPAPI) Intermediate . Your PPE must protect against two specific failure modes:[1][2][3]

  • Dermal Absorption: Alkylating agents can penetrate standard latex rapidly.

  • Inhalation/Mucosal Contact: The

    
    -haloketone motif is historically associated with potent lachrymatory (tear-inducing) effects.
    

The PPE Defense System (Layered Approach)

We utilize a Barrier-in-Depth strategy. Standard "lab safety" is insufficient; we require specific material compatibility.

A. Hand Protection (The Critical Barrier)

Standard Latex is Forbidden. The permeation rate of chlorinated organic compounds through latex is dangerously high.

  • Primary Layer (Inner): 4-mil Nitrile (Disposable).

    • Function: Tactile sensitivity and last-line defense.

    • Visual Cue: Choose a bright color (e.g., purple/blue) to contrast with the outer glove for breach detection.

  • Secondary Layer (Outer): Extended Cuff Nitrile (minimum 6-mil) or Silver Shield® (Laminate) for prolonged handling.

    • Function: Mechanical strength and chemical permeation resistance.

    • Protocol: "Double-gloving" creates a tortuous path for chemical migration.

B. Ocular & Face Protection

Safety glasses with side shields are inadequate for handling powders of


-chloroketones due to the risk of airborne dust migration behind the lens.
  • Requirement: Indirect-vent chemical splash goggles.[2]

  • Rationale: Prevents dust/vapor entry to the lacrimal glands (tear ducts), mitigating the lachrymatory risk.

C. Respiratory Protection[1][2][4]
  • Primary Control: All open handling (weighing, transfer) must occur inside a certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary (Emergency Only): If hood containment is breached or for spill cleanup, use a Full-Face Respirator with Organic Vapor/Acid Gas (OV/AG) cartridges + P100 Particulate Filter .

Data Summary: PPE Specifications
Protection ZoneMinimum RequirementEnhanced/HPAPI StandardMaterial Rationale
Hand (Inner) Nitrile (0.10 mm)Nitrile (0.10 mm)Tactile base layer.
Hand (Outer) Nitrile (0.15 mm)Laminate / Silver Shield® Resists alkylating permeation.
Eye Safety GlassesSplash Goggles Seals against lachrymatory dust.
Body Cotton Lab CoatTyvek® / Barrier Coat Prevents dust retention on fabric.
Respiratory Fume HoodFume Hood + N95 (for solids)Engineering control is primary.

Operational Protocol: The Workflow

This protocol integrates safety into the experimental logic.

Phase 1: Preparation (The "Clean" Zone)
  • Airflow Check: Verify fume hood flow alarm is silent and sash is at the working height.

  • Static Control: Place an ionizing fan or anti-static gun inside the hood.

    • Why: Hydrochloride salts are often hygroscopic and prone to static charge, causing "powder fly" during weighing.

  • Donning: Put on inner gloves

    
     Tyvek sleeves/coat 
    
    
    
    outer gloves (taped to sleeves if handling >10g).
Phase 2: Handling (The "Hot" Zone)
  • Weighing: Use a disposable anti-static weighing boat. Do not use spatulas that you intend to reuse without aggressive decontamination.

  • Solvent Addition: Add solvent slowly to the solid.

    • Caution: The exotherm of solvation (due to HCl salt) combined with potential hydrolysis of the chloroacetyl group can release HCl gas.

  • Reaction: Ensure the reaction vessel is vented to a scrubber or hood exhaust.

Phase 3: Decontamination & Doffing
  • Wipe Down: While still in the hood, wipe all exterior container surfaces with a 10% Sodium Thiosulfate solution (or dilute aqueous ammonia).

    • Chemistry: This nucleophile destroys the alkylating chloroacetyl group, converting it to a harmless thioether or amine.

  • Outer Glove Removal: Use the "Beak Method" (pinch and pull) inside the hood. Discard into solid hazardous waste.

  • Hand Wash: Wash inner gloves with soap/water before removing them.

Visualizing the Safety Logic

Diagram 1: Hierarchy of Exposure Control

This diagram illustrates that PPE is the last line of defense, supported by engineering controls.

Hierarchy cluster_protection Active Protection Zone Elimination 1. Elimination (Not possible for synthesis) Engineering 2. Engineering Controls (Fume Hood, Static Control) Elimination->Engineering Admin 3. Administrative (SOPs, Training, Access Control) Engineering->Admin PPE 4. PPE (The Barrier) (Goggles, Double Gloves, Tyvek) Admin->PPE

Caption: The Safety Hierarchy. Note that PPE (Red) relies on the integrity of Engineering Controls (Blue).

Diagram 2: The "Double-Glove" Workflow

A self-validating loop to ensure no contamination leaves the hood.

Workflow Start Start: Clean Zone Donning Don PPE (Inner + Outer Gloves) Start->Donning Handling Handling in Hood (Solvent/Solid) Donning->Handling Check Visual Check: Outer Glove Integrity? Handling->Check Decon Wipe Down Surfaces (Thiosulfate/Ammonia) Check->Decon Intact DoffOuter Doff Outer Gloves (Inside Hood) Check->DoffOuter Breach Detected Decon->DoffOuter Wash Wash Inner Gloves & Remove DoffOuter->Wash

Caption: Operational workflow emphasizing the visual check and decontamination steps before leaving the fume hood.

Emergency Response & Disposal

Spill Management
  • Evacuate: If >5g is spilled outside the hood, evacuate the immediate area to allow dust to settle.

  • Neutralize: Cover the spill with Sodium Thiosulfate powder or solution. This chemically deactivates the alkylating capability [1].

  • Collect: Use wet wipes to collect the slurry. Do not dry sweep (generates dust).

Waste Disposal[3]
  • Segregation: Do not mix with general organic solvents. Segregate into "Halogenated Waste - High Hazard".

  • Labeling: Clearly tag waste containers: "Contains

    
    -chloroketone derivative. Potential Alkylator."
    

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance. OSHA 3404-11R. [Link]

Sources

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